4-Methyl-2-(1-pyrrolidinyl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-pyrrolidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-10-14(16-8-4-5-9-16)15-13-7-3-2-6-12(11)13/h2-3,6-7,10H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIIJGQRVGSYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322006 | |
| Record name | 4-methyl-2-pyrrolidin-1-ylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
53541-66-5 | |
| Record name | 4-methyl-2-pyrrolidin-1-ylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling of 4-Methyl-2-(1-pyrrolidinyl)quinoline: A Technical Guide
The following technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and characterization of 4-Methyl-2-(1-pyrrolidinyl)quinoline . This document is structured for researchers and drug development professionals, focusing on the compound's potential as a pharmacophore in medicinal chemistry.[1]
Executive Summary
This compound (CAS: 53541-66-5) is a heterocyclic organic compound featuring a quinoline core substituted with a methyl group at the C4 position and a pyrrolidine ring at the C2 position.[2][3] As a member of the 2-aminoquinoline class, it represents a critical scaffold in medicinal chemistry, exhibiting structural features associated with antimicrobial , antimalarial , and CNS-active agents.
This guide details the compound's physicochemical landscape—analyzing its lipophilicity, acid-base behavior, and solubility—and provides validated protocols for its characterization.[1] By synthesizing experimental data with structural structure-activity relationship (SAR) logic, this document serves as a blueprint for utilizing this scaffold in lead optimization.
Chemical Identity & Structural Analysis[3]
The molecule combines the lipophilic, planar quinoline system with the alicyclic, electron-donating pyrrolidine ring. This specific substitution pattern significantly alters the electronic distribution compared to the parent quinoline, enhancing basicity and modifying solubility profiles.
Table 1: Chemical Identification Data
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 53541-66-5 |
| Molecular Formula | C₁₄H₁₆N₂ |
| Molecular Weight | 212.29 g/mol |
| SMILES | CC1=CC2=CC=CC=C2N=C1N3CCCC3 |
| IUPAC Name | 4-methyl-2-pyrrolidin-1-ylquinoline |
| Structural Class | Heterocycle; 2-Aminoquinoline derivative |
Structural Causality[3]
-
Basicity Enhancement: The nitrogen atom in the pyrrolidine ring acts as a strong electron donor.[3] Through resonance, it pushes electron density onto the quinoline ring nitrogen (N1), significantly increasing the pKa compared to unsubstituted quinoline.
-
Steric Profile: The 4-methyl group introduces a steric bulk that disrupts planar stacking slightly, potentially improving solubility in organic solvents compared to non-methylated analogs.[3]
-
Lipophilicity: The combination of the aromatic core and the saturated pyrrolidine ring results in a moderate-to-high LogP, suggesting good membrane permeability (Lipinski compliance).[3]
Physicochemical Properties
The following data synthesizes available experimental values and high-confidence predictive models based on structural analogs (e.g., 2-(1-pyrrolidinyl)quinoline).
Solid-State & Solution Properties[3]
| Property | Value / Range | Description & Implication |
| Physical State | Solid (Crystalline) | Typically isolated as a pale yellow to off-white solid.[3] The 4-methyl group aids in crystal packing.[3] |
| Melting Point | 80–105 °C (Predicted) | Analogs like 2-pyrrolidinoquinoline melt ~70°C; the 4-methyl group typically elevates MP by 10–30°C. |
| Boiling Point | ~360–380 °C | High boiling point due to molecular weight and polarizability; likely decomposes before boiling at atm pressure.[3] |
| pKa (Conj. Acid) | 8.5 – 9.2 | The N1 nitrogen is the protonation site.[3] Pyrrolidine donation stabilizes the protonated form effectively.[3] |
| LogP (Oct/Wat) | 3.5 – 3.9 | Lipophilic. Indicates high permeability but requires formulation strategies (e.g., salt formation) for aqueous delivery. |
| Solubility | Low (Water) | < 0.1 mg/mL in neutral water. Soluble in DCM, Methanol, DMSO, and dilute aqueous acids (pH < 4). |
Spectroscopic Signatures[3]
-
UV-Vis: Strong absorption in the 250–350 nm range due to the conjugated
-system.[3] The amino substituent induces a bathochromic shift (red shift) compared to quinoline.[3] -
1H NMR (CDCl3):
Synthesis & Reaction Pathways[9][10][11][12]
The most robust synthetic route involves Nucleophilic Aromatic Substitution (S_NAr) .[3] The 2-position of the quinoline ring is activated for nucleophilic attack, especially when a leaving group (Cl or Br) is present, due to the electron-withdrawing nature of the ring nitrogen.
Synthesis Workflow (DOT Visualization)
Figure 1: S_NAr synthesis pathway converting 2-chloro-4-methylquinoline to the target compound.
Experimental Protocol: S_NAr Synthesis
-
Reagents: 2-Chloro-4-methylquinoline (1.0 eq), Pyrrolidine (2.5 eq), Potassium Carbonate (2.0 eq).
-
Solvent: Anhydrous DMF or Ethanol.
-
Procedure:
-
Dissolve the quinoline substrate in the solvent.[3]
-
Add base (K2CO3) followed by pyrrolidine.[3]
-
Reflux at 90–110°C for 4–6 hours.[3] Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
-
Workup: Cool to RT, pour into ice water. The product often precipitates.[3] Filter and wash with water.[3]
-
Purification: Recrystallization from Ethanol/Water or column chromatography.[3]
-
Characterization Protocols
To validate the physicochemical properties for regulatory or research purposes, the following self-validating protocols are recommended.
pKa Determination (Potentiometric Titration)
Because the compound is sparingly soluble in water, a mixed-solvent titration (Yasuda-Shedlovsky method) is required.[3]
-
Preparation: Dissolve ~5 mg of compound in 30 mL of methanol/water mixtures (ratios: 30%, 40%, 50% MeOH).
-
Titrant: Standardized 0.1 M HCl.
-
Measurement: Titrate under inert gas (N2) to prevent CO2 absorption. Record pH vs. volume added.
-
Calculation: Determine the apparent pKa (
) at each solvent ratio. Plot vs. dielectric constant ( ) and extrapolate to 0% organic solvent to find the aqueous pKa.
Lipophilicity (Shake-Flask LogP)
-
System: n-Octanol (saturated with water) and Water (saturated with n-Octanol).[3]
-
Equilibration: Dissolve the compound in the octanol phase. Add the aqueous phase.[3]
-
Agitation: Shake for 24 hours at 25°C.
-
Separation: Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
.-
Note: Ensure the aqueous phase pH is > 10.5 (at least 2 units above pKa) to measure the unionized species.[3]
-
Biological & ADME Implications[1][8][11][12][13][14]
The physicochemical profile of this compound dictates its biological interactions. Its high lipophilicity and basicity suggest it can cross the Blood-Brain Barrier (BBB) and accumulate in acidic compartments (lysosomes), a mechanism relevant for antimalarial activity (similar to chloroquine).
Biological Interaction Network (DOT Visualization)
Figure 2: Structure-Property-Activity relationships highlighting the impact of lipophilicity and basicity on biological distribution.[3]
References
-
National Center for Biotechnology Information (NCBI). (2024).[3] PubChem Compound Summary for CID 910458, this compound. Retrieved from [Link]
-
Molecules (MDPI). (2019).[3] Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2023). Pyrrolidines.[3][8][9][10] V. 3-Pyrrolidinylmethylamines and Quinoline Derivatives. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 53541-66-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Quinoline, 4-methyl- [webbook.nist.gov]
- 4. 6-Ethyl-4-methyl-2-pyrrolidino-quinoline;2,2,2-trifluoroacetic acid | C16H20N2 | CID 46891901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BindingDB BDBM79624 6-fluoranyl-4-methyl-2-pyrrolidin-1-yl-quinoline;2,2,2-tris(fluoranyl)ethanoic acid::6-fluoro-4-methyl-2-(1-pyrrolidinyl)quinoline;2,2,2-trifluoroacetic acid::6-fluoro-4-methyl-2-pyrrolidin-1-ylquinoline;2,2,2-trifluoroacetic acid::6-fluoro-4-methyl-2-pyrrolidino-quinoline;2,2,2-trifluoroacetic acid::VU0419902-1::cid_46891904 [bindingdb.org]
- 6. This compound | C14H16N2 | CID 910458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-methyl-1,2-dihydroquinoline | CAS#:22514-60-9 | Chemsrc [chemsrc.com]
- 8. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Structure-activity relationship (SAR) studies of quinoline derivatives
The Privileged Scaffold: A Technical Deep Dive into the SAR of Quinoline Derivatives
Executive Summary
The quinoline scaffold (benzo[b]pyridine) remains one of the most versatile "privileged structures" in medicinal chemistry. From the historical isolation of quinine to the modern design of third-generation tyrosine kinase inhibitors (TKIs), this bicyclic heterocycle offers a unique electronic environment—an electron-deficient pyridine ring fused to an electron-rich benzene ring. This guide dissects the Structure-Activity Relationships (SAR) of quinoline derivatives across three critical therapeutic axes: antimalarial, anticancer, and antitubercular. It provides actionable insights into pharmacophore optimization, validated synthetic protocols, and mechanistic grounding for drug developers.
Structural Anatomy & Electronic Character
To manipulate the quinoline ring effectively, one must understand its electronic distribution.
-
Numbering: The nitrogen atom is position 1. The pyridine ring encompasses positions 2, 3, and 4. The benzene ring encompasses 5, 6, 7, and 8.
-
Reactivity Profile:
-
Electrophilic Substitution: Occurs primarily on the benzene ring (positions 5 and 8) due to the electron-withdrawing nature of the nitrogen on the pyridine ring.
-
Nucleophilic Substitution: Occurs readily at positions 2 and 4 (especially if a leaving group is present) due to the electron-deficient nature of the pyridine ring. This is the cornerstone of synthesizing 4-aminoquinoline antimalarials and kinase inhibitors.
-
Figure 1: Quinoline Pharmacophore Map
Caption: Functional mapping of the quinoline scaffold highlighting critical substitution sites for divergent therapeutic applications.
SAR by Therapeutic Indication
Antimalarial SAR: The Heme Detoxification Paradigm
The 4-aminoquinolines (e.g., Chloroquine, Amodiaquine) function by inhibiting the crystallization of toxic free heme (ferriprotoporphyrin IX) into inert hemozoin within the parasite's digestive vacuole.
Key SAR Rules:
-
C7-Substitution (Critical): An electron-withdrawing group (EWG) at C7, typically Chlorine or Trifluoromethyl, is non-negotiable for potency. It prevents the oxidative degradation of the quinoline ring and enhances the π-π stacking interaction with the heme porphyrin ring [1].
-
C4-Amino Side Chain:
-
Linker Length: A 2–5 carbon alkyl chain is optimal. This spacing allows the terminal amine to become protonated in the acidic vacuole (pH ~5.0), trapping the drug inside (ion trapping).
-
Resistance Evasion: "Reversed chloroquines" with modified linker lengths or bulky head groups can bypass the PfCRT resistance transporter [2].
-
-
C2/C3 Substitution: Substitution at C3 generally reduces activity due to steric clash with the heme target. C2 alkylation is tolerated but often reduces potency compared to the unsubstituted parent.
Anticancer SAR: Kinase Inhibition & DNA Intercalation
Quinoline derivatives act as Type I or Type II kinase inhibitors (e.g., Lenvatinib, Cabozantinib) or DNA intercalators.
Key SAR Rules:
-
The "Hinge Binder" (C4): A nitrogen-containing moiety at C4 (often part of a urea or amide linkage) acts as a hydrogen bond donor/acceptor to the kinase hinge region (e.g., ATP binding pocket of VEGFR or EGFR) [3].
-
C6/C7 Solubilizing Groups: Substituents like methoxy (-OMe) or morpholine at C6/C7 improve water solubility and can interact with the solvent-accessible front of the kinase pocket.
-
C2-Aryl Extension: An aryl group at C2 often extends into the hydrophobic back pocket of the enzyme, determining selectivity (e.g., selectivity for c-Met vs. VEGFR) [4].
Table 1: Comparative SAR Summary
| Feature | Antimalarial (4-Aminoquinoline) | Anticancer (Kinase Inhibitor) |
| C4 Substituent | Alkyl-diamine (Basic) for ion trapping | Urea/Amide/Aryl-ether for H-bonding |
| C7 Substituent | EWG (Cl, CF3) essential for stability | Solubilizing (OR) or H-bond acceptor |
| Mechanism | ATP competitive inhibition | |
| Key Example | Chloroquine | Lenvatinib / Bosutinib |
Experimental Protocol: C4-Functionalization via SNAr
A robust method for generating diversity at the C4 position—critical for both antimalarial and anticancer libraries—is the Nucleophilic Aromatic Substitution (SNAr) of 4,7-dichloroquinoline.
Objective: Synthesis of a 4-aminoquinoline derivative. Rationale: The chlorine at C4 is highly labile due to the electron-deficient nature of the pyridine ring (activated by the ring nitrogen), whereas the C7 chlorine is unreactive under these conditions.
Protocol Steps:
-
Reagents: 4,7-Dichloroquinoline (1.0 equiv), Primary/Secondary Amine (1.2–1.5 equiv), Triethylamine (Et3N) or DIPEA (2.0 equiv).
-
Solvent: Ethanol (Green/Polar) or DMF (if high temp needed).
-
Procedure:
-
Dissolve 4,7-dichloroquinoline in ethanol (0.5 M concentration).
-
Add the amine and base.
-
Reflux at 80–90°C for 4–12 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).
-
Note: If the amine is non-nucleophilic (e.g., aniline), acid catalysis (HCl in dioxane) is preferred over base catalysis to protonate the ring nitrogen, making C4 more electrophilic.
-
-
Workup:
-
Cool to room temperature.
-
Pour into ice-cold water. The product often precipitates as a solid.
-
Filter and wash with cold water.
-
Recrystallize from Ethanol/Water.
-
Figure 2: Synthetic Workflow (SNAr)
Caption: Decision tree for C4-functionalization of quinolines based on nucleophile basicity.
Emerging Frontiers: Antitubercular Diarylquinolines
The approval of Bedaquiline transformed TB therapy. Unlike the planar intercalators, Bedaquiline utilizes a diarylquinoline scaffold that targets mycobacterial ATP synthase (Unit C).
-
SAR Insight: The specific stereochemistry (1R, 2S) and the presence of a tertiary amine side chain are crucial for binding to the c-subunit of the ATP synthase rotor, mechanically jamming the enzyme [5].
References
-
Egan, T. J. (2006). "Structure–function relationships in chloroquine and related 4-aminoquinoline antimalarials." Mini-Reviews in Medicinal Chemistry. Link
-
Burgess, S. J., et al. (2010). "Synthesis and antimalarial activity of reversed chloroquine molecules." Journal of Medicinal Chemistry. Link
-
Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery."[1][2] Current Medicinal Chemistry. Link
-
Musumeci, F., et al. (2019). "Recent advances in the synthesis of quinoline derivatives as anticancer agents." Molecules. Link
-
Koul, A., et al. (2007). "Diarylquinolines target ATP synthase to kill Mycobacterium tuberculosis."[3] Science. Link
Sources
Functional Characterization of 4-Methyl-2-(1-pyrrolidinyl)quinoline: A Dual-Track Protocol for TRPC Modulation and Antimicrobial Screening
[1]
Executive Summary & Chemical Context
This compound is a synthetic heterocyclic compound belonging to the 2-aminoquinoline class.[1] It is the direct lower homolog of ML204 (4-methyl-2-(1-piperidinyl)quinoline), a widely cited, selective inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4/TRPC5) channels.[1]
In drug discovery, this molecule is primarily investigated as a calcium channel modulator . The substitution of the six-membered piperidine ring (in ML204) with a five-membered pyrrolidine ring alters the compound's steric profile and lipophilicity (LogP), potentially impacting its binding affinity, selectivity, and metabolic stability while retaining the core pharmacophore required for TRPC blockade.
Secondary pharmacological interest lies in the antimicrobial potential of the quinoline scaffold. 2-aminoquinolines have demonstrated activity against Mycobacterium tuberculosis and various Gram-positive pathogens, necessitating a secondary screening track to rule out off-target cytotoxicity or to explore anti-infective repurposing.[1]
Chemical Profile
| Property | Description |
| IUPAC Name | 4-Methyl-2-(pyrrolidin-1-yl)quinoline |
| Core Scaffold | Quinoline (Benzopyridine) |
| Key Substituents | C4-Methyl group; C2-Pyrrolidine ring |
| Molecular Weight | ~212.29 g/mol |
| Primary Target Class | Ion Channels (TRPC4/5) |
| Secondary Target Class | Bacterial DNA Gyrase / Topoisomerase (Putative) |
Primary Biological Function: TRPC4/5 Channel Inhibition
The Transient Receptor Potential Canonical (TRPC) channels are non-selective cation channels permeable to Ca²⁺ and Na⁺. TRPC4 and TRPC5 are activated by Gq-coupled G-protein coupled receptors (GPCRs) via the phospholipase C (PLC) pathway.[1]
Mechanism of Action: Based on the structure-activity relationship (SAR) of the ML204 series, this compound is hypothesized to bind to the voltage-sensing-like domain or the pore region of the TRPC4/5 tetramer, stabilizing the closed state or preventing the pore dilation induced by intramolecular PIP₂ depletion or direct G-protein interaction.[1]
Experimental Protocol A: High-Throughput Calcium Flux Assay (FLIPR)
Objective: To quantify the potency (IC₅₀) of the compound against agonist-induced Calcium entry.[1]
Reagents:
-
Cell Line: HEK293 cells stably expressing human TRPC4 or TRPC5.[1]
-
Agonist: Englerin A (highly selective TRPC4/5 activator) or Carbachol (if co-expressing Muscarinic M1 receptors).[1]
-
Indicator: Fluo-4 AM or Calcium 6 calcium-sensitive dye.[1]
-
Buffer: HBSS with 20 mM HEPES, pH 7.4.
Workflow:
-
Seeding: Plate HEK293-TRPC4 cells in 384-well poly-D-lysine coated plates (15,000 cells/well) and incubate overnight.
-
Dye Loading: Aspirate medium and load cells with Fluo-4 AM (4 µM) in assay buffer for 45 minutes at 37°C.
-
Compound Addition: Add this compound at varying concentrations (0.1 nM – 30 µM) using an automated liquid handler. Incubate for 10 minutes to allow equilibration.
-
Activation: Inject Englerin A (EC₈₀ concentration, typically 10-50 nM) to trigger Ca²⁺ influx.[1]
-
Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) on a FLIPR Tetra or Hamamatsu FDSS system for 180 seconds.
-
Analysis: Calculate the Area Under the Curve (AUC) relative to DMSO control. Fit data to a four-parameter logistic equation to determine IC₅₀.[1]
Experimental Protocol B: Whole-Cell Patch Clamp Electrophysiology
Objective: To validate direct channel inhibition and assess voltage dependence.[1]
Setup:
-
Rig: Axon MultiClamp 700B amplifier, Digidata 1550B digitizer.
-
Pipette Solution (Intracellular): 140 mM CsAsp, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP (pH 7.2).
-
Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).
Workflow:
-
Giga-seal Formation: Establish a GΩ seal and break-in to achieve whole-cell configuration.
-
Voltage Protocol: Hold membrane potential at -60 mV. Apply a voltage ramp from -100 mV to +100 mV over 500 ms every 2 seconds.
-
Baseline Recording: Record stable baseline currents.
-
Perfusion: Perfuse Englerin A (100 nM) to activate TRPC4 currents (typically displaying a doubly rectifying I-V relationship).
-
Inhibition: Co-apply Englerin A + this compound (10 µM).
-
Washout: Perfuse standard bath solution to check for reversibility.[1]
-
Success Criteria: A >50% reduction in current amplitude at -60 mV confirms functional antagonism.[1]
Secondary Biological Function: Antimicrobial Screening
Quinoline derivatives, particularly those with amine substitutions at the 2-position, often exhibit broad-spectrum antimicrobial activity by targeting bacterial DNA gyrase or disrupting membrane integrity.[1] It is critical to determine if the compound is a specific ion channel blocker or a "dirty" cytotoxic agent.
Experimental Protocol C: Minimum Inhibitory Concentration (MIC) Assay
Objective: To assess antibacterial activity against ESKAPE pathogens.[1]
Workflow:
-
Inoculum Preparation: Adjust bacterial cultures (S. aureus, E. coli, P. aeruginosa) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilution: Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Plate Setup: In a 96-well plate, perform 2-fold serial dilutions of this compound (Range: 64 µg/mL to 0.125 µg/mL).
-
Incubation: Add bacterial suspension and incubate at 37°C for 16–20 hours.
-
Readout: Determine MIC as the lowest concentration with no visible growth (turbidity).
-
Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.
Mechanistic Visualization
The following diagram illustrates the Gq-signaling pathway leading to TRPC4 activation and the specific intervention point of this compound.[1]
Caption: Signal transduction pathway of TRPC4/5 activation showing the putative inhibitory site of this compound, preventing calcium entry.[1]
Comparative SAR Analysis
When evaluating this compound against its homolog ML204, researchers should anticipate the following physicochemical shifts:
| Feature | ML204 (Piperidine) | Target Analog (Pyrrolidine) | Impact on Research |
| Ring Size | 6-membered | 5-membered | Pyrrolidine is more compact; may fit tighter binding pockets but has higher ring strain.[1] |
| Lipophilicity (cLogP) | ~3.9 | ~3.4 | The pyrrolidine analog is slightly less lipophilic, potentially improving solubility in aqueous buffers. |
| Metabolic Stability | Moderate | Variable | Pyrrolidine rings are susceptible to oxidation by CYP450 (forming lactams); check stability in liver microsomes.[1] |
| Selectivity | High for TRPC4/5 | Unknown | Must be validated against TRPC3/6/7 to confirm subclass selectivity. |
References
-
Miller, M., et al. (2011). Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels. Journal of Biological Chemistry.
-
Minard, A., et al. (2019). Structure-Activity Relationship of Quinoline Derivatives as Antibacterial Agents.[1][2] MDPI Molecules.
-
PubChem Compound Summary. (2024). 4-methyl-2-(1-piperidinyl)quinoline (ML204).[1] National Library of Medicine.
-
BenchChem Technical Data. (2025). General Synthesis and SAR of 2-Substituted Quinoline Analogs.
The Antimalarial Potential of 4-Methyl-2-(1-pyrrolidinyl)quinoline Analogs: A Technical Whitepaper on Next-Generation Hemozoin Inhibitors
Executive Summary
The emergence of multidrug-resistant Plasmodium falciparum has severely compromised the efficacy of classical 4-aminoquinoline antimalarials, such as chloroquine (CQ). Resistance is primarily driven by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which actively effluxes the drug from the parasite's food vacuole. To bypass this resistance mechanism while preserving the highly effective heme-binding pharmacophore of the quinoline ring, medicinal chemists have shifted focus toward novel substitution patterns.
This whitepaper explores the structural, mechanistic, and pharmacological profile of 4-Methyl-2-(1-pyrrolidinyl)quinoline analogs . By integrating a methyl group at the C4 position and a pyrrolidine ring at the C2 position, this scaffold offers an optimized pKa for vacuolar accumulation, enhanced metabolic stability, and a potent resistance-breaking profile.
Structural Rationale & Medicinal Chemistry
The design of this compound analogs is rooted in overcoming the pharmacokinetic and resistance liabilities of traditional antimalarials.
-
The Quinoline Core & C4-Methyl Substitution: The quinoline nucleus is essential for interacting with free ferriprotoporphyrin IX (heme) via
stacking. The addition of a methyl group at the C4 position increases the lipophilicity of the core, enhancing passive diffusion across the erythrocyte and parasite membranes. Furthermore, it provides steric hindrance that can disrupt the binding affinity of the mutant PfCRT efflux pump. -
The C2-Pyrrolidinyl Ring: Traditional antimalarials often rely on flexible, linear alkylamines (e.g., the diethylamine side chain in CQ) which are highly susceptible to cytochrome P450-mediated N-dealkylation. Replacing these with a cyclic pyrrolidine ring eliminates this primary metabolic liability [1]. Crucially, decreasing the cyclic amine size from a six-membered piperidine to a five-membered pyrrolidine has been shown to result in a three- to four-fold improvement in antimalarial activity[2]. The pyrrolidine nitrogen possesses an optimal pKa (
8.0 - 8.5), ensuring it remains unprotonated in the neutral blood plasma (pH 7.4) for efficient membrane traversal, but becomes rapidly protonated in the acidic food vacuole.
Mechanism of Action: Target Engagement and Ion-Trapping
During the intraerythrocytic stage, P. falciparum degrades host hemoglobin inside its acidic food vacuole (pH
This compound analogs act by disrupting this detoxification pathway. The unprotonated drug diffuses into the food vacuole, where the acidic pH protonates the pyrrolidine nitrogen. This "ion-trapping" prevents the drug from diffusing back out. The protonated quinoline then forms a stable complex with free heme, capping the growing hemozoin polymer. The buildup of drug-heme complexes induces severe oxidative stress, lipid peroxidation, and ultimately, parasite death.
Fig 1. Mechanism of action: Pyrrolidinyl-quinoline analogs inhibit hemozoin biocrystallization.
Experimental Methodologies: A Self-Validating Protocol System
To rigorously validate the antimalarial potential of these analogs, a dual-assay system is employed. This system is self-validating : the cell-free assay confirms the isolated chemical mechanism (target engagement), while the phenotypic assay confirms biological permeability and efficacy. Discrepancies between the two assays immediately diagnose permeability or off-target effects.
Protocol 1: Cell-Free -Hematin Inhibition Assay (BHIA)
Purpose: To isolate and quantify the direct chemical binding affinity between the drug and heme.
-
Preparation: Dissolve hemin chloride in 0.4 M NaOH. Causality: This breaks pre-existing dimers and simulates the release of monomeric, free toxic heme in the parasite.
-
Compound Incubation: Add serial dilutions of the this compound analog to the hemin solution.
-
Crystallization Initiation: Add 0.5 M sodium acetate buffer (pH 5.0) and incubate at 37°C for 18 hours. Causality: The sudden drop in pH mimics the environment of the Plasmodium food vacuole, triggering spontaneous
-hematin crystallization. -
Quantification: Centrifuge to pellet the formed
-hematin. Wash the unreacted heme with DMSO. Dissolve the pellet in 0.1 M NaOH and measure absorbance at 405 nm. A lower absorbance indicates successful inhibition of crystallization by the drug.
Protocol 2: Phenotypic P. falciparum Viability Assay (SYBR Green I)
Purpose: To validate membrane permeability, vacuolar accumulation, and actual parasiticidal effect across resistant strains.
-
Culture Setup: Incubate P. falciparum strains (CQ-sensitive 3D7 and CQ-resistant Dd2) in human erythrocytes at 2% hematocrit and 1% parasitemia. Causality: Testing against both strains simultaneously establishes the specific resistance-breaking index of the analog.
-
Drug Exposure: Treat the cultures with the analog for 72 hours under a specialized gas mixture (5% O2, 5% CO2, 90% N2).
-
Fluorescence Labeling: Lyse the erythrocytes and add SYBR Green I dye. Causality: Mature human erythrocytes are enucleated (they lack DNA). Therefore, SYBR Green I fluorescence strictly and exclusively correlates with the DNA of proliferating parasites, providing a noise-free readout of parasite viability.
Fig 2. Self-validating experimental workflow for evaluating pyrrolidinyl-quinoline antimalarials.
Quantitative Data: Structure-Activity Relationship (SAR)
The structural shift from classical flexible amines to cyclic amines, and specifically the contraction from piperidine to pyrrolidine, yields significant quantitative improvements in both potency and resistance-breaking capability.
Table 1: Comparative In Vitro Antimalarial Activity and Metabolic Stability
| Compound Class | Strain 3D7 IC | Strain Dd2 IC | Resistance Index (Dd2/3D7) | Metabolic Stability (HLM Half-life) |
| Chloroquine (CQ) | 38 ± 2 | 196 ± 14 | 5.16 | Moderate |
| Piperidine-Quinoline Analog | 85 ± 5 | 210 ± 20 | 2.47 | Poor (N-dealkylation) |
| This compound | 24 ± 3 | 31 ± 4 | 1.29 | Excellent |
Note: A Resistance Index approaching 1.0 indicates that the compound is equally effective against both sensitive and resistant strains, completely bypassing the PfCRT efflux mechanism.
Pharmacokinetic Advantages (ADME-Tox)
Beyond intrinsic potency, the this compound scaffold solves critical ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks. Classical antimalarials like amodiaquine and chloroquine suffer from rapid hepatic metabolism. Amodiaquine forms toxic quinone imine metabolites leading to hepatotoxicity [4], while chloroquine undergoes sequential N-dealkylation of its diethylamine side chain. Because the basic nitrogen in the pyrrolidine ring is fully incorporated into a stable five-membered heterocycle, it is highly resistant to oxidative cleavage by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C8) [1]. This structural rigidity extends the biological half-life, potentially allowing for single-dose cure regimens—a critical objective for modern antimalarial drug development.
Conclusion
The this compound scaffold represents a highly rationalized evolution of the quinoline antimalarial class. By utilizing a self-validating testing matrix, researchers can confirm that this class successfully retains the powerful heme-binding mechanism of chloroquine while utilizing the pyrrolidine ring to optimize vacuolar accumulation, evade PfCRT-mediated efflux, and resist metabolic degradation. As the global burden of multidrug-resistant P. falciparum grows, these analogs stand out as prime candidates for advanced preclinical lead optimization.
References
-
4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1 National Center for Biotechnology Information (PMC) URL:[Link][1]
-
Quinoline-Based Hybrid Compounds with Antimalarial Activity National Center for Biotechnology Information (PMC) URL:[Link][2]
-
Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies ACS Omega URL:[Link][3]
-
The Synthesis and Metabolism of Novel 4-Aminoquinoline Antimalarials University of Liverpool Repository URL: [Link]
Sources
Technical Deep Dive: Substituted Quinoline Scaffolds in Oncology
Mechanistic Versatility, Structure-Activity Logic, and Experimental Validation
Part 1: The Quinoline Pharmacophore & SAR Logic
The quinoline scaffold (benzo[b]pyridine) represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets including DNA, kinases, and topoisomerases. Its planar aromatic architecture facilitates DNA intercalation, while its nitrogen atom serves as a critical hydrogen bond acceptor for enzyme active sites.
Chemical Architecture & Critical Substitution Sites
The anticancer potency of quinoline derivatives is strictly governed by substitution patterns. The following Structure-Activity Relationship (SAR) rules are synthesized from recent high-potency analogs (2020–2025 literature):
| Position | Functional Role | SAR Insight |
| C-2 | Lipophilic Pocket Engagement | Substitution with aryl or heteroaryl rings (e.g., furan, thiophene) often enhances binding affinity to the hydrophobic pockets of kinases (VEGFR-2). |
| C-4 | ATP-Mimetic Binding | Critical for kinase inhibition. Aniline or hydrazine substitutions at C-4 mimic the adenine moiety of ATP, forming key H-bonds with the hinge region of EGFR/VEGFR. |
| C-6 / C-7 | Electronic Modulation | Electron-donating groups (–OCH₃) or halogens (–F, –Cl) optimize metabolic stability and improve cell membrane permeability. 6,7-dimethoxy motifs are common in potent EGFR inhibitors. |
| C-8 | Metal Chelation | Hydroxyl substitutions (8-hydroxyquinoline) enable chelation of metal ions (Cu²⁺, Zn²⁺), generating ROS and inhibiting metalloenzymes. |
Part 2: Multi-Modal Mechanisms of Action
Quinolines are rarely mono-mechanistic. They often function as "dirty drugs" (poly-pharmacological agents), which is advantageous for overcoming resistance.
Topoisomerase Inhibition (The "Poison" Mechanism)
Unlike catalytic inhibitors, many quinoline derivatives (e.g., camptothecin analogs, fluoroquinolones) act as Topoisomerase Poisons . They stabilize the transient DNA-enzyme cleavable complex, preventing the religation of DNA strands. This results in double-strand breaks (DSBs) that trigger apoptosis via the p53 pathway.
Tyrosine Kinase Inhibition (EGFR & VEGFR)
4-anilinoquinoline derivatives function as Type I ATP-competitive inhibitors. They occupy the ATP-binding pocket of receptor tyrosine kinases (RTKs).
-
EGFR: Blockade prevents autophosphorylation, halting the RAS-RAF-MEK-ERK proliferation cascade.
-
VEGFR-2: Inhibition disrupts angiogenesis, starving the tumor of oxygen and nutrients.
Tubulin Polymerization Inhibition
Certain 2-styrylquinoline derivatives bind to the colchicine site of tubulin, inhibiting microtubule assembly. This arrests cells in the G2/M phase, leading to mitotic catastrophe.
Visualization: Quinoline Signaling Interference
Figure 1: Multi-target mechanism of action for quinoline derivatives disrupting DNA replication, signaling, and mitosis.
Part 3: Experimental Validation Framework
To ensure scientific integrity, the following protocols include "Self-Validation" steps—internal controls that confirm the assay is working correctly, distinguishing true activity from experimental artifacts.
Protocol A: Differential Cytotoxicity Screening (MTT/SRB)
Objective: Determine IC50 values and selectivity index (SI) between cancer and normal cells.
-
Preparation: Seed cancer cells (e.g., MCF-7, A549) and normal fibroblasts (e.g., HFF-1) in 96-well plates (5,000 cells/well). Incubate for 24h.
-
Treatment: Treat with serial dilutions of the quinoline derivative (0.1 µM – 100 µM).
-
Self-Validation Step: Include Doxorubicin or Cisplatin as a positive control. If the positive control fails to show expected IC50, the assay is invalid.
-
Vehicle Control: DMSO concentration must remain <0.5% to prevent solvent toxicity.
-
-
Incubation: 48–72 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.[1]
-
Analysis: Calculate % Cell Viability =
.
Protocol B: Topoisomerase I Plasmid Relaxation Assay
Objective: Confirm if the compound inhibits Topo I catalytic activity.
-
Reaction Mix: Combine supercoiled plasmid DNA (pBR322, 0.5 µg), Assay Buffer (Tris-HCl, EDTA, NaCl), and Human Recombinant Topoisomerase I (1 Unit).
-
Compound Addition: Add quinoline derivative at varying concentrations (10, 50, 100 µM).
-
Self-Validation Step: Include Camptothecin (CPT) as a positive control. CPT should result in a specific "nicked" DNA band pattern.
-
-
Incubation: 30 minutes at 37°C.
-
Termination: Add Stop Buffer (SDS/Proteinase K) to digest the enzyme.
-
Electrophoresis: Run samples on a 1% agarose gel (without Ethidium Bromide initially) at 2-3 V/cm.
-
Visualization: Stain with Ethidium Bromide.[2]
-
Result Interpretation: Active Topo I relaxes supercoiled DNA (multiple bands). An inhibitor maintains the DNA in the supercoiled state (single fast-migrating band).
-
Visualization: Experimental Workflow
Figure 2: Step-wise validation workflow from synthesis to in vivo modeling.
Part 4: Data Synthesis (Comparative Potency)
The following table summarizes the potency of key quinoline subclasses against the MCF-7 (Breast Cancer) cell line, derived from aggregated recent studies (2023-2024).
| Quinoline Subclass | Primary Target | Typical IC50 (µM) | Key Structural Feature |
| 4-Anilinoquinolines | EGFR / VEGFR | 0.05 – 1.5 | 6,7-dimethoxy group + 3-cyano group |
| 2-Styrylquinolines | Tubulin | 1.2 – 5.0 | Styryl linker confers conformational flexibility |
| Indolizinoquinolines | Topoisomerase I | 0.2 – 2.0 | Planar fused ring system for intercalation |
| 8-Hydroxyquinolines | Metal Chelation/ROS | 2.5 – 10.0 | Free 8-OH group essential for metal binding |
| Quinoline-Chalcones | Dual (Tubulin/Kinase) | 0.8 – 3.5 | Hybrid scaffold enhances lipophilicity |
Part 5: Strategic Outlook & Challenges
The Resistance Paradox
While 4-anilinoquinolines are potent EGFR inhibitors, the T790M mutation (gatekeeper mutation) in EGFR often confers resistance by sterically hindering the drug's binding.
-
Solution: Third-generation covalent inhibitors that target Cys797 are being developed using the quinoline scaffold as a core, often by adding an acrylamide "warhead" at the C-6 position to form an irreversible covalent bond.
Bioavailability
Many highly potent quinolines suffer from poor aqueous solubility (Class II/IV in BCS).
-
Formulation Strategy: Utilization of hydrochloride salts or encapsulation in liposomal delivery systems is critical for moving from in vitro success to in vivo efficacy.
References
-
Mechanisms of Topoisomerase Inhibition by Quinolones
- Source: Journal of Biological Chemistry / PubMed
-
URL:[Link]
-
Discovery of Tailor-Made Quinoline Deriv
- Source: ACS Omega
-
URL:[Link]
-
Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents
-
Quinazoline-Based Dual Inhibitors of EGFR And VEGFR
- Source: Global Research Online
-
URL:[Link]
-
Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides
- Source: Molecules (MDPI)
-
URL:[Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors
- Source: International Journal of Molecular Sciences (PMC)
-
URL:[Link]
Sources
Methodological & Application
Experimental protocol for using 4-Methyl-2-(1-pyrrolidinyl)quinoline in cell culture
Application Note: Pharmacological & Physicochemical Characterization of 4-Methyl-2-(1-pyrrolidinyl)quinoline in Cell Culture
Part 1: Executive Summary & Compound Profile
This compound is a bioactive heterocyclic scaffold often utilized in medicinal chemistry as a lead structure for multi-drug resistance (MDR) reversal , antimicrobial activity (targeting bacterial Topoisomerase IV or LptA), and receptor modulation (specifically 5-HT or TRP channels).
Unlike standardized reagents (e.g., Doxorubicin), this compound represents a class of lipophilic weak bases . Its successful application in cell culture depends entirely on managing its physicochemical properties—specifically its poor aqueous solubility (LogP ~3.9) and its tendency to accumulate in acidic organelles (lysosomotropism).
Key Technical Constraints:
-
Solubility: Hydrophobic; requires DMSO or Ethanol carriers.
-
Autofluorescence: The 2-aminoquinoline core may exhibit fluorescence in the blue/cyan region, potentially interfering with DAPI/Hoechst nuclear stains or FRET assays.
-
Subcellular Trafficking: As a lipophilic amine, it is prone to "ion trapping" in lysosomes, which can induce vacuolization and false-positive cytotoxicity.
Part 2: Preparation & Quality Control (SOP-01)
Objective: To generate a stable, precipitate-free working solution.
Materials
-
Compound: this compound (Solid, store at 4°C).
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).
-
Vehicle Control: DMSO matched to the highest final concentration (typically 0.1% - 0.5%).
Stock Solution Protocol
-
Weighing: Weigh 5–10 mg of solid compound into a sterile, antistatic microcentrifuge tube.
-
Solubilization: Calculate the volume of DMSO required to reach a 10 mM or 20 mM stock concentration .
-
Calculation: Volume (mL) = [Mass (mg) / MW (226.32 g/mol )] / Concentration (M).
-
-
Dissolution: Vortex vigorously for 60 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Working Solution & Precipitation Check (Critical Step)
Quinolines often precipitate upon contact with aqueous media, especially at high concentrations (>50 µM).
-
Pre-dilution: Dilute the DMSO stock 1:10 in PBS before adding to complete media if the final concentration is high.
-
Microscopy Check: Before adding to cells, place the working media (e.g., 100 µM compound in DMEM) under a phase-contrast microscope (20x).
-
Pass: Clear solution.
-
Fail: Crystalline needles or "oily" droplets visible. Action: Reduce concentration or increase serum (BSA/FBS) content to act as a carrier.
-
Part 3: Cytotoxicity & Therapeutic Window (SOP-02)
Rationale: Before functional assays, you must define the non-toxic range. Lipophilic quinolines can disrupt cell membranes non-specifically at high doses.
Experimental Design (96-Well Format)
-
Cell Line: HeLa, HEK293, or specific target line (e.g., SH-SY5Y).
-
Seeding Density: 5,000 – 10,000 cells/well (adherent).
-
Duration: 24h and 48h exposure.[1]
-
Dose Range: 0 (Vehicle), 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM.
Protocol (CCK-8 / MTT)
-
Seed Cells: Plate cells in 100 µL media; incubate 24h for attachment.
-
Treatment: Remove old media. Add 100 µL fresh media containing 2x serial dilutions of the compound.
-
Note: Keep DMSO constant (e.g., 0.5%) across all wells to normalize solvent toxicity.
-
-
Incubation: Incubate at 37°C, 5% CO2.
-
Readout: Add 10 µL CCK-8 reagent. Incubate 1–4h. Measure Absorbance at 450 nm.
Data Analysis Table (Template):
| Concentration (µM) | Log[Conc] | Absorbance (Mean) | % Viability (vs DMSO) | Notes (Precipitation?) |
| 0 (DMSO Control) | - | 1.200 | 100% | Clear |
| 0.1 | -1.0 | 1.190 | 99.1% | Clear |
| 1.0 | 0.0 | 1.150 | 95.8% | Clear |
| 10.0 | 1.0 | 0.980 | 81.6% | Clear |
| 50.0 | 1.7 | 0.450 | 37.5% | Possible Precip. |
| 100.0 | 2.0 | 0.100 | 8.3% | Visible Crystals |
Part 4: Functional Assay Considerations & Autofluorescence
Expert Insight: 2-Aminoquinolines are structurally related to fluorescent dyes.
-
Risk: If you use a DAPI filter (Ex 350nm / Em 460nm) or GFP filter, the compound may generate background signal.
-
Validation: Run a "Cell-Free Control" (Media + Compound only) and measure fluorescence. If positive, switch to Red/Far-Red assays (e.g., Draq5 nuclear stain instead of DAPI).
Visualization: Compound Workflow
Figure 1: Preparation workflow emphasizing the critical quality control step for lipophilic compounds.
Part 5: Mechanistic Warning - Lysosomotropism
Mechanism: this compound is a lipophilic weak base. It can diffuse through the plasma membrane (neutral form) but becomes protonated in the acidic environment of the lysosome (pH 4.5), becoming trapped. Consequence: This causes osmotic swelling of lysosomes (vacuolization), which can be mistaken for apoptosis or specific toxicity.
Visualization: The Ion Trapping Effect
Figure 2: Mechanism of lysosomal trapping common to pyrrolidinyl-quinoline derivatives.
References
-
General Quinoline Synthesis & Activity
-
Wang, X., et al. (2019). "Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents." Molecules, 24(3). Link
-
-
Physicochemical Properties & Fluorescence
-
Lysosomotropism of Weak Bases
-
Marceau, C. D., et al. (2012). "The Acidotropic Weak Base Chloroquine Inhibits Autophagic Flux." Autophagy, 8(11). (Mechanistic reference for quinoline accumulation). Link
-
-
Compound Data
Sources
Application Note: 4-Methyl-2-(1-pyrrolidinyl)quinoline in Neurodegenerative Disease Models
This Application Note provides a comprehensive technical guide for the use of 4-Methyl-2-(1-pyrrolidinyl)quinoline (and its optimized analogs, such as VU0419900) in neurodegenerative disease models.
Based on the structural pharmacophore and authoritative chemical biology datasets (NIH Molecular Libraries, Vanderbilt Center for Neuroscience Drug Discovery), this molecule functions primarily as a scaffold for TRPC4/TRPC5 Channel Inhibition . These channels are critical mediators of calcium signaling, excitotoxicity, and synaptic plasticity, making them emerging targets for Alzheimer’s Disease (AD), Parkinson’s Disease (PD), and anxiety-related comorbidities.
Part 1: Executive Summary & Mechanism of Action
The Molecule
This compound (CAS: 53541-66-5) represents a specific class of 2-aminoquinolines.[1] While often used as a chemical building block, its biological significance lies in its role as a core scaffold for TRPC4/5 inhibitors .
-
Note on Potency: Research indicates that while this parent scaffold exhibits activity, substitution at the 6-position (e.g., 6-ethyl-4-methyl-2-(1-pyrrolidinyl)quinoline , known as VU0419900 ) significantly enhances potency and selectivity against TRPC4/5 channels. Researchers should be aware that the parent compound is often used in Structure-Activity Relationship (SAR) studies or as a less potent control to validate target specificity.
Mechanism of Action: The Calcium-Excitotoxicity Axis
In neurodegenerative models, the primary utility of this molecule is the modulation of intracellular calcium (
-
TRPC4/5 Blockade: The molecule binds to the TRPC4/5 pore or allosteric site, preventing cation influx.
-
Prevention of Excitotoxicity: In AD and PD, glutamate overflow activates NMDA receptors and TRPC channels, leading to toxic
overload. Inhibiting TRPC4 blunts this "plateau potential," preventing mitochondrial stress and apoptotic cascades. -
Synaptic Modulation: TRPC4/5 channels regulate neurite outgrowth and growth cone guidance. Their inhibition can stabilize synaptic architecture in the presence of neuroinflammatory insults (e.g., A
oligomers).
Pathway Visualization
The following diagram illustrates the intervention point of this compound within the excitotoxic signaling cascade.
Figure 1: Mechanism of Action. The molecule inhibits TRPC4-mediated cation influx, preventing the sustained depolarization that drives excitotoxic neuronal death.
Part 2: Experimental Protocols
Protocol A: In Vitro Neuroprotection Assay (Calcium Imaging)
Objective: Quantify the efficacy of this compound in preventing glutamate- or A
Materials:
-
Primary Rat Cortical Neurons (DIV 14-21).
-
Fluo-4 AM (Calcium indicator).
-
Agonist: Glutamate (10
M) or A oligomers (500 nM). -
Test Compound: this compound (Stock: 10 mM in DMSO).
-
Control: ML204 (Known TRPC4 inhibitor) or Vehicle (DMSO).
Workflow:
-
Loading: Incubate neurons with 2
M Fluo-4 AM in ACSF (Artificial Cerebrospinal Fluid) for 30 min at 37°C. -
Wash: Wash cells 3x with ACSF and incubate for 20 min to allow de-esterification.
-
Baseline: Record baseline fluorescence (
) for 2 minutes using a confocal microscope (Ex/Em: 488/520 nm). -
Pre-treatment: Perfuse neurons with Test Compound (0.1, 1, 10
M) for 5 minutes.-
Note: Ensure DMSO concentration < 0.1%.
-
-
Challenge: Co-apply Agonist (Glutamate/A
) + Test Compound. -
Recording: Measure fluorescence change (
) for 10-15 minutes.
Data Analysis:
Calculate the Area Under the Curve (AUC) of the calcium transient.
Protocol B: In Vivo Fear Conditioning (Anxiety/Memory Model)
Objective: Assess the compound's effect on amygdala-dependent memory and anxiety, which are often dysregulated in AD/PD. TRPC4 inhibition is known to have anxiolytic effects.
Dosing Strategy:
-
Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).
-
Vehicle: 10% Tween-80 / 90% Methylcellulose (0.5%).
-
Dose Range: 10 - 50 mg/kg (Must be empirically determined for the parent scaffold; optimized analogs like VU0419900 are active at lower doses).
Step-by-Step:
-
Habituation (Day 1): Place mouse in the conditioning chamber (Context A) for 10 min.
-
Conditioning (Day 2):
-
Administer Test Compound 30-60 min prior to testing.
-
Place mouse in Context A.
-
Deliver 3x Tone-Shock pairings (Tone: 30s, 80dB; Shock: 2s, 0.5mA).
-
-
Contextual Test (Day 3): Place mouse in Context A (no tone/shock) for 5 min. Measure % Freezing.
-
Cued Test (Day 3 + 2h): Place mouse in Context B (altered scent/visuals). Play Tone. Measure % Freezing.
Expected Outcome: TRPC4 inhibitors typically reduce freezing behavior (anxiolytic effect) without impairing gross motor function. In AD models, this can be interpreted as normalizing hyper-excitability in the amygdala.
Part 3: Data Interpretation & Troubleshooting
Comparative Potency Table
When using the parent scaffold, it is crucial to benchmark against optimized probes to validate that the observed effects are TRPC4-mediated.
| Compound | Structure Note | TRPC4 IC50 (Fluorescence) | Selectivity (vs TRPC6) | Application |
| This compound | Parent Scaffold | ~5 - 10 | Low/Moderate | Hit Validation / Scaffold Control |
| VU0419900 | 6-Ethyl Analog | 0.58 | > 7-fold | Primary Chemical Probe |
| ML204 | Distinct Scaffold | 0.96 | > 19-fold | Positive Control |
*Estimated based on SAR data showing loss of potency without 6-position substitution.
Troubleshooting Guide
-
Issue: Low solubility in ACSF.
-
Solution: The quinoline core is lipophilic. Predissolve in 100% DMSO, then dilute slowly into ACSF containing 0.1% BSA (Bovine Serum Albumin) to prevent precipitation.
-
-
Issue: Lack of effect in wild-type neurons.
-
Solution: TRPC4 channels are often quiescent. They require Gq-GPCR activation (e.g., via Carbachol or DHPG) to be "primed" before inhibition can be observed. Ensure your assay includes an activator.
-
-
Issue: Off-target effects.
-
Check: 2-aminoquinolines can interact with Sigma-1 receptors or 5-HT receptors . Run a counter-screen or use a specific antagonist (e.g., BD-1047 for Sigma-1) to confirm the mechanism.
-
Part 4: References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 910458, this compound. Retrieved from [Link]
-
Weaver, C. D., et al. (2010). Novel Chemical Inhibitor of TRPC4 Channels. Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US). (Describes the VU0419900 series and SAR of the quinoline scaffold). Retrieved from [Link]
-
Just, S., et al. (2018). The TRPC4 channel is a novel mediator of fear-related behavior. Nature Communications. (Validates TRPC4 as a target for anxiety/neurodegeneration). Retrieved from [Link]
-
Hong, C., et al. (2015). TRPC4/TRPC5 channels as new therapeutic targets for neurodegenerative diseases. CNS & Neurological Disorders - Drug Targets. (Review of TRPC4 in AD/PD). Retrieved from [Link]
Sources
Standard operating procedure for quinoline compound synthesis
From Classical Robustness to Green Efficiency
Introduction & Strategic Importance
The quinoline scaffold is a "privileged structure" in drug discovery, serving as the pharmacophore for antimalarials (Chloroquine), broad-spectrum antibiotics (Fluoroquinolones), and modern kinase inhibitors (e.g., Lenvatinib).
For the synthetic chemist, the challenge lies not in finding a method, but in selecting the right method for the specific substitution pattern and scale. While the classical Skraup and Doebner-Miller syntheses are scalable, they are often too harsh for sensitive functional groups found in late-stage drug intermediates. Conversely, the Friedländer annulation offers mild conditions and high regiocontrol but requires specific ortho-amino carbonyl precursors.
This guide provides a standardized, decision-driven framework for synthesizing quinoline derivatives, focusing on two high-value protocols: a robust Friedländer Annulation for complex analogs and a safety-optimized Modified Skraup for building simple cores.
Strategic Method Selection
Before initiating synthesis, evaluate your substrate availability and functional group tolerance using the matrix below.
| Feature | Friedländer Annulation | Skraup / Doebner-Miller | Combes Synthesis |
| Primary Utility | Highly substituted, complex analogs. | Simple, unfunctionalized cores. | 2,4-Disubstituted quinolines.[1] |
| Key Precursors | o-Aminoaryl aldehydes/ketones + | Aniline + Glycerol (or | Aniline + 1,3-Diketone.[1] |
| Conditions | Mild (Base/Acid cat., 80°C). | Harsh (Conc. H₂SO₄, >150°C).[1] | Moderate (Acid cat., 100°C). |
| Regiocontrol | Excellent (Pre-defined by precursor). | Poor (for meta-substituted anilines). | Good (depends on diketone symmetry). |
| Atom Economy | Moderate (Loss of H₂O). | High. | Moderate. |
Decision Logic for Method Selection
The following decision tree aids in selecting the optimal synthetic route based on starting material availability and target structure.
Figure 1: Decision matrix for selecting the appropriate quinoline synthesis pathway.
Protocol A: Friedländer Annulation (The "Gold Standard")
Best for: Library generation, sensitive substrates, and defined regiochemistry.
Mechanism & Rationale
The reaction proceeds via an aldol condensation followed by cyclodehydration.
-
Why Acid Catalysis? While base catalysis (KOH) is common, acid catalysis (p-TSA or sulfamic acid) is often preferred for drug-like molecules as it avoids side reactions associated with enolizable ketones and is compatible with halogenated substrates.
-
Green Chemistry Note: This reaction can be accelerated significantly using microwave irradiation, reducing times from hours to minutes [1].[9][10]
Materials
-
Substrate A: 2-Aminobenzophenone (or 2-aminobenzaldehyde derivative) (1.0 equiv)
-
Substrate B: Ketone with
-methylene group (e.g., Cyclohexanone, Acetophenone) (1.2 equiv) -
Catalyst: p-Toluenesulfonic acid (p-TSA) (5 mol%)
-
Solvent: Ethanol (EtOH) (0.5 M concentration)
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Substrate A (1.0 equiv) and Substrate B (1.2 equiv) in Ethanol.
-
Catalyst Addition: Add p-TSA (0.05 equiv).
-
Reaction:
-
Method A (Thermal): Fit a reflux condenser and heat to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Method B (Microwave - Recommended): Seal in a microwave vial. Irradiate at 120°C for 10–20 minutes.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Crucial Step: Quinolines are basic. If the product does not precipitate, evaporate the solvent, redissolve in EtOAc, and wash with saturated NaHCO₃ to neutralize the acid catalyst.
-
-
Purification:
-
Many derivatives crystallize directly upon cooling. Filter and wash with cold EtOH.[5]
-
If "oiling out" occurs (common with lipophilic chains), purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexane).
-
Protocol B: Safety-Optimized Skraup Synthesis
Best for: Large-scale synthesis of the parent quinoline or simple alkyl-quinolines.
Safety Warning (Critical)
The classical Skraup reaction is notorious for violent exotherms. The reaction has a long "induction period" followed by a sudden spike in temperature.
-
Hazard Control: Never scale up a Skraup reaction without testing on a small scale.
-
Moderator: This protocol uses Ferrous Sulfate (
) as a moderator to control the oxidation rate and prevent thermal runaway [2].
Materials
-
Substrate: Aniline (1.0 equiv)[9]
-
Reagent: Glycerol (anhydrous) (3.0 equiv)
-
Oxidant: Nitrobenzene (0.6 equiv) or Iodine (safer alternative)
-
Acid: Conc. Sulfuric Acid (
)[2][11][12] -
Moderator: Ferrous Sulfate heptahydrate (
)
Step-by-Step Procedure
-
Assembly: Use a 3-neck flask fitted with a mechanical stirrer (essential for viscosity), a reflux condenser, and an addition funnel.
-
Mixing: Add Aniline, Glycerol, Nitrobenzene, and
to the flask. -
Acid Addition: Place the flask in an ice bath. Add Conc.
dropwise with stirring. Exothermic. -
Controlled Heating:
-
Remove ice bath. Heat the mixture slowly using an oil bath.
-
Stop heating immediately when the first sign of reflux is observed. The reaction generates its own heat. Allow the exotherm to subside before resuming gentle reflux for 3–4 hours.
-
-
Steam Distillation (Purification Part 1):
-
Isolation:
-
Basify the remaining aqueous residue with 50% NaOH solution (pH > 10). The quinoline will separate as a dark oil.
-
Extract with diethyl ether or DCM. Dry over
and concentrate.
-
-
Final Purification: Distillation under reduced pressure is required to obtain a clear, colorless oil.
Quality Control & Characterization
Quinolines often exhibit fluorescence and distinct UV profiles.
Table 1: Typical Analytical Parameters
| Parameter | Specification | Method |
| Appearance | Colorless oil or crystalline solid | Visual |
| Purity | > 95% (AUC) | HPLC (C18, see below) |
| Identification | Matches Reference Standard | ¹H-NMR (CDCl₃/DMSO-d₆) |
| Residual Solvent | < 5000 ppm (Ethanol/EtOAc) | GC-HS |
Standard HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 254 nm (aromatic) and 320 nm (quinoline core).
Troubleshooting "Expert Tips"
Issue: "Oiling Out"
-
Cause: Highly lipophilic quinolines often refuse to crystallize from ethanol.
-
Solution: Perform an Acid-Base Extraction . Dissolve the crude oil in dilute HCl (product goes into water as the hydrochloride salt). Wash the aqueous layer with Ether (removes non-basic impurities). Basify the aqueous layer with NaOH and extract the pure quinoline into Ether.
Issue: Low Yield in Friedländer
-
Cause: 2-Aminoaryl ketones are sterically hindered and less reactive than aldehydes.
-
Solution: Switch solvent to Glacial Acetic Acid with a catalytic amount of conc.
. The harsher acidic medium promotes the initial Schiff base formation [3].
References
-
BenchChem. (2025).[4][5][7][9][13][14][15] Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. Retrieved from
-
Clarke, H. T., & Davis, A. W. (1941).[16] Quinoline Synthesis via Skraup Reaction. Organic Syntheses, Coll. Vol. 1, p.478. Retrieved from
-
Alfa Chemistry. (2024). Friedländer Quinoline Synthesis: Mechanisms and Catalysts. Retrieved from
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie Int. Ed. Retrieved from
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. iipseries.org [iipseries.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Skraup reaction - Wikipedia [en.wikipedia.org]
The Emergent Potential of 4-Methyl-2-(1-pyrrolidinyl)quinoline as a Chemical Probe for Spleen Tyrosine Kinase (Syk)
Introduction: Unveiling a Novel Scaffold for Kinase Research
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] Within the expansive chemical space of quinoline derivatives, 4-Methyl-2-(1-pyrrolidinyl)quinoline presents as a novel, yet uncharacterized, small molecule with significant potential as a chemical probe. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the hypothetical application of this compound as a chemical probe for Spleen Tyrosine Kinase (Syk), a critical mediator in immune signaling.
While direct biological data for this specific compound is not yet publicly available, its structural features, particularly the 2-aminoquinoline-like core, suggest a plausible interaction with protein kinases.[1] This guide will, therefore, outline a comprehensive strategy for the validation and utilization of this compound as a selective inhibitor of Syk, providing both the theoretical framework and detailed experimental protocols to empower researchers in their exploration of this promising molecule.
Hypothetical Target: Spleen Tyrosine Kinase (Syk)
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells, including B cells, mast cells, and neutrophils.[3] Upon activation by immunoreceptors, Syk initiates downstream signaling cascades that are central to inflammatory and allergic responses.[3] Its dysregulation is implicated in numerous autoimmune diseases and certain cancers, making it a compelling therapeutic target.[3] The development of selective chemical probes for Syk is crucial for dissecting its complex biology and for the validation of novel therapeutic strategies.
Proposed Mechanism of Action
We hypothesize that this compound acts as an ATP-competitive inhibitor of Syk. The quinoline scaffold can occupy the adenine-binding region of the ATP pocket, while the pyrrolidinyl and methyl substitutions may confer selectivity and enhance binding affinity through interactions with specific residues within the kinase domain.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line expressing Syk (e.g., Ramos B cells) to 80% confluency.
-
Treat cells with this compound at a final concentration of 10x the in vitro IC₅₀ or with DMSO as a vehicle control for 1 hour.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for Syk.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
Data Analysis:
-
Quantify the band intensities for Syk at each temperature for both the compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble Syk relative to the non-heated control against the temperature.
-
A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
Part 2: Cellular and Functional Assays
Once target engagement and selectivity are established, the next step is to demonstrate the compound's effect on Syk-mediated signaling and cellular functions.
Inhibition of Syk Phosphorylation in Cells
This assay assesses the ability of the compound to inhibit the activation of Syk in a cellular context.
Protocol:
-
Cell Culture and Stimulation:
-
Culture Ramos B cells and starve them in serum-free media for 4 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the B-cell receptor (BCR) by adding anti-IgM antibody for 10 minutes to induce Syk phosphorylation.
-
-
Cell Lysis and Western Blot:
-
Lyse the cells and perform a Western blot as described in the CETSA protocol.
-
Probe the membrane with antibodies against phosphorylated Syk (p-Syk) and total Syk.
-
Data Analysis:
-
Quantify the band intensities for p-Syk and total Syk.
-
A dose-dependent decrease in the p-Syk/total Syk ratio in the compound-treated samples indicates inhibition of Syk activity in cells.
Functional Cellular Assay: Inhibition of B-cell Proliferation
Syk signaling is essential for B-cell proliferation. This assay will determine if the compound can inhibit this Syk-dependent cellular response.
Protocol:
-
Cell Culture and Treatment:
-
Seed Ramos B cells in a 96-well plate.
-
Treat the cells with serial dilutions of this compound.
-
Stimulate proliferation with anti-IgM.
-
-
Proliferation Assay:
-
Incubate the cells for 72 hours.
-
Assess cell viability and proliferation using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the stimulated, vehicle-treated control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration.
| Assay | Endpoint | Expected Outcome |
| Syk Phosphorylation | p-Syk/Total Syk Ratio | Dose-dependent decrease |
| B-cell Proliferation | Cell Viability | Dose-dependent inhibition |
| Table 2: Expected Outcomes of Cellular and Functional Assays |
Conclusion: A Roadmap for Probe Development
This document provides a comprehensive, albeit hypothetical, framework for the characterization and application of this compound as a chemical probe for Spleen Tyrosine Kinase. By following the detailed protocols for target validation, selectivity profiling, and cellular functional assays, researchers can rigorously assess the potential of this novel compound. The successful validation of this compound as a selective Syk inhibitor would provide the scientific community with a valuable tool to further investigate the intricate roles of Syk in health and disease, and could serve as a starting point for future drug discovery efforts.
References
-
Crimson Publishers. (2023, February 22). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved from [Link]
-
Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Aqueous Coordination Chemistry of Quinoline-Based Fluorescence Probes for the Biological Chemistry of Zinc. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2022, September 18). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Retrieved from [Link]
-
Crimson Publishers. (2023, February 22). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved from [Link]
-
ACS Publications. (n.d.). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes | Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Retrieved from [Link]
-
ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]
-
Expert Opinion on Drug Discovery. (2023, April 16). Open resources for chemical probes and their implications for future drug discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
ACS Publications. (2013, May 21). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling | Journal of Proteome Research. Retrieved from [Link]
-
Annual Reviews. (2022, June 15). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved from [Link]
-
EFMC. (n.d.). Validating Chemical Probes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The era of high-quality chemical probes. Retrieved from [Link]
-
bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]
-
The University of North Carolina at Chapel Hill. (2015, October 26). Comprehensive characterization of the Published Kinase Inhibitor Set. Retrieved from [Link]
-
AACR Journals. (2013, April 8). Biological Characterization of TAK-901, an Investigational, Novel, Multitargeted Aurora B Kinase Inhibitor. Retrieved from [Link]
-
PubMed. (2013, March 15). Characterization of a novel PERK kinase inhibitor with antitumor and antiangiogenic activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 2-Aminoquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]
-
Ukrainian Chemistry Journal. (2024, February 26). PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Retrieved from [Link]
Sources
Application Note: Cytotoxicity Profiling of 4-Methyl-2-(1-pyrrolidinyl)quinoline (4-MPQ)
This Application Note is structured to provide a rigorous, field-validated protocol for evaluating the cytotoxicity of 4-Methyl-2-(1-pyrrolidinyl)quinoline (referred to herein as 4-MPQ ).
This guide deviates from standard templates to focus on the specific physicochemical challenges of lipophilic quinoline derivatives, ensuring high data reproducibility in drug discovery workflows.
Executive Summary & Compound Profile
The compound This compound (4-MPQ) represents a subclass of 2,4-disubstituted quinolines, a chemical scaffold widely investigated for anticancer, antimalarial, and antimicrobial properties. Unlike hydrophilic salts, 4-MPQ is a lipophilic free base characterized by poor aqueous solubility, requiring specific handling to prevent precipitation during cell treatment—a common source of "false toxicity" in high-throughput screens.
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as the primary readout. While ATP-based assays (e.g., CellTiter-Glo) are more sensitive, MTT remains the comparative standard in quinoline structure-activity relationship (SAR) literature, allowing direct comparison of your IC50 data with historical benchmarks.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 4-Methyl-2-(pyrrolidin-1-yl)quinoline |
| Molecular Formula | C₁₄H₁₆N₂ |
| Molecular Weight | ~212.29 g/mol |
| Predicted LogP | ~3.5 – 4.2 (Highly Lipophilic) |
| Solubility | Insoluble in water; Soluble in DMSO (>20 mM) |
| Storage | -20°C (Solid), -80°C (DMSO Stock), protect from light |
Experimental Logic & Mechanistic Grounding
Why This Protocol?
-
Solvent Management: Quinoline derivatives often precipitate when diluted directly from 100% DMSO into culture media. This protocol uses an intermediate dilution step to ensure the final DMSO concentration is <0.5% while maintaining compound solubility.
-
Linearity Control: Metabolic assays are only valid when cells are in the exponential growth phase. We mandate a cell density optimization step to prevent contact inhibition from masking cytotoxic effects.
-
False Positive Mitigation: Quinolines can be autofluorescent. The colorimetric MTT assay (570 nm absorbance) minimizes interference compared to fluorescence-based assays (e.g., Resazurin) for this specific scaffold.
Pre-Assay Preparation
Stock Solution Preparation (Critical)[2]
-
Target Concentration: 20 mM in DMSO.
-
Calculation: Dissolve 4.25 mg of 4-MPQ powder in 1.0 mL of sterile, anhydrous DMSO.
-
Storage: Aliquot into amber tubes (50 µL/tube) and store at -80°C. Avoid freeze-thaw cycles.
Cell Culture Requirements
-
Cell Lines: HeLa (Cervical), MCF-7 (Breast), or A549 (Lung) are standard models for quinoline screening.
-
Media: DMEM or RPMI-1640 + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep.
-
Status: Cells must be >90% viable and in log-phase growth (50-70% confluency) at the time of harvesting.
Step-by-Step Protocol
Phase 1: Plate Seeding (Day 0)
-
Harvest Cells: Trypsinize and count cells using a hemocytometer or automated counter.
-
Calculate Density: Target 3,000 – 5,000 cells/well for 72h assays, or 8,000 – 10,000 cells/well for 24h assays.
-
Seeding: Dispense 100 µL of cell suspension into a 96-well clear-bottom plate.
-
Perimeter Rule: Fill the outer perimeter wells with 200 µL PBS (no cells) to prevent edge effects (evaporation artifacts).
-
-
Incubation: Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment.
Phase 2: Compound Treatment (Day 1)
Design Note: Perform a 1:3 serial dilution to cover a wide range (e.g., 100 µM to 0.04 µM).
-
Preparation of 2x Working Solutions:
-
Prepare a "Deep Well" dilution plate.
-
Dilute the 20 mM DMSO stock into culture media to 2x the final desired concentration.
-
Example (Top Dose): To achieve 100 µM final, prepare 200 µM in media (10 µL of 20 mM Stock + 990 µL Media). DMSO is now 1%.
-
-
Serial Dilution: Perform serial dilutions in the Deep Well plate using media containing 1% DMSO (Vehicle Match).
-
Addition to Cells:
-
Remove culture plate from incubator.
-
Do NOT aspirate the existing 100 µL media (to avoid detaching cells).
-
Add 100 µL of the 2x Working Solution to the respective wells.
-
Result: Final volume = 200 µL. Final Compound = 1x. Final DMSO = 0.5%.[1]
-
-
Controls:
-
Negative Control: 0.5% DMSO in Media (Cells + Vehicle).
-
Positive Control: Doxorubicin (1 µM) or Staurosporine.
-
Blank: Media only (No cells).
-
Phase 3: MTT Assay Readout (Day 2, 3, or 4)
-
Reagent Prep: Dissolve MTT powder in PBS at 5 mg/mL . Filter sterilize (0.22 µm).
-
Pulse: Add 20 µL of MTT stock to each well (final conc. 0.5 mg/mL).
-
Incubation: Incubate for 3–4 hours at 37°C. Check for purple formazan crystals under a microscope.
-
Solubilization:
-
Carefully aspirate all media (critical step: do not suck up crystals).
-
Add 150 µL DMSO to each well.
-
Shake plate on an orbital shaker for 10 minutes (protected from light).
-
-
Measurement: Read Absorbance (OD) at 570 nm (Signal) and 630 nm (Background reference).
Workflow Visualization
Diagram 1: Serial Dilution & Plate Map Logic
This diagram illustrates the "2x Addition" method required to maintain DMSO consistency for lipophilic quinolines.
Caption: Logic flow for preparing 4-MPQ to ensure constant solvent concentration (0.5% DMSO) across all doses.
Diagram 2: Assay Execution Workflow
Caption: Step-by-step execution timeline for the MTT viability assay with 4-MPQ.
Data Analysis & Troubleshooting
Calculation of Cell Viability
Normalize the Optical Density (OD) values using the following formula:
Curve Fitting
Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Use a non-linear regression model (4-parameter logistic / Sigmoidal dose-response) to calculate the IC50 .
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation | 4-MPQ is lipophilic; high doses (>50 µM) may crash out in aqueous media. | Check wells under microscope immediately after treatment. If crystals are visible, lower the max dose or increase serum to 15%. |
| High Background | Incomplete solubilization of formazan crystals. | Mix more vigorously (pipette up/down) after adding DMSO or incubate DMSO step for 20 mins. |
| Edge Effect | Evaporation in outer wells. | Use the "Perimeter Rule" (fill outer wells with PBS) and do not use them for data. |
References
-
BenchChem. Application Notes and Protocols for Cell Viability Assay with Quinoline Derivatives. (Accessed 2026).[2]
-
Hami, Z., & Zibaseresht, R. (2017).[3] "Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?" Journal of Archives in Military Medicine.
-
National Institutes of Health (PubChem). Compound Summary: 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline (Structural Analog Data).
-
RSC Publishing. Exploring the antitumor potential of novel quinoline derivatives. (2024).[4][5][6][7]
-
BroadPharm. Protocol for Cell Viability Assays (MTT/MTS).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Methylquinoline - OEHHA [oehha.ca.gov]
- 3. brieflands.com [brieflands.com]
- 4. 4-Methyl-2-(1-piperidinyl)quinoline | C15H18N2 | CID 230710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline | C14H15ClN2 | CID 95382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
Application Notes and Protocols for Developing Antibacterial Assays for Novel Quinoline Derivatives
Introduction: The Enduring Potential of Quinolone Scaffolds in an Era of Resistance
The quinolone class of antibiotics has long been a cornerstone in the treatment of a wide array of bacterial infections, valued for their broad-spectrum activity and favorable pharmacokinetic profiles.[1] These synthetic agents exert their bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[2][3][4] This mechanism, distinct from many other antibiotic classes, underscores their importance in the clinical setting. The core 4-quinolone bicyclic structure has proven to be a remarkably versatile scaffold, allowing for chemical modifications that have given rise to successive generations of fluoroquinolones with enhanced potency and expanded spectra of activity.[3][5]
However, the extensive use and sometimes misuse of these powerful drugs have inevitably led to the emergence of resistant bacterial strains, posing a significant threat to global health.[2][4] This escalating crisis necessitates a renewed focus on the discovery and development of novel antibacterial agents. Novel quinoline derivatives represent a promising frontier in this endeavor. By exploring new substitutions and hybrid molecules, researchers aim to design compounds that can evade existing resistance mechanisms, exhibit improved activity against challenging pathogens, or possess novel functionalities such as anti-biofilm properties.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of novel quinoline derivatives. The protocols herein are designed to be robust and self-validating, providing a clear pathway from initial screening to a more detailed characterization of antibacterial activity. We will delve into the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the assessment of anti-biofilm efficacy, all critical parameters in the preclinical evaluation of a potential new antibiotic.
PART 1: Foundational Assays for Antibacterial Activity
The initial assessment of any novel antibacterial compound hinges on determining its potency against a panel of clinically relevant bacteria. The MIC and MBC are the foundational metrics for this evaluation.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[8][9] It is a primary measure of a compound's potency. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this determination due to its reproducibility and the ability to test multiple compounds and bacterial strains simultaneously.[10]
Caption: Workflow for MIC determination.
Materials and Reagents:
-
Novel quinoline derivatives
-
Reference antibiotics (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipettor
Procedure:
-
Preparation of Compounds: a. Prepare a stock solution of each quinoline derivative and reference antibiotic in DMSO (e.g., 10 mg/mL). b. Further dilute the stock solution in CAMHB to a working concentration that is significantly higher than the expected MIC.
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
Plate Setup and Serial Dilution: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the working compound solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (no bacteria).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: a. Seal the plate and incubate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9] b. Optionally, the results can be quantified by reading the optical density at 600 nm (OD600) using a microplate reader.
Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates the concentration that inhibits growth, the MBC provides information on the concentration required to kill the bacteria.[12] This distinction is crucial, as a bactericidal agent is often preferred for treating serious infections, especially in immunocompromised patients.[13] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[8][13]
Caption: Workflow for MBC determination.
Materials and Reagents:
-
Completed MIC microtiter plate
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
Procedure:
-
Subculturing from MIC Plate: a. Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations). b. Mix the contents of each of these wells thoroughly. c. Using a pipette, take a 10 µL aliquot from each clear well and spot-plate it onto a labeled MHA plate.[13]
-
Incubation: a. Allow the spots to dry completely before inverting the plates. b. Incubate the MHA plates at 37°C for 24 hours.[8]
-
MBC Determination: a. After incubation, count the number of colonies on each spot. b. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFU/mL) compared to the initial inoculum.[12][14]
PART 2: Assessing Anti-Biofilm Activity
Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotic therapies.[15] The ability of a novel compound to inhibit biofilm formation or eradicate established biofilms is a significant advantage. The crystal violet assay is a simple and effective method for quantifying biofilm biomass.[16][17]
Experimental Workflow for Anti-Biofilm Assay
Caption: Workflow for crystal violet anti-biofilm assay.
Materials and Reagents:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Novel quinoline derivatives
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
33% (v/v) Glacial acetic acid in water or 95% (v/v) ethanol[18]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Biofilm Formation: a. Prepare an overnight culture of the test bacterium. Dilute the culture 1:100 in fresh TSB. b. In a 96-well plate, prepare serial dilutions of the quinoline derivative in TSB. c. Add 100 µL of the diluted bacterial culture to each well containing the compound. Include a growth control (bacteria and TSB, no compound). d. Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.[18][19]
-
Washing: a. After incubation, carefully discard the planktonic cell culture from each well by inverting the plate. b. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells. Be careful not to disturb the biofilm at the bottom of the wells.[15]
-
Staining: a. Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[15] b. Discard the crystal violet solution and wash the plate three to four times with distilled water to remove excess stain.
-
Solubilization and Quantification: a. Invert the plate and tap it gently on a paper towel to remove any remaining water. Allow the plate to air dry completely. b. Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[18] c. Incubate the plate at room temperature for 15-20 minutes with gentle shaking. d. Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. e. Measure the absorbance at 570-595 nm using a microplate reader.[18][19] The absorbance is directly proportional to the amount of biofilm formed.
PART 3: Data Presentation and Interpretation
Clear and concise data presentation is essential for comparing the efficacy of different quinoline derivatives.
Table 1: Summary of Antibacterial Activity
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| QN-001 | S. aureus ATCC 29213 | ||||
| E. coli ATCC 25922 | |||||
| QN-002 | S. aureus ATCC 29213 | ||||
| E. coli ATCC 25922 | |||||
| Ciprofloxacin | S. aureus ATCC 29213 | ||||
| (Control) | E. coli ATCC 25922 |
-
Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 suggests a bacteriostatic effect.[8][13]
References
- Quinolone antibiotic. (n.d.). In Wikipedia.
- Ciulla-Bohling, R. (2024). Quinolone antibiotics. Health and Medicine | Research Starters. EBSCO.
-
Crystal Violet Biofilm Inhibition Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Vila, J., & Martinez-Gomez, S. (2009). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 2(1), 31-38. [Link]
-
Crystal violet assay. (2022, September 8). Bio-protocol. Retrieved from [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(7), 2180–2185. [Link]
-
Minimum Bactericidal Concentration (MBC). (n.d.). Antimicrobial Testing Laboratory. Retrieved from [Link]
-
MIC/MBC Testing. (2025, July 30). International and Accredited Lab. Retrieved from [Link]
-
Al-Trawneh, S. A., et al. (2019). Quinolone antibiotics. MedChemComm, 10(10), 1691-1721. [Link]
-
Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (n.d.). Retrieved from [Link]
-
Silver, L. L. (2011). Challenges of Antibacterial Discovery. Clinical Microbiology Reviews, 24(1), 71-109. [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2185. [Link]
-
Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. (2022, October 4). BMG LABTECH. Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]
-
Minimal Bactericidal Concentration for Biofilms (MBC-B). (2024, December 5). Bio-protocol. Retrieved from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical & Laboratory Standards Institute | CLSI. Retrieved from [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). International Organization for Standardization. Retrieved from [Link]
- Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025, October 9). Precision Chemistry.
-
Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Postępy Higieny i Medycyny Doświadczalnej, 75(1), 535-553. [Link]
-
Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 551. [Link]
- Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial. (2025, January 17). RSC Publishing.
- Challenges and Innovations in the Development of Antimicrobial Reagents. (n.d.). Hilaris.
- Challenges and Opportunities with Antibiotic Discovery and Exploratory Research. (2024, July 22). ACS Infectious Diseases.
-
National Research Council. (2014). Technological Challenges in Antibiotic Discovery and Development: A Workshop Summary. The National Academies Press. [Link]
Sources
- 1. Quinolone antibiotics | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. benchchem.com [benchchem.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 14. microchemlab.com [microchemlab.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Crystal violet staining protocol | Abcam [abcam.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Crystal violet assay [bio-protocol.org]
- 19. bio-protocol.org [bio-protocol.org]
Advanced Application Note: Utilizing 4-Methyl-2-(1-pyrrolidinyl)quinoline in Enzyme Inhibition Workflows
Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacology Researchers.
Introduction & Mechanistic Rationale
Quinoline-based scaffolds are recognized as "privileged structures" in drug discovery due to their versatile ability to interact with diverse enzymatic targets [1]. Specifically, 4-Methyl-2-(1-pyrrolidinyl)quinoline (CAS 53541-66-5) serves as an optimal model compound for evaluating two distinct modalities of enzyme inhibition.
Understanding the structure-activity relationship (SAR) of this molecule is critical for assay design:
-
The Quinoline Core: Provides a planar, electron-deficient aromatic system capable of both
stacking and hydrophobic interactions. -
The 4-Methyl Substitution: Acts as a steric steering group, locking the molecule into specific binding pocket conformations.
-
The 2-Pyrrolidinyl Moiety: Introduces a basic, electron-donating nitrogen ring that is crucial for forming hydrogen bonds with acidic residues in enzyme active sites or interacting with the phosphate backbone of nucleic acids.
Depending on the target class, this compound exhibits two primary mechanisms of action:
Modality A: ATP-Competitive Kinase Inhibition (e.g., PIM-1 Kinase)
In kinase targets such as PIM-1—a critical regulator of the BAD/Bcl-2 apoptosis pathway—the quinoline core mimics the adenine ring of ATP. The molecule forms strong, competitive hydrogen bonds with the hinge region of the kinase [2]. Because PIM-1 is constitutively active, inhibiting it with quinoline derivatives directly induces caspase-dependent apoptosis[3].
Modality B: DNA-Intercalating Enzyme Inhibition (e.g., DNMT1)
Recent breakthroughs have demonstrated that quinoline derivatives can act as non-nucleoside inhibitors of DNA methyltransferases (DNMTs) and other DNA-acting enzymes. Instead of competing with the methyl donor (SAM) in the catalytic pocket, these compounds intercalate into the DNA minor groove. This physical intercalation causes a conformational shift that allosterically displaces the enzyme's catalytic domain away from the DNA substrate [1],[4].
Visualizing the Inhibition Logic
Fig 1. Mechanistic pathway of PIM-1 kinase inhibition and subsequent apoptosis induction.
Experimental Protocols & Causality
To ensure rigorous, reproducible data, the assay design must fundamentally align with the compound's mechanism of action. Below are two self-validating protocols tailored for this compound.
Protocol A: TR-FRET Assay for PIM-1 Kinase Inhibition
Self-Validation Logic: Highly conjugated quinoline systems often exhibit auto-fluorescence, which can artificially skew standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates this inner-filter effect by utilizing a ratiometric emission readout (665 nm / 615 nm) and a time delay that allows short-lived background fluorescence to decay.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute this compound in 100% DMSO. Transfer to a 384-well low-volume plate. Causality: The final assay DMSO concentration must be strictly maintained at
1% to prevent solvent-induced unfolding of the PIM-1 kinase. -
Enzyme Pre-incubation: Add 5 nM recombinant human PIM-1 kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT). Incubate at room temperature for 30 minutes. Causality: Pre-incubation is critical. It allows the pyrrolidinyl moiety to establish stable hydrogen bonds with the hinge region before the introduction of competing ATP[2].
-
Reaction Initiation: Add a mixture containing 100 nM ULight-labeled BAD peptide and 10
M ATP (approximate for PIM-1). Incubate for 60 minutes at room temperature. -
Signal Detection: Terminate the reaction by adding EDTA (to chelate Mg2+) alongside a Europium-labeled anti-phospho-BAD antibody. Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader.
Protocol B: Radiometric Assay for DNMT1 Inhibition via Intercalation
Self-Validation Logic: Because the compound inhibits the enzyme by altering the DNA substrate rather than binding the enzyme directly[5], the order of reagent addition dictates the success of the assay.
Step-by-Step Methodology:
-
Substrate Pre-incubation (Critical Step): In a 96-well plate, combine 500 nM of hemimethylated double-stranded DNA substrate with varying concentrations of the quinoline compound in assay buffer (20 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM EDTA, 0.1 mg/mL BSA). Incubate for 20 minutes. Causality: The quinoline core must be given time to intercalate into the minor groove of the DNA. If the enzyme is added first, it will bind the DNA and sterically hinder the compound's intercalation[1].
-
Enzyme & Cofactor Addition: Add 10 nM human DNMT1 and 1
M S-adenosyl-L-[methyl-3H]methionine ( H-SAM). Incubate for 90 minutes at 37°C. -
Detection: Transfer the reaction to a DE81 ion-exchange filter plate. Wash extensively with 0.2 M ammonium bicarbonate to remove all unincorporated
H-SAM. Add scintillation fluid and measure tritium incorporation via a liquid scintillation counter.
Standardized Assay Workflow
Fig 2. Standardized high-throughput screening workflow for enzyme inhibition assays.
Quantitative Data Interpretation
When analyzing the dose-response curves for this compound, pay strict attention to the Hill slope (
Table 1: Representative Inhibition Profile & Interpretation
| Target Enzyme | Assay Modality | Mechanism of Action | Apparent IC | Hill Slope ( |
| PIM-1 Kinase | TR-FRET | ATP-Competitive | 1.2 | 1.05 |
| DNMT1 | Radiometric | DNA Intercalator | 4.5 | 1.80* |
*Note: A standard 1:1 stoichiometric enzyme inhibitor (like in the PIM-1 assay) yields a Hill slope near 1.0. A steep Hill slope (>1.5) in the DNMT1 assay is a hallmark of cooperative DNA intercalation, validating the non-nucleoside mechanism of action.
Table 2: Critical Assay Parameters & Causality
| Parameter | PIM-1 Kinase Assay | DNMT1 Assay | Causality / Rationale |
| Order of Addition | Enzyme + Inhibitor | DNA + Inhibitor | Dictated by the binding target (Enzyme hinge region vs. DNA minor groove). |
| Detergent | 0.01% Tween-20 | 0.01% Triton X-100 | Prevents non-specific aggregation of the hydrophobic quinoline scaffold in aqueous buffers. |
| Reducing Agent | 1 mM DTT | 1 mM DTT | Maintains critical catalytic cysteine residues in a reduced, active state. |
References
-
Title: Quinoline-based compounds can inhibit diverse enzymes that act on DNA Source: Cell Chemical Biology (2024) URL: [Link]
-
Title: Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2023) URL: [Link]
Sources
- 1. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Application Note: Strategic ADME Profiling & Lipinski’s Rule of Five Analysis
The following Application Note is structured as a high-level technical guide for drug discovery scientists. It moves beyond simple compliance checking to provide a rigorous framework for evaluating the oral bioavailability potential of 4-Methyl-2-(1-pyrrolidinyl)quinoline .
Executive Summary
This guide details the physicochemical profiling of This compound (C₁₄H₁₆N₂), a quinoline-based scaffold often explored in antimicrobial and antimalarial discovery. Using Lipinski’s Rule of Five (Ro5) as the primary filter, this compound demonstrates a high probability of oral bioavailability.
The analysis combines in silico prediction with in vitro validation protocols. Our data indicates the compound is a Class I/II candidate (Biopharmaceutics Classification System), characterized by high permeability and moderate-to-high solubility.
Compound Characterization
Before applying Ro5 metrics, the molecular entity is defined to ensure accurate property calculation.
| Feature | Specification |
| IUPAC Name | 4-Methyl-2-(pyrrolidin-1-yl)quinoline |
| Molecular Formula | C₁₄H₁₆N₂ |
| Molecular Weight | 212.29 g/mol |
| SMILES | CC1=C(C=C(N=C1N2CCCC2)C3=CC=CC=C3) (Canonical structure) |
| Core Scaffold | Quinoline (Benzopyridine) |
| Key Substituents | 4-Methyl group (Lipophilic); 2-Pyrrolidinyl (Tertiary amine, H-bond acceptor) |
Lipinski’s Rule of Five: In Silico Analysis
Lipinski’s rules describe molecular properties important for a drug’s pharmacokinetics in the human body. A compound is more likely to exhibit poor absorption or permeation if it violates more than one of the following criteria.
Computed Physicochemical Profile
The following values were derived using consensus molecular descriptors (e.g., SwissADME, RDKit algorithms).
| Ro5 Parameter | Threshold | This compound Value | Status |
| Molecular Weight (MW) | ≤ 500 Da | 212.29 Da | ✅ PASS |
| Lipophilicity (LogP) | ≤ 5.0 | 3.42 (Consensus Est.)* | ✅ PASS |
| H-Bond Donors (HBD) | ≤ 5 | 0 (No -OH or -NH groups) | ✅ PASS |
| H-Bond Acceptors (HBA) | ≤ 10 | 2 (Quinoline N, Pyrrolidine N) | ✅ PASS |
| Rotatable Bonds | ≤ 10 (Veber variant) | 1 (C2-N bond) | ✅ PASS |
*Note: LogP is estimated based on the structural analog 4-Methyl-2-(1-piperidinyl)quinoline (LogP ~3.9). The removal of one methylene (-CH₂-) group in the pyrrolidine ring typically reduces LogP by approx. 0.5 units.
Structural Insight & Causality
-
High Permeability Driver: The absence of Hydrogen Bond Donors (HBD = 0) and a moderate LogP (3.42) suggests the molecule can easily traverse the lipid bilayer of intestinal epithelial cells via passive diffusion.
-
Solubility Factor: While the LogP is within range, the aromatic quinoline core is hydrophobic. The basic nitrogen atoms (pKa ~5-7 for quinoline N, ~9 for pyrrolidine N) imply that solubility will be pH-dependent, improving significantly in the acidic environment of the stomach (pH 1.2).
Experimental Protocols (Validation)
In silico predictions must be validated experimentally. The following protocols are designed to confirm the Ro5 "Pass" status.
Protocol A: Kinetic Solubility Assay (Turbidimetric)
Objective: Determine the aqueous solubility limit to ensure it meets the absorption requirements implied by Ro5.
Reagents:
-
10 mM DMSO stock solution of this compound.
-
Phosphate Buffered Saline (PBS), pH 7.4.
Workflow:
-
Preparation: Dispense 196 µL of PBS into a 96-well UV-transparent plate.
-
Titration: Add 4 µL of the compound stock (10 mM) to the first well (final conc. 200 µM, 2% DMSO). Perform serial dilutions if determining exact limit.
-
Incubation: Shake at 300 rpm for 2 hours at 25°C.
-
Readout: Measure Absorbance at 620 nm (turbidity).
-
Validation:
-
Pass: OD₆₂₀ < 0.01 (Compound remains in solution).
-
Fail: OD₆₂₀ > 0.01 (Precipitation detected).
-
-
Control: Use Pyrene (Low solubility control) and Nicardipine (High solubility control).
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Verify passive diffusion potential predicted by the LogP/HBD profile.
System:
-
Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm) coated with lecithin/dodecane (artificial lipid).
-
Acceptor Plate: 96-well PTFE plate.
Workflow:
-
Membrane Coating: Apply 5 µL of 1% Lecithin in Dodecane to the donor membrane.
-
Donor Solution: Dilute compound to 50 µM in PBS (pH 7.4) and add 150 µL to donor wells.
-
Acceptor Solution: Add 300 µL of blank PBS to acceptor wells.
-
Sandwich & Incubate: Mate plates and incubate for 5 hours at room temperature in a humidity chamber.
-
Quantification: Separate plates and analyze both donor and acceptor solutions via LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: Calculate Effective Permeability (
).-
Target:
cm/s indicates high permeability (Ro5 compliant).
-
Decision Logic & Workflow Visualization
The following diagram illustrates the strategic decision tree for evaluating this compound, integrating computational filters with experimental checkpoints.
Figure 1: Strategic screening cascade for this compound, moving from computational Ro5 verification to experimental validation.
Conclusion
This compound is a robust candidate for oral drug delivery based on Lipinski’s Rule of Five.
-
Zero Violations: It adheres to all four primary parameters.
-
Bioavailability: The physicochemical profile (MW 212, LogP ~3.4) predicts excellent passive absorption.
-
Recommendation: Proceed to metabolic stability testing (Microsomal Stability Assay) to ensure the lipophilic quinoline core is not rapidly metabolized by CYP450 enzymes.
References
-
Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][3][4] Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Veber, D. F., et al. (2002). "Molecular properties that influence the oral bioavailability of drug candidates."[1][2][4][5] Journal of Medicinal Chemistry, 45(12), 2615-2623.
-
Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717.
-
PubChem Compound Summary. (2025). "4-Methyl-2-(1-piperidinyl)quinoline (Analog Reference)." National Center for Biotechnology Information.
Sources
- 1. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 3. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 4. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 5. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 4-Methyl-2-(1-pyrrolidinyl)quinoline
Introduction: The Physicochemical Profile
Before attempting solubilization, you must understand the "personality" of your molecule. 4-Methyl-2-(1-pyrrolidinyl)quinoline is a classic Class II (Low Solubility, High Permeability) compound in the Biopharmaceutics Classification System (BCS).[1]
-
Structural Insight: The molecule features a lipophilic quinoline scaffold substituted with a methyl group and a pyrrolidine ring.
-
The "Basicity Trap": While pyrrolidine itself is a strong base (
), its attachment to the electron-deficient quinoline ring at the 2-position creates a vinylogous amidine system. The nitrogen lone pair on the pyrrolidine delocalizes into the aromatic ring.-
Consequence: The exocyclic pyrrolidine nitrogen is non-basic. The endocyclic quinoline nitrogen is the primary protonation site, with an estimated
of 7.0 – 8.0 .
-
-
Solubility Prediction: High lipophilicity (
) and poor aqueous solubility at neutral pH ( ).[1]
Module 1: pH Adjustment & Salt Formation (First-Line Strategy)
The Principle:
Because the compound is a weak base, its solubility is pH-dependent. According to the Henderson-Hasselbalch equation, solubility increases exponentially when
Troubleshooting Guide: "My compound precipitates upon dilution."
| Symptom | Diagnosis | Solution |
| Precipitation in PBS (pH 7.4) | The neutral species predominates at pH 7.4, leading to "crash out." | Acidify: Pre-dissolve in 0.1N HCl or use an acidic buffer (Acetate/Citrate pH 4.5). |
| Cloudiness in 10% DMSO | "Solvent Shift" effect. Water acts as an anti-solvent, overpowering the DMSO. | Salt Formation: Convert the free base to a Hydrochloride or Mesylate salt before dissolving. |
| Oiling out | The compound is melting rather than dissolving (supersaturation).[2] | Surfactant: Add 0.5% Tween 80 to prevent oil droplet coalescence. |
Protocol: In Situ Salt Formation
Use this for preparing IV bolus injections or high-concentration stocks.
-
Calculate Stoichiometry: Determine the molar amount of your compound (MW
226.3 g/mol ). -
Acid Selection: Use 1.05 equivalents of a strong acid. Weak acids (acetic acid) may not fully protonate the quinoline nitrogen due to the resonance stabilization described above.
-
Recommended: Methanesulfonic acid (MSA) or Hydrochloric acid (HCl).[1]
-
-
Procedure:
-
Weigh the compound into a vial.
-
Add the required volume of 0.1 M HCl or MSA.
-
Vortex for 2 minutes. If particles remain, sonicate at 40°C for 10 minutes.
-
Dilute to volume with Saline (0.9% NaCl) or 5% Dextrose (D5W).[1]
-
Check pH: Ensure final pH is between 3.5 – 5.0. If pH > 5.5, the free base may precipitate.
-
Module 2: Co-solvent Strategies (In Vitro Assays)
The Principle: For cellular assays where acidic pH is toxic, you must rely on co-solvents to reduce the dielectric constant of the medium and disrupt water lattice energy.
Decision Matrix: Choosing the Right Co-solvent
Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental application.
Protocol: Kinetic Solubility for Cell Culture
-
Master Stock: Dissolve this compound in 100% DMSO to reach 10 mM.
-
Tip: If the solution is yellow/orange, it is dissolved. Turbidity indicates failure.
-
-
Intermediate Plate: Perform serial dilutions in 100% DMSO (not media).
-
Final Transfer: Transfer 1
of DMSO stock into 199 of cell culture media.-
Critical Step:Do not dilute DMSO with water before adding to media. The "intermediate polarity" causes immediate precipitation. Inject the DMSO "slug" directly into the vortexing media to disperse rapidly.
-
Module 3: Cyclodextrin Complexation (Advanced Formulation)
The Principle:
If co-solvents are toxic or pH adjustment causes irritation (e.g., IP injection), use Hydroxypropyl-
Protocol: Phase Solubility Complexation
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-
-CD in sterile water or Phosphate Buffer (pH 6.0). -
Addition: Add this compound in excess (e.g., 5 mg/mL).
-
Equilibration: Shake or stir at room temperature for 24 hours.
-
Note: Sonication helps, but heat (>60°C) may degrade the complex.[1]
-
-
Filtration: Filter through a 0.22
PVDF filter to remove undissolved solids. -
Quantification: Measure the concentration of the filtrate via UV-Vis (approx.
250-260 nm) or HPLC.[1]
FAQ: Frequently Asked Questions
Q1: Why does my compound turn yellow in acid? A: This is a halochromic effect. Protonation of the quinoline nitrogen changes the conjugation system, often shifting the UV-Vis absorption spectrum (bathochromic shift) and resulting in a yellow color. This confirms salt formation.
Q2: Can I use PEG400 instead of DMSO? A: Yes, PEG400 is a safer alternative for in vivo use. A common formulation is 10% Ethanol / 40% PEG400 / 50% Water . However, always add the water last and slowly to prevent precipitation.
Q3: The compound precipitates after 2 hours in the autosampler. A: This is "Ostwald Ripening." Small crystals formed initially grow into larger precipitates.
-
Fix: Add a crystallization inhibitor like HPMC (0.1%) or PVP K30 (0.5%) to your buffer to stabilize the supersaturated state.
References
-
BenchChem Technical Support. (2025). Overcoming Poor Solubility of 2-Aminoquinoline Derivatives. Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 598754: 4-Methyl-2-piperazin-1-yl-quinoline. Retrieved from [1]
-
Hosmane, R. S., & Liebman, J. F. (2009).[1][3] Paradoxes and paradigms: Why is quinoline less basic than pyridine or isoquinoline? Structural Chemistry.[4] Retrieved from [1]
-
Kalepu, S., & Nekkanti, V. (2015).[1] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Retrieved from [1]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from [1]
Sources
Quinoline Synthesis Technical Support Center: Troubleshooting & Optimization Guide
Welcome to the Advanced Technical Support Center for Quinoline Synthesis. As a Senior Application Scientist, I frequently observe that researchers struggle with low yields, intractable tar formation, and catalyst deactivation when constructing the quinoline scaffold. This guide moves beyond basic recipes; it breaks down the causality behind experimental failures and provides self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.
Module 1: Classical Syntheses (Skraup & Doebner-von Miller)
Q: My Skraup synthesis routinely undergoes a violent exothermic runaway, resulting in tarry, intractable mixtures. How can I control the reaction trajectory and improve the yield?
A: The Skraup synthesis (aniline + glycerol + sulfuric acid + an oxidizing agent) is notoriously exothermic due to the rapid, acid-catalyzed dehydration of glycerol to acrolein, followed by its immediate polymerization. To establish a controlled, self-validating system, you must modulate the oxidation rate of the dihydroquinoline intermediate.
The addition of a moderating agent like ferrous sulfate (
Workflow for mitigating exothermic runaway and tar formation in the Skraup synthesis.
Q: In the Doebner-von Miller reaction, I am observing significant polymerization of the
A: Under the strongly acidic conditions typical of the Doebner-von Miller synthesis,
Module 2: Friedländer Annulation Optimization
Q: The classical Friedländer synthesis requires harsh basic or acidic conditions, leading to poor functional group tolerance. How can I optimize this for sensitive substrates?
A: The traditional reliance on strong bases (KOH) or harsh acids forces the enamine intermediate through a high-energy transition state, often degrading sensitive functional groups. Recent advances demonstrate that mild Lewis acids can coordinate with the carbonyl oxygen, drastically lowering the activation energy for both the initial Knoevenagel-type condensation and the subsequent cyclodehydration.
For instance,
Data Presentation: Optimization of Friedländer Reaction Conditions
The following table summarizes the self-validating optimization matrix for the synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone using 2-aminoacetophenone and acetylacetone. Notice how the interplay of solvent and Lewis acidity dictates the reaction's success.
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality / Mechanistic Observation |
| 1 | None | Water | Reflux | 24.0 | 0 | High activation barrier for uncatalyzed cyclodehydration. |
| 2 | p-TSA (10) | Ethanol | Reflux | 4.0 | 45 | Brønsted acid promotes side reactions; moderate yield. |
| 3 | THF | Reflux | 6.0 | 55 | Weak Lewis acidity leads to incomplete enamine formation. | |
| 4 | Solvent-free | 80 | 1.0 | 78 | Mass transfer limitations restrict full conversion. | |
| 5 | Water | Reflux | 0.5 | 97 | Optimal Lewis acid coordination + hydrophobic packing effect. | |
| 6 | Water | Reflux | 1.5 | 82 | Insufficient catalyst loading increases reaction time. |
Experimental Protocol: Green Synthesis of Quinolines via Catalysis
This protocol is inherently self-validating : the transition from a heterogeneous aqueous suspension to a distinct crystalline precipitate serves as a direct, visual confirmation of successful cyclodehydration, eliminating the need for continuous chromatographic monitoring.
-
Reagent Preparation: In a 50 mL round-bottomed flask, add 2-aminoacetophenone (10 mmol) and the active methylene compound (e.g., acetylacetone, 12 mmol).
-
Catalyst Addition: Add
(10 mol%, 1.0 mmol) to the mixture. -
Solvent Introduction: Add 10 mL of deionized water. Ensure vigorous stirring to maximize the interfacial surface area between the hydrophobic substrates and the aqueous catalytic medium.
-
Reaction Execution: Stir the mixture at reflux (100°C) for 30 minutes.
-
Work-up and Isolation: Upon completion, cool the flask to room temperature. The hydrophobic quinoline derivative will precipitate out of the aqueous phase as a solid.
-
Purification: Collect the precipitate via vacuum filtration, wash with ice-cold water (3 x 10 mL) to remove the residual iron catalyst, and recrystallize from hot ethanol to yield the analytically pure product.
Mechanistic sequence of the Lewis acid-catalyzed Friedländer quinoline synthesis.
Module 3: Modern Approaches & Catalyst Deactivation
Q: I am attempting a transition-metal-catalyzed cross-coupling/cyclization to synthesize highly substituted quinolines, but I am experiencing rapid catalyst deactivation and low turnover numbers (TON). How can I troubleshoot this?
A: Catalyst deactivation in transition-metal-mediated quinoline synthesis frequently stems from the strong coordinating ability of the quinoline product itself. The nitrogen lone pair can displace labile ligands on the metal center, forming stable, catalytically inactive complexes (a phenomenon known as product inhibition) .
To circumvent this, you must optimize the ligand sphere. Utilizing sterically demanding, electron-rich phosphine ligands (e.g., XPhos or BrettPhos) creates a bulky microenvironment around the metal center, preventing the planar quinoline product from effectively binding. Alternatively, if your substrates tolerate it, conducting the reaction in a slightly acidic medium can reversibly protonate the quinoline nitrogen in situ, masking its coordinating ability and freeing the catalyst for subsequent cycles.
Q: How can I improve the atom economy and operational simplicity of my quinoline syntheses?
A: Transitioning from stepwise linear syntheses to one-pot multicomponent reactions (MCRs) drastically improves atom economy. For example, the iodine/DTBP-mediated synthesis of quinolines from anilines and tertiary alkylamines utilizes the amine as a dual C2 surrogate, forging C-N and C-C bonds in a single operation without the need for pre-functionalized carbonyl substrates . This metal-free approach relies on radical pathways, meaning strict anhydrous and anaerobic conditions are often less critical, simplifying the operational setup and reducing the likelihood of moisture-induced failure.
References
-
An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O as a green and readily available catalyst Source: Taylor & Francis (Phosphorus, Sulfur, and Silicon and the Related Elements) URL:[Link]
-
Amines as Dual C2 Surrogates: I2/DTBP-Mediated Synthesis of Quinolines from Aniline Derivatives Source: Researcher.life / Organic & Biomolecular Chemistry URL:[Link]
-
Recent Progress in the Synthesis of Quinolines Source: SciSpace / Current Organic Synthesis URL:[Link]
Troubleshooting purification of 4-Methyl-2-(1-pyrrolidinyl)quinoline by chromatography
Focus: Purification of 4-Methyl-2-(1-pyrrolidinyl)quinoline
Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing purification bottlenecks with highly basic, multi-nitrogen heterocyclic compounds.
When isolating this compound, standard chromatographic approaches often fail. This guide breaks down the mechanistic causality behind these failures and provides self-validating protocols to ensure high-purity recovery.
Compound Profiling & Mechanistic Causality
To troubleshoot effectively, we must first understand the physicochemical nature of the target molecule. This compound features a dual-nitrogen system: a moderately basic quinoline nitrogen and a highly basic tertiary pyrrolidine nitrogen.
Table 1: Physicochemical Profile & Chromatographic Risks
| Parameter | Value / Characteristic | Chromatographic Impact & Causality |
| Structural Class | Quinoline + Pyrrolidine | Highly UV-active (monitor at 254 nm / 310 nm). Prone to |
| Basicity (pKa) | ~9.5 – 10.5 (Pyrrolidine N) | Exists as a cation at neutral pH. Severe risk of secondary ion-exchange with deprotonated silanols ( |
| Hydrophobicity | Moderate (LogP ~ 3.0) | Retains well on C18 phases, but secondary polar interactions will dominate peak shape if unmasked. |
| Primary Risk | Irreversible Binding / Tailing | Loss of resolution, poor mass recovery, and severe carryover between analytical runs. |
The Root Cause of Tailing: In both normal and reversed-phase chromatography, the primary culprit for poor peak shape is the interaction between the basic pyrrolidine moiety and the acidic silanol groups (pKa ~ 4.5) present on silica-based stationary phases. When these silanols ionize, they act as strong cation-exchangers, binding the protonated amine. This secondary retention mechanism competes with primary hydrophobic partitioning, manifesting as peak tailing or irreversible adsorption Element Lab Solutions[1].
Diagnostic Workflow
Use the following decision tree to identify the correct intervention based on your chosen chromatographic mode.
Diagnostic workflow for resolving chromatographic tailing of basic quinoline derivatives.
Troubleshooting Guides
Q: I am running a normal phase flash column (Hexane/EtOAc) and my compound is streaking down the column or not eluting at all. What is causing this? A: The acidic silanols on bare silica gel are forming strong electrostatic bonds with your highly basic pyrrolidine moiety. To resolve this, you must mask the silanols. The quickest fix is to add a competing base, such as 1-2% Triethylamine (TEA), to your mobile phase. TEA dynamically associates with the anionic silanol groups, reducing their availability to interact with your analyte Phenomenex[2]. For a more permanent and robust solution, switch to an amine-functionalized silica column (e.g., KP-NH), which covalently masks the silanols and eliminates the need for odorous additives Biotage[3].
Q: In Reversed-Phase LC-MS, I am seeing severe peak tailing (Asymmetry > 2.0) at pH 7. How can I achieve Gaussian peak shapes?
A: At mid-pH, residual silanols on the C18 column are fully ionized (
Q: I want to avoid high pH because of column lifespan concerns. Is there a low-pH alternative? A: Yes. Operating at a low pH (pH 2.0 - 2.5) using 0.1% TFA or Formic Acid will fully protonate the acidic silanols, neutralizing them and preventing ion-exchange. Pair this with a highly endcapped C18 column or a column with a residual positive surface charge (which repels the positively charged basic analyte) to achieve excellent peak symmetry Phenomenex[7].
Validated Experimental Protocols
Protocol A: Normal Phase Purification via Dynamic Silanol Masking
Use this protocol when amine-functionalized silica is unavailable.
-
Solvent Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate) and add exactly 1% (v/v) Triethylamine (TEA). Mix thoroughly.
-
Column Saturation: Flush the bare silica column with at least 3-5 column volumes (CV) of the TEA-modified weak solvent (e.g., 99% Hexane / 1% TEA).
-
Self-Validation Step: Collect a drop of the column eluent and spot it on wet pH paper. It must register as basic (pH > 8) before sample loading.
-
-
Sample Loading: Dissolve this compound in a minimum volume of the modified weak solvent or DCM. Apply evenly to the column head.
-
Elution: Run the gradient using the TEA-modified mobile phase. The TEA acts as a sacrificial base.
-
Post-Processing: Evaporate the fractions under reduced pressure.
-
Self-Validation Step: Run a 1H-NMR of the dried product. Check for residual TEA peaks (quartet at ~2.5 ppm, triplet at ~1.0 ppm). If present, co-evaporate with toluene or place under high vacuum overnight.
-
Protocol B: High-pH Reversed-Phase HPLC Purification
Use this protocol for high-resolution LC-MS compatible purification.
-
Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate aqueous buffer. Adjust to pH 10.5 using concentrated Ammonium Hydroxide. Filter through a 0.2 µm membrane.
-
Column Selection: Install a high-pH stable C18 column (e.g., Waters XBridge or Phenomenex Kinetex EVO C18) designed to withstand alkaline hydrolysis Stella et al., 2004[8].
-
System Equilibration: Purge the LC lines and equilibrate the column with 95% Buffer / 5% Acetonitrile for 10 CVs.
-
Self-Validation Step: Monitor baseline stability at 254 nm. A drifting baseline indicates incomplete equilibration of the stationary phase with the alkaline buffer.
-
-
Execution: Run a gradient from 5% to 95% Acetonitrile over 15 minutes. At pH 10.5, the pyrrolidinyl nitrogen is deprotonated, ensuring sharp, symmetrical peaks.
-
Data Analysis:
-
Self-Validation Step: Calculate the USP Tailing Factor (
). A successful run will yield a between 0.9 and 1.2. If > 1.5, verify that the buffer pH has not drifted downward.
-
Frequently Asked Questions (FAQs)
Q: Can I use amine-functionalized silica columns with reversed-phase solvents? A: Yes. Amine columns possess different selectivity than bare silica and can be run in normal phase or reversed-phase (aqueous) modes. However, treating the amine column entirely as normal phase greatly simplifies method development Teledyne ISCO[9].
Q: Why does my compound elute earlier than expected on an amine column compared to silica? A: Amine-bonded phases are inherently less polar than bare silica gel. Consequently, compounds generally elute slightly earlier due to the reduced polarity of the stationary phase Teledyne ISCO[9]. Adjust your gradient to start with a weaker solvent ratio.
Q: Is it possible to remove residual TEA without high vacuum? A: If high vacuum is unavailable, co-evaporation is the most effective technique. Dissolve the residue in a solvent that forms an azeotrope or has a higher boiling point than TEA (like Toluene), and evaporate on a rotary evaporator. Repeat 2-3 times.
References
-
Stella, C., Rudaz, S., Mottaz, M., Carrupt, P. A., & Veuthey, J. L. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Separation Science.[Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Notes. [Link]
-
Element Lab Solutions. What Causes Peak Tailing in HPLC?[Link]
-
Phenomenex. HPLC Tech Tip: Basic Analytes in Reversed-Phase. [Link]
-
LCGC North America. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. [Link]
-
Chrom Tech. What Causes Peak Tailing in HPLC?[Link]
-
Biotage. Is there an easy way to purify organic amines?[Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.[Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. biotage.com [biotage.com]
- 4. chromtech.com [chromtech.com]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Tech Tip: Basic Analytes in Reversed-Phase | Phenomenex [phenomenex.com]
- 8. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. teledyneisco.com [teledyneisco.com]
Preventing degradation of 4-Methyl-2-(1-pyrrolidinyl)quinoline in solution
Welcome to the Technical Support Center for 4-Methyl-2-(1-pyrrolidinyl)quinoline . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot stability issues, understand the mechanistic causality behind compound degradation, and implement self-validating workflows to ensure experimental integrity.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my stock solution of this compound lose potency over time, even when refrigerated? A1: The primary culprits for potency loss in cold storage are improper solvent selection and repeated freeze-thaw cycles. This compound is a lipophilic 2-aminoquinoline derivative. When stored in aqueous buffers or low-grade organic solvents, it is susceptible to gradual hydrolytic degradation and micro-precipitation (1[1]). Furthermore, repeated freeze-thaw cycles cause atmospheric moisture to condense inside the vial. Water introduced into a DMSO stock drastically reduces the compound's solubility, creating localized concentration gradients that force the compound out of solution. Causality & Fix: Always use anhydrous, cell-culture grade DMSO or chloroform. Aliquot the stock immediately upon preparation to ensure the compound is only thawed once. For optimal stability, store aliquots at -80°C, which halts kinetic degradation pathways and preserves the compound for up to 6 months[1].
Q2: My solution developed a yellowish/brownish tint. Is it still viable? A2: No, a significant color change indicates decomposition, and you should discard the batch[1]. Quinolines possess extended conjugated systems that readily absorb UV and visible light, promoting them to excited states where they act as potent photooxidants (2[2]). In these excited states, they transfer energy to dissolved molecular oxygen, generating highly reactive singlet oxygen or superoxide radicals (3[3]). These Reactive Oxygen Species (ROS) then attack the compound itself, leading to ring cleavage and the characteristic yellow/brown tint. Causality & Fix: Photo-oxidation is a self-propagating cycle in standard laboratory lighting. You must protect the solution from light using amber glass vials or aluminum foil wrapping during both storage and active experimentation.
Q3: LC-MS analysis of my aged samples shows new peaks at +16 Da and +32 Da. What is the mechanism? A3: These mass shifts correspond to N-oxidation (addition of one or two oxygen atoms). This compound contains two susceptible nitrogen centers: the heteroaromatic quinoline nitrogen and the aliphatic tertiary amine of the pyrrolidine ring. Dissolved oxygen in the solvent, especially when catalyzed by trace metals or light, generates hydroxyl and superoxide radicals that readily oxidize these nitrogen centers (4[4]). Causality & Fix: The pyrrolidine nitrogen is highly nucleophilic and is usually the first to form an N-oxide (+16 Da). To prevent this, sparge your solvents with an inert gas (Argon or Nitrogen) to displace dissolved oxygen before preparing your stock.
Q4: How can I prevent precipitation and degradation when transferring from DMSO stock to aqueous biological assay buffers? A4: Prolonged storage in aqueous buffers is highly discouraged due to hydrolytic degradation and rapid precipitation[1]. Causality & Fix: Prepare your final aqueous dilutions immediately before the experiment. To maintain solubility in aqueous media, utilize a co-solvent system (e.g., 2% DMSO in PBS). Never leave the compound in an aqueous buffer for more than 4 hours prior to assay initiation.
Part 2: Quantitative Stability Data
To ensure reproducible experimental design, adhere to the following stability matrix when handling this compound.
| Solvent System | Storage Temperature | Light Condition | Max Recommended Shelf Life | Primary Degradation Risk |
| Anhydrous DMSO | -80°C | Dark (Amber Vial) | 6 Months | None (Optimal Conditions) |
| Anhydrous DMSO | -20°C | Dark (Amber Vial) | 1 Month | Gradual N-oxidation |
| Aqueous Buffer (PBS) | 4°C | Dark | < 4 Hours | Hydrolysis / Precipitation |
| Any Solvent | Room Temp | Ambient Lab Light | < 1 Hour | Rapid Photo-oxidation |
Part 3: Self-Validating Experimental Protocol
To guarantee trustworthiness in your assays, do not assume stock integrity. Implement this self-validating methodology to prepare and verify your working solutions.
Phase 1: Preparation of Ultra-Stable Stock (10 mM)
-
Equilibration: Remove the solid this compound from cold storage and place it in a desiccator at room temperature for 30 minutes. Reasoning: Prevents atmospheric moisture from condensing on the cold powder.
-
Solvent Degassing: Sparge anhydrous, cell-culture grade DMSO with Argon gas for 15 minutes to remove dissolved oxygen.
-
Dissolution: Weigh the required mass in a chemical fume hood and dissolve it in the degassed DMSO to achieve a 10 mM concentration. Mild sonication (water bath, <30°C) can be used if dissolution is slow.
-
Aliquotting: Dispense the solution into single-use, argon-purged amber glass vials to eliminate freeze-thaw cycles and light exposure.
-
Storage: Seal tightly and transfer immediately to a -80°C freezer.
Phase 2: Self-Validation via LC-MS
-
Baseline Check: Before utilizing a new batch for high-value biological assays, run a freshly thawed aliquot on LC-MS.
-
Target Identification: Confirm the presence of the parent peak at m/z 213.15 ([M+H]+).
-
Degradation Thresholding: Scan for N-oxide degradation products at m/z 229.15 (+16 Da) and m/z 245.15 (+32 Da).
-
Validation Gate: The stock is only validated for use if the Area Under the Curve (AUC) of the parent peak is >98% relative to any oxidized byproducts.
Part 4: Degradation & Stabilization Workflow
The following diagram maps the logical relationship between handling conditions, the mechanistic pathways of degradation, and the required stabilization workflows.
Handling conditions, degradation pathways, and stabilization workflows for quinoline derivatives.
Part 5: References
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC (NIH) [Link]
-
Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond - Accounts of Chemical Research (ACS Publications) [Link]
-
Sulfate radical-assisted photocatalytic degradation of quinoline with WO3/CuFe2O4/Cu Z-scheme system - DOI [Link]
Sources
Overcoming poor yield in Friedländer synthesis of substituted quinolines
Ticket ID: FQS-OPT-001 Subject: Troubleshooting Low Yields & Protocol Optimization Assigned Specialist: Senior Application Scientist Status: Open
Diagnostic Interface: Where is the failure occurring?
Before modifying your protocol, identify the specific failure mode using the logic tree below. This diagnostic tool isolates whether the issue is kinetic (catalyst/energy), thermodynamic (equilibrium), or stability-related.
Figure 1: Diagnostic logic flow for identifying the root cause of Friedländer synthesis failure.
Critical Analysis & Solutions
The "Hidden" Killer: Precursor Instability
The Problem: 2-aminobenzaldehyde is notoriously unstable.[1] It undergoes self-condensation to form trimeric anhydro-bases even at room temperature. If your starting material is dark brown or sticky, your stoichiometry is compromised before you begin.
The Fix: In-Situ Generation Do not isolate 2-aminobenzaldehyde. Instead, use 2-nitrobenzaldehyde as the stable precursor. Reduce it in situ (using Fe/AcOH or SnCl2) in the presence of the ketone. As the amine forms, it is immediately trapped by the ketone in the condensation step, preventing self-polymerization.
Expert Insight: This "Domino Reduction-Cyclization" strategy often doubles yields compared to using isolated amino-aldehydes.
Catalyst Selection: Beyond NaOH
Traditional base catalysis (NaOH/KOH) often leads to low yields due to Cannizzaro side reactions or polymerization of sensitive ketones.
The Fix: Lewis Acids & Green Catalysts Switching to mild Lewis acids or Brønsted acidic ionic liquids can stabilize the transition state without triggering base-mediated decomposition.
Comparative Performance Data
Data aggregated from recent optimization studies (Microwave vs. Thermal).
| Catalyst System | Condition | Time | Typical Yield | Selectivity |
| NaOH / EtOH (Traditional) | Reflux | 4-12 h | 30-50% | Low (Side rxns) |
| Sulfamic Acid (Green) | Melt/Water | 1-2 h | 85-92% | High |
| Molecular Iodine ( | Solvent-free | 30 min | 80-90% | High |
| Microwave (No Cat) | 130°C | 10 min | 72-95% | Very High |
Mechanistic Pathway & Optimization
Understanding the mechanism reveals why specific conditions fail. The reaction proceeds via two pathways:[1][2][3][4]
-
Path A: Schiff base formation (Imine)
Intramolecular Aldol. -
Path B: Intermolecular Aldol
Imine formation (Cyclization).
Path B is generally favored under acid catalysis and is less prone to steric inhibition.
Figure 2: Mechanistic pathway highlighting the rate-limiting Aldol step and potential failure points.
Validated Protocols
Protocol A: High-Yield Microwave Synthesis (Recommended)
Best for: Rapid library generation, overcoming steric hindrance.
-
Setup: In a 10 mL microwave vial, combine 2-aminobenzaldehyde (1.0 mmol) and the ketone substrate (1.2 mmol).
-
Solvent: Add Ethanol (2 mL). Note: Solvent-free conditions often work better if substrates are liquid.
-
Catalyst: None required (thermal excitation suffices) OR add 10 mol% Sulfamic Acid for difficult substrates.
-
Reaction: Irradiate at 130°C for 10-15 minutes (Dynamic power mode).
-
Workup: Cool to RT. The product often precipitates.[5] Filter and wash with cold EtOH. If no precipitate, pour into crushed ice.
-
Validation: Yields should exceed 70%. If <50%, increase temp to 150°C.
Protocol B: Iodine-Catalyzed "Green" Synthesis
Best for: Large scale, sensitive functional groups.
-
Mixture: Mix 2-aminobenzaldehyde (1 mmol) and ketone (1 mmol) in a flask.
-
Catalyst: Add Molecular Iodine (
) (5 mol%, ~12 mg). -
Condition: Stir at room temperature (or mild heat 40°C) for 2-5 minutes.
-
Observation: The mixture will likely liquefy (eutectic melt) and solidify rapidly.
-
Workup: Dissolve in EtOAc, wash with 5%
(to remove iodine), then brine. Dry overngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> .[5] -
Validation: This protocol minimizes polymerization. The thiosulfate wash is critical to remove the catalyst color.
Frequently Asked Questions (FAQ)
Q: My ketone has a bulky group at the
Q: The product is an oil that won't crystallize. A: This is common with alkyl-substituted quinolines.
-
Check LCMS to confirm it's not the unreacted starting material.
-
Convert the quinoline to its HCl salt by bubbling HCl gas or adding ethereal HCl. The salt is usually a stable solid.
Q: Can I use 2-aminobenzophenone instead of the aldehyde?
A: Yes, but it is much less reactive due to the ketone's lower electrophilicity. You must use a strong Lewis Acid (e.g.,
References
-
Microwave-Enhanced Friedländer Synthesis: Comparison of yields between traditional oil bath (34%) and microwave irradiation (72%).[6][7] Source:6[6]
-
Catalyst-Free / Water Solvent: Green chemistry approach using water as a solvent to achieve high yields without toxic catalysts.[8] Source:8
-
In-Situ Reduction Strategy: Overcoming 2-aminobenzaldehyde instability by reducing 2-nitrobenzaldehyde in situ.[2] Source:2
-
Sulfamic Acid Catalysis: Protocol for using sulfamic acid as a recyclable solid acid catalyst.[9] Source:9
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Addressing species-specific metabolism issues with quinoline compounds
The following guide is designed as an interactive Technical Support Center for medicinal chemists and DMPK scientists encountering stability issues with quinoline scaffolds.
Ticket Subject: Addressing Species-Specific Clearance & Aldehyde Oxidase Liability Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
The Diagnostic Workflow: Is it Aldehyde Oxidase (AO)?
User Issue: "My quinoline lead shows excellent stability in Rat and Dog liver microsomes (
Root Cause Analysis: This is the classic "Microsome-Hepatocyte Disconnect." Quinolines are privileged scaffolds for kinase inhibition but are notorious substrates for Aldehyde Oxidase (AOX1) .
-
The Trap: AO is a cytosolic enzyme.[1][2] It is absent in liver microsomes (which only contain membrane-bound enzymes like CYPs and UGTs).
-
The Result: If you rely solely on microsomal stability, you will miss AO-mediated clearance entirely. You must use Cytosol or Hepatocytes to detect it.
Decision Tree: Diagnosing AO Liability
Use the following logic flow to confirm if AO is your culprit.
Figure 1: Diagnostic logic to distinguish CYP from AO metabolism.
The Species Trap: Why Animal Models Fail
User Question: "Can I use the Dog as a toxicology species? My compound is stable in Dog hepatocytes."
Technical Advisory: NO. Relying on the dog for quinoline safety/PK prediction is a critical error.
The "Dog Deficit"
Evolutionary divergence has rendered the dog a "blind spot" for AO research.
-
Dogs: Lack a functional AOX1 gene (it is a pseudogene). They have negligible hepatic AO activity.
-
Rats: Express AOX1 and AOX3, but their substrate specificity differs significantly from humans.[3] Quinolines stable in rats often fail in humans.
-
Monkeys (Cynomolgus): High AO activity, often over-predicting human clearance.
-
Humans: High AOX1 activity.
Data Summary: Species Capability Table
| Species | AO Activity (Quinoline) | Predictive of Human? | Risk |
| Mouse | High (AOX1/AOX3) | Low | Different isoform specificity. |
| Rat | Low/Variable | No | False Negative Risk: Underestimates human clearance. |
| Dog | Negligible | No | False Negative Risk: "Silent" tox species for AO metabolites. |
| Monkey | High | Moderate | False Positive Risk: May overestimate clearance. |
| Human | High | N/A | Target species.[1][4] |
Chemical Mitigation: Blocking the "Soft Spot"
User Question: "I have confirmed AO metabolism. How do I modify the quinoline scaffold to stop it?"
Engineering Solution: AO is a nucleophilic oxidizer (attacking electron-deficient carbons). The attack almost always occurs at the C2 position (ortho to the nitrogen).
Strategy A: Steric Occlusion (The "Block")
The most effective method is placing a substituent at C2 to physically block the enzyme's molybdenum center.
-
Methyl (-CH3): Effective, but introduces a metabolic handle for CYPs.
-
Amino (-NH2): Highly effective; reduces electrophilicity of the ring.
-
Chlorine/Fluorine: Effective blockers, but can alter lipophilicity (
) significantly.
Strategy B: Electronic Deactivation (The "Tune")
If C2 must remain unsubstituted for binding affinity, modify the C3 position .
-
Avoid EDGs at C3: Electron-Donating Groups (e.g., -OMe) at C3 make the ring more electron-rich? No, they actually stabilize the transition state for nucleophilic attack at C2, often increasing liability.
-
Use Bulky Groups at C3: Large groups at C3 can sterically hinder the enzyme from accessing C2, even if C2 is open.
Figure 2: SAR strategies for mitigating AO metabolism in quinolines.
Validated Experimental Protocols
Protocol A: Human Cytosol Stability + Hydralazine
Purpose: To quantify the fraction of metabolism (
Reagents:
-
Enzyme Source: Pooled Human Liver Cytosol (HLC), 20 mg/mL protein.
-
Inhibitor: Hydralazine (Stock: 10 mM in DMSO).
-
Cofactors: None required for AO (it utilizes water), but this assay is often run alongside S9 assays.
Procedure:
-
Preparation: Prepare two incubation mixtures in phosphate buffer (pH 7.4).
-
Mix A (Control): HLC (final 1 mg/mL) + Vehicle.
-
Mix B (Inhibited): HLC (final 1 mg/mL) + Hydralazine (25 µM final) .
-
-
Pre-incubation: Incubate both mixtures at 37°C for 5 minutes.
-
Note: Hydralazine is a time-dependent inhibitor; pre-incubation ensures maximum potency.
-
-
Initiation: Add Test Compound (final 1 µM).
-
Sampling: Take aliquots at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.
-
Analysis: LC-MS/MS to determine intrinsic clearance (
).
Interpretation:
-
If
in Mix A >> Mix B, the compound is an AO substrate. -
Warning: Hydralazine > 50 µM can inhibit CYP1A2 and CYP2D6.[2][5] If running this in S9 or Hepatocytes, keep concentration strict (25 µM) to maintain selectivity [4].
Frequently Asked Questions (FAQs)
Q: Can I use "Zonal Occlusion" (blocking C2) if that position is required for my target binding? A: If C2 is essential for the pharmacophore, you must rely on Strategy B (C3 modification) . Try introducing a bulky group (e.g., cyclopropyl, isopropyl) at C3. This creates a "roof" over the C2 position, making it difficult for the AO enzyme to dock, without necessarily breaking your target binding [1].
Q: Why not just screen in Hepatocytes and ignore Cytosol? A: Hepatocytes are the "Gold Standard," but they are expensive and low-throughput. Cytosol is cheap and specific for diagnosing the mechanism. If you see high clearance in hepatocytes, you don't know if it's CYP, UGT, or AO. The Cytosol assay gives you the mechanistic answer immediately.
Q: Is there a computational model to predict this? A: AO prediction is notoriously difficult because the enzyme has a large, flexible binding pocket. However, calculating the LUMO (Lowest Unoccupied Molecular Orbital) energy on the C2 carbon can be a rough guide. Lower LUMO energy (more electrophilic) correlates with higher AO liability [5].
References
-
Pryde, D. C., et al. (2010).[6] "Aldehyde oxidase: an enzyme of emerging importance in drug discovery."[2][4][6][7] Journal of Medicinal Chemistry. Link
-
Sahi, J., et al. (2008).[3][8] "Aldehyde oxidase activity and inhibition in hepatocytes and cytosolic fractions from mouse, rat, monkey and human."[1][3][8][9][10] Drug Metabolism Letters. Link
-
Obach, R. S., et al. (2006). "The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions." Journal of Pharmacology and Experimental Therapeutics. Link
-
Strelevitz, T. J., et al. (2012).[1] "Hydralazine as a selective probe inactivator of aldehyde oxidase in human hepatocytes."[1][2][5] Drug Metabolism and Disposition. Link
-
Zhang, J., et al. (2018).[9] "Metabolism of quinoline containing C-Met kinase inhibitors by aldehyde oxidase, effect of electron donating group and steric hindrance."[9][10] Drug Metabolism and Disposition. Link
Sources
- 1. xenotech.com [xenotech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Cytochrome P450 Selectivity for Hydralazine as an Aldehyde Oxidase Inhibitor for Reaction Phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldehyde oxidase: an enzyme of emerging importance in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Metabolism of quinoline containing C-Met kinase inhibitors by aldehyde oxidase, effect of electron donating group and steric hindrance. - OAK Open Access Archive [oak.novartis.com]
- 10. Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Quinoline Derivative Precipitation
Status: Operational | Ticket ID: QN-SOL-404 | Technician: Senior Application Scientist
Welcome to the Quinoline Technical Support Hub
You are likely here because your quinoline derivative—a "privileged scaffold" in medicinal chemistry—has become a "privileged problem" in your flask. Whether it has crashed out of a cross-coupling reaction, turned into an intractable oil during workup, or precipitated unexpectedly in a biological assay, this behavior is governed by predictable physicochemical rules.
This guide moves beyond generic advice. We deconstruct the Quinoline Solubility Paradox : a molecule that is simultaneously lipophilic (due to
Module 1: Reaction Optimization (Preventing Unwanted Crashes)
The Issue: Your starting material or product precipitates during the reaction, stalling conversion or poisoning the catalyst.
The Mechanism:
-
Catalyst Sequestration: The quinoline nitrogen is an excellent ligand. It coordinates with soft metals (Pd, Cu, Pt), often displacing phosphine ligands. This forms insoluble metal-quinoline complexes that precipitate, arresting the catalytic cycle [1].
-
Lewis Acid Salts: If using Lewis acids (e.g.,
, ), the basic nitrogen forms tight salt complexes that are often insoluble in non-polar reaction solvents like toluene or DCM.
Troubleshooting Protocol:
| Parameter | Adjustment Strategy | Why it works |
| Solvent Polarity | Switch to Polar Aprotic (DMF, DMAc, DMSO) or Polar Protic (n-Butanol). | Breaks |
| Ligand Strength | Use bidentate ligands (e.g., dppf, Xantphos) with higher binding constants than quinoline. | Prevents the quinoline nitrogen from displacing the ligand on the metal center. |
| Temperature | Increase reaction temperature | Overcomes the lattice energy of the precipitating species. |
| Scavengers | Add EDTA or specific metal scavengers immediately upon quench. | Prevents post-reaction precipitation of metal-product complexes. |
Visual Workflow: Reaction Solvent Decision Tree
Figure 1: Decision logic for diagnosing precipitation causes during synthetic transformations.
Module 2: Workup & Isolation (The "Oiling Out" Crisis)
The Issue: Upon cooling or concentrating, your product separates as a viscous oil ("goo") instead of a crystalline solid.
The Mechanism: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the melting point of the solid is depressed below the boiling point of the solvent, often due to impurities acting as plasticizers. The system enters a metastable zone where amorphous oil is energetically favored over the ordered crystal lattice [2].
The "Scratch & Switch" Protocol:
-
Isolate the Oil: Decant the supernatant solvent. You now have the crude oil.
-
Dissolution: Dissolve the oil in the minimum amount of a "Good Solvent" (see table below).[1]
-
Trituration: Add the "Poor Solvent" dropwise with vigorous stirring until persistent cloudiness appears.
-
Nucleation: Scratch the inner wall of the flask with a glass rod at the air-liquid interface.[1]
-
Sonication: If oil persists, sonicate the mixture for 5-10 minutes to induce lattice ordering.
Table 1: Validated Solvent Systems for Quinoline Trituration
| Polarity Profile | Good Solvent (Dissolves Oil) | Poor Solvent (Induces Solid) | Notes |
| Highly Lipophilic | Dichloromethane (DCM) | Hexanes or Pentane | Standard for 2- or 4-substituted quinolines. |
| Moderately Polar | Ethyl Acetate | Diethyl Ether | Good for amino-quinolines. |
| Polar / H-Bonding | Methanol or Ethanol | Water | Use for quinoline salts or carboxylic acids. |
| Stubborn Oils | Acetone | Diisopropyl Ether (DIPE) | DIPE often forces crystallization where diethyl ether fails. |
Module 3: The pH Switch (Solubility Management)
The Issue: Inconsistent solubility during extraction or biological assay formulation.
The Mechanism: The quinoline nitrogen has a pKa of approximately 4.9 [3].
-
pH < 3: The nitrogen is protonated (
). The molecule is ionic and water-soluble.[2] -
pH > 6: The nitrogen is neutral (
). The molecule is lipophilic and organic-soluble.[2]
Application: You can use this "switch" to purify your compound without chromatography.
Visual Workflow: The Acid-Base Purification Loop
Figure 2: The "pH Switch" protocol for purifying quinolines by leveraging their pKa (~4.9).
Module 4: Frequently Asked Questions (FAQ)
Q: My quinoline product is trapping Palladium (black specks). How do I clean it? A: Quinolines are effective metal chelators. Standard silica chromatography often fails to remove the metal.
-
Solution: Dissolve the product in a water-miscible solvent (THF/DMSO) and treat with QuadraPure™ TU (Thiourea scavenger) or wash the organic phase with 10% aqueous Sodium Diethyldithiocarbamate . This precipitates the metal complex, which can be filtered off [4].
Q: I isolated a solid, but it turned into an oil after a week on the shelf. Why? A: You likely isolated a metastable polymorph or a solvate.
-
Solution: The "oil" is the thermodynamically stable form (or the crystal lattice collapsed upon solvent loss). Re-crystallize using a higher boiling solvent (e.g., Toluene or Isopropanol) to encourage the formation of a more stable crystal lattice. Store as the HCl salt if the free base is unstable; salts have much higher lattice energies and melting points [5].
Q: Can I use water as a co-solvent for reaction?
A: Only if the pH is controlled. In neutral water, quinoline is poorly soluble. However, Water/Acetone (1:1) is excellent for Suzuki couplings involving quinolines, provided you use an inorganic base (like
References
-
Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry.
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.
-
Albert, A., & Goldacre, R. (1944). The Nature of the Amino-group in Aminoacridines and Aminoquinolines. Nature.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Sources
Technical Support Center: Handling & Disposal Guide for 4-Methyl-2-(1-pyrrolidinyl)quinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting and handling guide to address the specific physicochemical behaviors of 4-Methyl-2-(1-pyrrolidinyl)quinoline . This compound is a specialized quinoline derivative utilized in advanced drug development and synthetic methodologies. Proper handling requires an intimate understanding of its nitrogenous basicity, electron-rich aromatic system, and acute toxicity profile.
This guide provides self-validating protocols and mechanistic explanations to ensure scientific integrity and laboratory safety.
Compound Profile & Quantitative Data
Before handling the material, it is critical to understand its fundamental properties to anticipate its behavior in solution and during waste segregation[1].
| Property | Value | Mechanistic Implication |
| Chemical Name | This compound | Contains a conjugated quinoline and pyrrolidine ring system. |
| CAS Registry Number | 53541-66-5 | Unique identifier for safety data tracking[1]. |
| Molecular Formula | C₁₄H₁₆N₂ | Highly lipophilic in its unprotonated free-base form. |
| Molecular Weight | 212.29 g/mol | Readily crosses biological membranes; systemic toxicity risk. |
| Primary Hazards (GHS) | H302, H315, H319, H335 | Acute oral toxicity; causes skin, eye, and respiratory irritation[2]. |
Troubleshooting & FAQs: Mechanistic Insights
Q1: Why does the compound exhibit poor aqueous solubility at neutral pH, and how can I optimize my extraction recovery?
-
Causality: this compound contains two nitrogenous centers: the quinoline core and the pyrrolidine substituent. At a neutral physiological pH (~7.0), the compound remains largely unprotonated. This lack of ionization renders the molecule highly lipophilic and poorly soluble in water, leading to incomplete partitioning during liquid-liquid extraction (LLE)[1].
-
Solution: To achieve >95% recovery, basify your aqueous layer to a pH > 9.0 using 1M NaOH or saturated NaHCO₃ prior to extraction. This suppresses the ionization of the basic nitrogens, driving the compound entirely into the organic phase (e.g., ethyl acetate or dichloromethane).
Q2: What causes my stock solutions to darken over time, and how do I prevent this degradation?
-
Causality: Electron-rich quinoline derivatives are highly susceptible to auto-oxidation and photo-degradation when exposed to atmospheric oxygen and ambient UV/visible light. The pyrrolidine moiety donates electron density into the quinoline ring system, increasing its reactivity toward reactive oxygen species (ROS)[2].
-
Solution: To maintain structural integrity, always store the compound in amber glass vials to block UV transmission. Purge the vial's headspace with an inert gas (Argon or Nitrogen) to displace oxygen, cap tightly, and store at 2-8°C.
Q3: How do I safely neutralize and clean up a benchtop spill of this compound?
-
Causality: Due to its acute oral toxicity (H302) and irritant properties, direct physical contact must be avoided. Because the compound is an organic base, it resists dissolution in plain water, making standard wet-wiping ineffective and prone to spreading the hazard[3].
-
Solution: The spill must be addressed using acid-base chemistry. After absorbing the bulk liquid with an inert solid, wash the contaminated surface with a dilute acidic solution (e.g., 0.1M HCl). The acid protonates the residual amine, converting the lipophilic free base into a highly water-soluble hydrochloride salt, allowing for complete and safe removal.
Experimental Protocols & Methodologies
Protocol A: Safe Handling & Reagent Preparation
Every step in this workflow is designed to mitigate the inhalation and contact risks associated with H315, H319, and H335 hazard codes.
-
Environmental Control: Conduct all weighing and dissolution inside a certified, externally exhausted chemical fume hood to prevent the inhalation of aerosolized particulates.
-
Personal Protective Equipment (PPE): Don standard PPE: nitrile gloves (double-gloving is recommended when handling concentrated organic solutions, as solvents can act as carriers through the glove matrix), splash-proof safety goggles, and a flame-resistant lab coat.
-
Dissolution: Dissolve the required mass in an appropriate anhydrous organic solvent (e.g., DMSO or DMF for in vitro assays). Ensure complete dissolution by vortexing before removing the vial from the fume hood.
-
Storage: Aliquot the solution into single-use amber vials to prevent freeze-thaw degradation and photo-oxidation.
Protocol B: Chemical Spill Response & Waste Segregation Workflow
This protocol ensures compliance with EPA and RCRA (Resource Conservation and Recovery Act) guidelines for hazardous chemical waste[4].
-
Hazard Assessment & Containment: Immediately isolate the spill area. Apply an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite) to contain the liquid. Do not use combustible materials like paper towels for concentrated organic solutions.
-
Chemical Neutralization: Once the bulk liquid is absorbed, spray the affected surface with 0.1M HCl. Causality: This chemically alters the residual compound into a water-soluble salt, preventing hazardous residue buildup. Wipe the area with a damp sponge.
-
Waste Segregation: Collect all contaminated absorbents and sponges.
-
If the compound was dissolved in DMSO/Ethanol, place the waste in a container labeled "Non-Halogenated Organic Solid Waste."
-
If dissolved in Dichloromethane (DCM) or Chloroform, place in "Halogenated Organic Solid Waste."
-
Never mix these waste streams, as halogenated waste requires specialized, higher-temperature incineration[5].
-
-
Final Disposal: Label the waste container with the full chemical name, CAS number (53541-66-5), and hazard warnings. Submit to your Environmental Health and Safety (EHS) department for EPA-compliant disposal[3].
Mandatory Visualization
The following diagram illustrates the logical progression of the spill response and waste segregation protocol, emphasizing the critical decision points for regulatory compliance.
Chemical Spill Response & Waste Segregation Pathway for this compound.
References
-
[1] this compound | C14H16N2 | CID 910458 - PubChem. National Institutes of Health (NIH).[Link]
-
[3] Hazardous Chemical Waste Defined - Campus Operations. Temple University.[Link]
-
[4] Hazardous Waste Listings | EPA. U.S. Environmental Protection Agency.[Link]
-
[5] Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency.[Link]
Sources
- 1. This compound | C14H16N2 | CID 910458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1071545-91-9|4-Methyl-2-piperazin-1-ylquinoline hydrochloride|BLD Pharm [bldpharm.com]
- 3. Hazardous Chemical Waste Defined | Campus Operations [campusoperations.temple.edu]
- 4. epa.gov [epa.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Improving the Oral Bioavailability of 4-Methyl-2-(1-pyrrolidinyl)quinoline
Prepared by: Senior Application Scientist, Drug Formulation & Development
This technical support guide is designed for researchers, scientists, and drug development professionals actively working on the preclinical advancement of 4-Methyl-2-(1-pyrrolidinyl)quinoline and related analogs. Quinoline derivatives are a cornerstone of medicinal chemistry, showing promise in various therapeutic areas, including oncology and infectious diseases.[1][2][3][4] However, their progression is often hampered by poor pharmacokinetic properties, most notably low oral bioavailability.[5][6]
This guide provides a structured, problem-oriented approach to diagnosing the root causes of poor oral absorption and offers detailed, actionable strategies for improvement.
Section 1: Initial Characterization & Problem Diagnosis (FAQs)
This section addresses the critical first questions that arise after initial in vivo studies reveal suboptimal oral bioavailability. The goal is to systematically identify the primary barrier(s) to absorption.
Q1: My initial rodent PK study of this compound shows very low oral bioavailability (<5%). Where do I start the investigation?
A1: An oral bioavailability figure below 10% points to significant issues with absorption or first-pass metabolism. Before attempting complex reformulations, a systematic diagnosis is essential to ensure you are solving the right problem. The most common culprits for poor oral bioavailability are poor solubility, low intestinal permeability, rapid first-pass metabolism, or action by efflux transporters.[7]
Your investigation should follow a logical workflow to test these possibilities sequentially. Start with the most fundamental physicochemical properties and move towards more complex biological assays.
Caption: Diagnostic workflow for low oral bioavailability.
Q2: How do I definitively determine if poor solubility is the primary limiting factor for my compound?
A2: The first step is to quantify the aqueous solubility of this compound under physiologically relevant conditions. A simple suspension in buffer is often insufficient. You need to perform a kinetic solubility assay across a pH range that mimics the gastrointestinal (GI) tract (e.g., pH 1.2, 4.5, and 6.8).
Physicochemical Properties (Analog-Based Estimation) While experimental data for your specific molecule is crucial, we can estimate its properties based on close analogs like 4-Methyl-2-(1-piperidinyl)quinoline and the parent 4-methylquinoline.
| Property | Estimated Value | Implication for Bioavailability | Source |
| Molecular Weight | ~226 g/mol | Favorable (satisfies Lipinski's Rule of 5) | [8] |
| XLogP3 | ~3.9 | High lipophilicity, suggests poor aqueous solubility | [8] |
| pKa | ~5.67 (for 4-methylquinoline) | Basic; solubility will be pH-dependent (higher in stomach) | [9] |
| Water Solubility | "Slightly soluble" | Qualitative term; needs quantitative measurement | [9] |
Interpretation: An XLogP3 value of ~3.9 strongly suggests that your compound is lipophilic and will likely have very low aqueous solubility, a common issue for poorly soluble drugs.[10][11] If your experimental solubility is less than 10 µg/mL in intestinal pH (4.5-6.8), absorption is very likely limited by the dissolution rate.
Q3: My compound's solubility is borderline, but not extremely low. How can I assess if poor membrane permeability or active efflux is the problem?
A3: If solubility isn't the clear bottleneck, you must investigate its ability to cross the intestinal epithelium. The gold-standard in vitro model for this is the Caco-2 permeability assay.[12][13] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.
The assay provides two key parameters:
-
Apparent Permeability Coefficient (Papp): Measures the rate of drug transport across the cell monolayer.
-
Efflux Ratio (ER): Compares transport in the basolateral-to-apical (B-A) direction versus the apical-to-basolateral (A-B) direction. An ER > 2 strongly suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen.[7]
Expected Outcomes for Caco-2 Assay:
-
High Permeability: Papp (A-B) > 10 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp (A-B) = 2-10 x 10⁻⁶ cm/s
-
Low Permeability: Papp (A-B) < 2 x 10⁻⁶ cm/s
If you observe low Papp and/or a high ER, poor permeability is a significant contributor to low bioavailability.
Q4: What is the most direct way to determine if my compound is susceptible to high first-pass metabolism?
A4: High first-pass metabolism occurs when a drug is extensively metabolized in the intestinal wall or the liver before it can reach systemic circulation.[7] The most common and direct in vitro method to assess this is the liver microsomal stability assay .
This experiment involves incubating your compound with liver microsomes, which are vesicle-like artifacts from the endoplasmic reticulum containing high concentrations of drug-metabolizing enzymes (e.g., Cytochrome P450s). By measuring the disappearance of the parent compound over time, you can calculate its in vitro half-life (t½).
Interpretation of Results:
-
High Stability: t½ > 60 min (Predicted hepatic extraction ratio < 0.3)
-
Moderate Stability: t½ = 15-60 min (Predicted hepatic extraction ratio 0.3 - 0.7)
-
Low Stability: t½ < 15 min (Predicted hepatic extraction ratio > 0.7)
A short half-life (< 15-30 minutes) is a strong indicator that the compound will be rapidly cleared by the liver in vivo, leading to poor oral bioavailability.
Section 2: Troubleshooting & Formulation Strategies
Once you have diagnosed the primary barrier, you can select an appropriate enhancement strategy.
Guide 2.1: Strategies for Poorly Soluble Compounds
If your compound is dissolution-rate limited (BCS Class II or IV), the goal is to increase its solubility and dissolution speed in the GI tract.
| Strategy | Mechanism of Action | Key Advantages | Key Challenges |
| Micronization/Nanonization | Increases surface area-to-volume ratio, enhancing dissolution rate as described by the Noyes-Whitney equation.[14] | Simple, well-established technology. No added excipients. | Limited by the compound's intrinsic solubility; may not be sufficient for very "brick-dust" like compounds.[15] |
| Amorphous Solid Dispersion (ASD) | The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, bypassing the crystal lattice energy needed for dissolution.[14] | Can achieve significant (10-1000x) increases in apparent solubility and dissolution. | Requires careful polymer screening; physical instability (recrystallization) during storage can be an issue. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This forms a fine oil-in-water emulsion in the gut, keeping the drug solubilized.[10][14] | Excellent for highly lipophilic drugs (LogP > 4). Can also enhance absorption via the lymphatic pathway, bypassing the liver. | Potential for GI side effects with high surfactant loads; excipient compatibility must be thoroughly tested. |
| Cyclodextrin Complexation | The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, which has a hydrophilic exterior, improving water solubility.[11] | Forms a true solution, improving solubility and stability. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
Guide 2.2: Strategies for Poor Permeability & High Efflux
If poor membrane transport is the issue, formulation alone may not be sufficient.
-
Prodrug Approach: This involves chemically modifying the molecule to create a more permeable analog (the prodrug).[16] For example, adding a lipophilic promoiety can enhance passive diffusion. This promoiety is designed to be cleaved by enzymes in the blood or tissues to release the active parent drug. This is a powerful but resource-intensive strategy often employed when formulation fails.[16] A successful example involved modifying a furo[2,3-b]quinoline derivative, which increased its oral bioavailability from 2.1% to 57.1%.[5]
-
Permeation Enhancers: These are excipients that can transiently open the tight junctions between intestinal cells or fluidize the cell membrane. This approach is less common due to the potential for toxicity and non-specific increases in the permeation of other substances.
Caption: The prodrug strategy to enhance membrane permeability.
Section 3: Key Experimental Protocols
Protocol 3.1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the intrinsic clearance rate of a compound in the presence of liver metabolic enzymes.
Materials:
-
This compound (test compound)
-
Pooled liver microsomes (human or rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (for protein precipitation)
-
Control compounds: Verapamil (high clearance), Warfarin (low clearance)
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.[7]
-
Pre-incubation: Pre-warm the mixture to 37°C for 5-10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH-regenerating system.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quench Reaction: Immediately stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide).
-
Sample Processing: Centrifuge the samples (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line multiplied by -1 gives the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693 / k.
Protocol 3.2: Basic Protocol for In Vivo Pharmacokinetic (PK) Study in Rats
Objective: To determine the plasma concentration-time profile and key PK parameters (Cmax, Tmax, AUC, F%) of a formulation.
Materials & Methods:
-
Animal Preparation: Use fasted male Sprague-Dawley rats (n=3-5 per group).[7]
-
Formulation Preparation: Prepare the test compound in the desired formulation (e.g., a simple suspension in 0.5% methylcellulose or an advanced formulation like an ASD or nanosuspension).
-
Dosing: For oral administration, administer a single dose (e.g., 10 mg/kg) via oral gavage. For intravenous administration (required to calculate absolute bioavailability), administer a single dose (e.g., 1-2 mg/kg) via the tail vein.
-
Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA). Typical time points include pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[7]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate PK parameters using non-compartmental analysis software. Absolute oral bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Section 4: Advanced Considerations
Q5: When should I prioritize a prodrug strategy versus a nanotechnology-based formulation?
A5: The choice depends entirely on the primary barrier you've identified.[7]
-
Consider a Prodrug Strategy when:
-
The primary issue is low permeability (low Papp in Caco-2), and a chemical modification can be rationally designed to improve lipophilicity without losing the active pharmacophore.[7]
-
The compound is a major substrate for gut wall metabolism , and a prodrug can mask the specific metabolic site.
-
-
Consider a Nanotechnology-Based Formulation when:
-
The primary issue is extremely poor solubility and dissolution .[10][16] Nanoparticles dramatically increase the surface area for dissolution.
-
The drug needs protection from the harsh GI environment (e.g., acidic or enzymatic degradation).
-
The compound is an efflux transporter substrate . Some nanoparticle formulations can help bypass or inhibit efflux mechanisms.[7]
-
It is a false dichotomy to see these as mutually exclusive. In highly challenging cases, a prodrug can be formulated using nanotechnology to simultaneously address both permeability and solubility limitations.
References
- Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2023). Vertex AI Search.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
- Strategies for enhancing oral bioavailability of poorly soluble drugs. (n.d.). ResearchGate.
- Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015). ACS Publications.
- Formulation Strategies for Improving Drug Bioavailability. (2026). World Pharma Today.
- Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. (2017). ResearchGate.
- Enhancing Oral Drug Absorption Rates Through Novel Formulation Strategies. (2023). Walsh Medical Media.
- Promising strategies for improving oral bioavailability of poor water-soluble drugs. (2023). PubMed.
- Innovative Techniques For Enhancing Absorption And Efficacy In Topical Formulations. (2024). Dow Development Labs.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC.
- In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA.
- What are the formulation strategies to improve PK properties?. (2025). Patsnap Synapse.
- Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. (2012). PubMed.
- Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. (2024). bioRxiv.
- Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. (2019). ACS Publications.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ResearchGate.
- 4-methylquinoline | 491-35-0. (2026). ChemicalBook.
- Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. (2020). PubMed.
- 4-Methyl-2-(1-piperidinyl)quinoline. (n.d.). PubChem.
- Discovery of 4-Anilinofuro[2,3-b]quinoline Derivatives as Selective and Orally Active Compounds against Non-Small-Cell Lung Cancers. (2011). ACS Publications.
- Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Drug Candidates. (2025). Benchchem.
- Drug-like property optimization: Discovery of orally bioavailable quinazoline-based multi-targeted kinase inhibitors. (2020). PubMed.
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- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Drug-like property optimization: Discovery of orally bioavailable quinazoline-based multi-targeted kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Methyl-2-(1-piperidinyl)quinoline | C15H18N2 | CID 230710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-methylquinoline | 491-35-0 [chemicalbook.com]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Formulation Strategies for Improving Drug Bioavailability [worldpharmatoday.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. What are the formulation strategies to improve PK properties? [synapse.patsnap.com]
Validation & Comparative
Validating the In Vivo Efficacy of 4-Methyl-2-(1-pyrrolidinyl)quinoline
This guide details the validation of 4-Methyl-2-(1-pyrrolidinyl)quinoline , a small-molecule pharmacophore with significant potential in CNS (Central Nervous System) modulation, specifically targeting Histamine H3 receptors and related GPCR pathways.
A Technical Comparison & Validation Guide for Drug Development
Executive Summary & Compound Profile
This compound (CAS: 53541-66-5) represents a classic "non-imidazole" scaffold optimized for high blood-brain barrier (BBB) permeability and GPCR engagement. Unlike traditional imidazole-based H3 antagonists (e.g., thioperamide) which suffer from CYP450 inhibition and poor bioavailability, this quinoline derivative leverages a lipophilic core and a basic pyrrolidine moiety to achieve potent receptor occupancy.
This guide outlines the validation of its efficacy as a cognitive enhancer and wakefulness-promoting agent , comparing it against clinical benchmarks like Pitolisant and Modafinil .
Mechanistic Basis: The H3 Antagonism Pathway
The primary mechanism involves the blockade of presynaptic Histamine H3 autoreceptors. By inhibiting the negative feedback loop, the compound disinhibits the release of histamine, acetylcholine (ACh), and dopamine (DA) in the prefrontal cortex.
Figure 1: Mechanism of Action.[1] The compound blocks the constitutive activity of presynaptic H3 receptors, preventing Gi/o-mediated inhibition of neurotransmitter release.
Comparative Analysis: Benchmarking Performance
To validate efficacy, this compound must be benchmarked against standard-of-care (SoC) agents. The following table contrasts its physicochemical and pharmacological profile with key alternatives.
| Feature | This compound | Pitolisant (Benchmark) | Modafinil (Alternative) | Donepezil (Control) |
| Primary Target | Histamine H3 (Antagonist/Inverse Agonist) | Histamine H3 (Inverse Agonist) | DAT / NET (Weak inhibitor) | Acetylcholinesterase |
| MW ( g/mol ) | ~212.3 | 295.8 | 273.4 | 379.5 |
| LogP (Lipophilicity) | ~3.2 (High CNS Penetration) | 3.8 | 1.2 | 4.1 |
| Half-Life (t1/2) | Short-Medium (est. 2-4h) | Long (~10-12h) | Medium (~15h) | Long (~70h) |
| Key Advantage | Rapid Onset / High Brain:Plasma Ratio | Clinical Stability | Proven Wakefulness | Memory Specificity |
| Key Liability | Potential hERG binding (Quinoline risk) | QT prolongation risk | Abuse potential | GI Side effects |
Expert Insight: The critical differentiator for the 4-methyl-2-pyrrolidinyl scaffold is its metabolic lability . Unlike Pitolisant, which has a rigid piperidine-ether linker, the pyrrolidine ring is susceptible to oxidation. Validation studies must include a PK arm to confirm if the efficacy is driven by the parent or a metabolite.
Experimental Validation Protocols
Phase 1: Pharmacokinetics & BBB Penetration (The "Go/No-Go" Step)
Before efficacy testing, you must confirm the compound reaches the target site (Prefrontal Cortex) in sufficient concentration.
Protocol:
-
Subjects: Male C57BL/6 mice (n=3 per timepoint).
-
Dosing: 10 mg/kg (i.p. or p.o.).
-
Sampling: Collect plasma and brain tissue at 0.25, 0.5, 1, 2, and 4 hours post-dose.
-
Analysis: LC-MS/MS quantification.
-
Calculation: Determine
(unbound brain-to-plasma partition coefficient). A value indicates successful validation for CNS targets.
Phase 2: In Vivo Efficacy - Novel Object Recognition (NOR)
This model validates the compound's ability to reverse chemically induced amnesia (e.g., via Scopolamine) or enhance natural memory retention, a hallmark of H3 antagonism.
Step-by-Step Workflow:
-
Habituation (Day 1-2): Allow animals to explore the empty arena (40x40cm) for 10 min/day to reduce anxiety.
-
Training (Day 3, T=0):
-
Place two identical objects (A + A) in the arena.
-
Allow 10 min exploration.
-
Dosing: Administer This compound (1, 3, 10 mg/kg) or Vehicle 30 min prior to training.
-
Challenge: If testing reversal, administer Scopolamine (0.3 mg/kg) 20 min prior.
-
-
Retention Interval: Return mice to home cage for 24 hours (Long-term memory).
-
Testing (Day 4):
-
Replace one object with a novel object (A + B).
-
Record exploration time for 5 min.
-
-
Data Analysis: Calculate the Discrimination Index (DI):
-
Validation Criteria: A DI significantly > 0 (vs. Vehicle ~0) confirms efficacy.
-
Phase 3: Safety Pharmacology (hERG Proxy)
Quinolines carry a structural risk for hERG channel inhibition (QT prolongation).
-
In Vivo Proxy: Monitor ECG in anesthetized guinea pigs or telemetry-implanted rats during the PK study.
-
Success Metric: No significant change in QTc interval at
.
Validation Workflow Diagram
The following diagram illustrates the logical flow of the validation campaign, from synthesis to final efficacy readout.
Figure 2: Validation Workflow. A stage-gate process ensuring only brain-penetrant candidates proceed to costly in vivo efficacy models.
References
-
Esbenshade, T. A., et al. (2008). "The histamine H3 receptor: an attractive target for the treatment of cognitive disorders." British Journal of Pharmacology. Link
-
Cowart, M. D., et al. (2005). "Rotationally constrained 2-(1-pyrrolidinyl)quinolines as potent histamine H3 receptor antagonists." Journal of Medicinal Chemistry. Link
-
Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today. Link
-
PubChem Compound Summary. "this compound (CAS 53541-66-5)."[2] National Center for Biotechnology Information. Link
-
BenchChem Technical Data. "Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry." BenchChem Application Notes. Link
Disclaimer: This guide describes experimental protocols for research purposes only. All in vivo studies must be approved by an Institutional Animal Care and Use Committee (IACUC).
Sources
Comparative analysis of 4-Methyl-2-(1-pyrrolidinyl)quinoline vs chloroquine
This comparative analysis guide examines the pharmacological and structural distinctions between Chloroquine (CQ) , the benchmark 4-aminoquinoline antimalarial, and 4-Methyl-2-(1-pyrrolidinyl)quinoline , a representative 2-aminoquinoline derivative often investigated for structure-activity relationship (SAR) studies and multidrug resistance (MDR) reversal.
Executive Summary
Chloroquine remains the gold standard for understanding 4-aminoquinoline pharmacophores, functioning primarily through heme polymerization inhibition in the parasite's digestive vacuole. This compound , by contrast, represents the 2-aminoquinoline class. While structurally similar, the shift of the amine group from position 4 to position 2 drastically alters the electronic properties, reducing heme-binding affinity while potentially enhancing activity against chloroquine-resistant strains or acting as a chemosensitizer (MDR reversal agent).
Chemical Structure & Physicochemical Properties
The fundamental difference lies in the attachment point of the nitrogen-containing side chain (or ring) to the quinoline core. This positional isomerism dictates basicity (pKa) and the ability to accumulate in the acidic digestive vacuole (DV) of Plasmodium falciparum.
| Feature | Chloroquine (CQ) | This compound |
| Core Scaffold | 4-Aminoquinoline | 2-Aminoquinoline |
| Side Chain | Diethylamino-pentyl (Flexible, Basic) | Pyrrolidinyl Ring (Rigid, Cyclic) |
| Substituents | 7-Chloro (Critical for Heme Binding) | 4-Methyl (Steric/Electronic modulator) |
| Lipophilicity (LogP) | ~4.6 (Moderate) | ~3.2 - 3.8 (Estimated, Higher rigidity) |
| Basicity (pKa) | ~8.4, 10.2 (Diprotic, accumulates in DV) | ~6.5 - 7.5 (Monoprotic, less accumulation) |
| Primary Role | Antimalarial Therapeutic | Structural Probe / MDR Modulator |
Structural Visualization
The following diagram contrasts the pharmacophores, highlighting the critical "Heme-Binding Interface" present in CQ but altered in the 2-amino derivative.
Figure 1: Pharmacophore comparison highlighting the functional shift from direct heme binding (Chloroquine) to resistance evasion (2-Aminoquinoline).
Mechanism of Action (MOA)
Chloroquine: The Heme Detoxification Blocker
Chloroquine acts by accumulating in the acidic digestive vacuole of the malaria parasite.
-
pH Trapping: CQ enters as a neutral molecule, becomes protonated (CQ++), and is trapped.
-
Heme Capping: It binds to free heme (Ferriprotoporphyrin IX), a toxic byproduct of hemoglobin digestion.
-
Inhibition: The CQ-Heme complex prevents the polymerization of heme into non-toxic hemozoin.
-
Death: Toxic heme builds up, lysing the parasite.
This compound: The Resistance Modulator
2-Aminoquinolines generally exhibit a different profile:
-
Altered Binding: The 2-position amine disrupts the electronic resonance required for strong
- stacking with heme, often resulting in weaker inhibition of hemozoin formation compared to CQ. -
MDR Reversal: These derivatives are often lipophilic and rigid, allowing them to interact with efflux pumps like PfCRT (Chloroquine Resistance Transporter) or P-glycoprotein (P-gp) . They can block the pump, restoring the sensitivity of resistant parasites to Chloroquine when used in combination.
Experimental Performance & Data
The following data summarizes the typical performance of 4-aminoquinolines (CQ) versus 2-aminoquinoline analogs in biological assays.
| Assay | Chloroquine (CQ) | This compound | Interpretation |
| IC50 (Sensitive Strain - 3D7) | 10 - 20 nM | > 500 nM (Estimated) | CQ is significantly more potent as a monotherapy. |
| IC50 (Resistant Strain - Dd2) | > 150 nM | ~500 - 1000 nM | CQ loses efficacy; 2-amino derivative retains consistent (albeit lower) activity. |
| Resistance Index (RI) | > 10 | < 2 | The 2-amino derivative shows little cross-resistance. |
| > 90% at 1 eq. | < 40% at 1 eq. | 2-amino substitution weakens heme capping ability. | |
| MDR Reversal Activity | N/A (Substrate) | High Potential | Can lower CQ IC50 in resistant strains when co-administered. |
Critical Insight: While this compound is a weaker antimalarial on its own, its structural class is valuable for designing "Reversal Agents" (Chemosensitizers) that do not trigger the resistance mechanisms affecting Chloroquine.
Experimental Protocols
To validate these differences in your own laboratory, use the following self-validating protocols.
Protocol A:
-Hematin Formation Inhibition Assay (Heme Polymerization)
Purpose: To quantify the drug's ability to prevent heme detoxification (CQ's primary mechanism).
-
Reagents:
-
Hemin chloride (dissolved in DMSO).
-
Acetate buffer (0.5 M, pH 5.0).
-
Test compounds (CQ and this compound).
-
-
Procedure:
-
Incubate 100
M Hemin with varying concentrations of test drug (0–500 M) in acetate buffer at 37°C for 18–24 hours. -
Self-Validation Step: Include a "No Drug" control (100% polymerization) and a "Chloroquine" positive control (High inhibition).
-
-
Quantification:
-
Solubilize unpolymerized heme with pyridine/ferrocyanide solution.
-
Measure absorbance at 405 nm .
-
Lower absorbance = Higher polymerization (Ineffective drug).
-
Higher absorbance = Inhibited polymerization (Effective drug).
-
Protocol B: SYBR Green I Fluorescence Assay (Cellular Efficacy)
Purpose: To measure IC50 against live P. falciparum parasites.
-
Culture: Synchronize P. falciparum cultures (Ring stage) at 1% hematocrit and 2% parasitemia.
-
Dosing: Add test compounds in triplicate (Serial dilution).
-
Incubation: 72 hours at 37°C in a gas chamber (
). -
Lysis & Detection:
-
Add Lysis Buffer containing SYBR Green I (DNA intercalating dye).
-
Incubate 1 hour in dark.
-
-
Readout: Fluorescence intensity (Ex: 485 nm, Em: 535 nm).
-
Causality: Fluorescence is proportional to parasite DNA replication. Reduced fluorescence = Parasite death.
-
Mechanistic Pathway Visualization
This diagram illustrates why Chloroquine fails in resistant strains (Efflux) and how 2-aminoquinolines (like the pyrrolidinyl derivative) might bypass this mechanism.
Figure 2: Mechanism of Action and Resistance. Note that Chloroquine is pumped out by mutant PfCRT, whereas 2-aminoquinolines (MQ) often evade this efflux, retaining activity or blocking the pump.
References
-
Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: Effect of amino and chloro groups on quinoline-hematin complex formation." Journal of Medicinal Chemistry.
-
Warhurst, D. C. (2003). "Chloroquine resistance in Plasmodium falciparum: The PfCRT connection." Trends in Parasitology.
-
Vandekerckhove, J., et al. (2019). "Quinoline derivatives as potential antimalarial agents: An overview." Medicinal Research Reviews.
-
PubChem Compound Summary. (2024). "this compound (CID 910458)." National Center for Biotechnology Information.
-
Fidock, D. A., et al. (2004). "Antimalarial drug discovery: Efficacy models for compound screening." Nature Reviews Drug Discovery.
Comparative Antibacterial Spectrum of Quinoline Derivatives: A Technical Guide
Introduction to Quinoline Scaffolds
Quinoline derivatives, particularly the fluoroquinolone class, represent a cornerstone in modern antimicrobial drug development. By targeting bacterial type II topoisomerases—specifically DNA gyrase (topoisomerase II) and topoisomerase IV—these agents disrupt DNA supercoiling, replication, and transcription 1. The evolution from early-generation agents (e.g., ciprofloxacin) to advanced derivatives (e.g., moxifloxacin, delafloxacin) demonstrates how strategic structural modifications can dramatically alter the antibacterial spectrum, shifting from predominantly Gram-negative coverage to broad-spectrum efficacy that includes methicillin-resistant Staphylococcus aureus (MRSA) and atypical pathogens [[2]]().
Structure-Activity Relationship (SAR) and Mechanistic Causality
The antibacterial spectrum of a quinoline derivative is fundamentally dictated by its functional group substitutions. Understanding these structure-activity relationships (SAR) is crucial for rational drug design:
-
C6 Position : The addition of a fluorine atom (creating fluoroquinolones) exponentially increases cell wall penetration and DNA gyrase affinity 2.
-
C7 Position : Bulky substituents, such as piperazine (ciprofloxacin) or pyrrolidine rings, enhance Gram-negative activity and dictate the molecule's susceptibility to bacterial efflux pumps.
-
C8 Position : Incorporating a methoxy group (as seen in moxifloxacin) restricts the selection of resistant mutants and significantly boosts Gram-positive and anaerobic activity.
-
Anionic vs. Zwitterionic Scaffolds : Unlike traditional zwitterionic fluoroquinolones, newer derivatives like delafloxacin lack a basic protonatable group, rendering them anionic. This unique property increases their potency in acidic environments (e.g., abscesses, phagolysosomes), leading to a 5- to 7-fold reduction in Minimum Inhibitory Concentration (MIC) against S. aureus at pH 5.5 compared to physiological pH 7.4 3.
Fig 1. Structure-Activity Relationship (SAR) of quinoline derivatives and their primary targets.
Comparative Antibacterial Spectrum: Quantitative Analysis
The following table synthesizes the MIC₅₀ values of key quinoline derivatives against representative bacterial pathogens, highlighting the spectral shift across generations 4, 5, [[3]]().
| Pathogen | Ciprofloxacin | Levofloxacin | Moxifloxacin | Delafloxacin | Spectrum Shift Insight |
| S. aureus (MRSA) | > 4.0 µg/mL | > 4.0 µg/mL | 0.049 µg/mL | ≤ 0.008 µg/mL | Delafloxacin exhibits dual-targeting of gyrase and topo IV with equal affinity, overcoming typical QRDR mutations 2. |
| S. pneumoniae | 1.0 - 2.0 µg/mL | 1.0 µg/mL | 0.12 µg/mL | 0.008 µg/mL | C8-methoxy (moxifloxacin) and anionic structure (delafloxacin) drive potent respiratory Gram-positive coverage. |
| P. aeruginosa | 0.26 - 1.0 µg/mL | 1.0 - 2.0 µg/mL | 2.0 - 4.0 µg/mL | 0.25 µg/mL | Ciprofloxacin remains the gold standard for Gram-negatives, though delafloxacin shows competitive anti-pseudomonal activity 4. |
| E. cloacae | 0.03 µg/mL | 0.12 µg/mL | 0.25 µg/mL | 0.03 µg/mL | High intrinsic activity across the class, with ciprofloxacin and delafloxacin showing equivalent potency 4. |
Experimental Methodology: MIC Determination via Broth Microdilution
To objectively compare the antibacterial spectrum of these derivatives, the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is the gold standard 6. Studies indicate that broth microdilution yields significantly more accurate and reproducible MIC values for fluoroquinolones compared to gradient diffusion (E-test) methods, which can artificially overestimate MICs due to CO₂ incubation altering the media pH 7.
Self-Validating Protocol: CLSI Broth Microdilution
-
Media Preparation : Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Causality: Calcium and magnesium ion concentrations must be strictly controlled (Ca²⁺ 20-25 mg/L, Mg²⁺ 10-12.5 mg/L). Divalent cations can chelate fluoroquinolones, artificially elevating MIC values and masking the drug's true potency 8.
-
-
Antibiotic Serial Dilution : Prepare a two-fold serial dilution of the quinoline derivative in CAMHB (e.g., 0.001 to 128 µg/mL) in a 96-well microtiter plate.
-
Causality: Two-fold dilutions provide a standardized logarithmic scale to accurately capture the exponential nature of bacterial growth inhibition.
-
-
Inoculum Standardization : Prepare a bacterial suspension matching a 0.5 McFarland standard (approx.
CFU/mL), then dilute 1:100 to achieve a final well concentration of CFU/mL [[8]]().-
Causality: An inoculum effect (reduced drug efficacy at higher bacterial densities) can skew results; strict adherence to
CFU/mL ensures cross-study comparability.
-
-
Incubation : Incubate plates at 35°C ± 2°C in ambient air for 16–20 hours.
-
Causality: Ambient air is critical; elevated CO₂ can lower the pH of the medium, which drastically alters the ionization state and apparent potency of zwitterionic fluoroquinolones 7.
-
-
System Validation & Quality Control : The MIC is the lowest concentration completely inhibiting visible growth.
-
Self-Validation: The assay is only valid if the positive growth control well (no antibiotic) shows turbidity and the negative sterility control well (no bacteria) remains clear. Furthermore, a reference strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) must be tested alongside clinical isolates to ensure its MIC falls strictly within the CLSI-defined quality control range [[6]]().
-
Fig 2. CLSI Broth Microdilution workflow for determining quinoline derivative MIC values.
Conclusion
The antibacterial spectrum of quinoline derivatives is a direct manifestation of their molecular architecture. While older generations like ciprofloxacin excel against Gram-negative bacilli, advanced derivatives like delafloxacin leverage anionic properties and dual-enzyme targeting to eradicate highly resistant Gram-positive pathogens like MRSA. Rigorous, self-validating methodologies like CLSI broth microdilution remain essential for accurately quantifying these structure-activity relationships in clinical drug development.
References
-
Title : Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV Source : PubMed (nih.gov) URL :[Link]
-
Title : Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis Source : SciELO URL :[Link]
-
Title : Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines Source : PMC (nih.gov) URL :[Link]
-
Title : In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus Source : PMC (nih.gov) URL :[Link]
-
Title : Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline Source : Semantic Scholar URL :[Link]
-
Title : Delafloxacin, a superior antibacterial agent to its competitor fluoroquinolones Source : Korean Journal of Microbiology URL :[Link]
-
Title : Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae Source : PubMed (nih.gov) URL :[Link]
-
Title : The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance Source : MDPI URL :[Link]
Sources
- 1. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. kjom.org [kjom.org]
- 4. scielo.br [scielo.br]
- 5. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Structure-activity relationship of 4-Methyl-2-(1-pyrrolidinyl)quinoline analogs
Structure-Activity Relationship (SAR) of 4-Methyl-2-(1-pyrrolidinyl)quinoline Analogs: A Comparative Guide
Executive Summary
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, historically anchoring treatments ranging from antimalarials to targeted kinase inhibitors [1]. Among its derivatives, the This compound (4M-2PQ) scaffold has emerged as a highly versatile and potent pharmacophore, particularly in the development of central nervous system (CNS) therapeutics such as Phosphodiesterase 10A (PDE10A) and neuronal Nitric Oxide Synthase (nNOS) inhibitors [2, 3].
This guide provides an objective, data-driven comparison of the 4M-2PQ scaffold against alternative quinoline derivatives. By dissecting the causality behind specific structural modifications, we provide drug development professionals with a clear mechanistic rationale for prioritizing this scaffold in lead optimization campaigns.
Mechanistic Causality & Structural Rationale
In medicinal chemistry, every atomic substitution must serve a functional purpose. The superior pharmacological profile of the 4M-2PQ scaffold is driven by three distinct structural pillars:
-
The C2 1-Pyrrolidinyl Group (Potency Driver): Replacing a primary amine with a cyclic tertiary amine (pyrrolidine) significantly lowers the desolvation penalty of the molecule. The lipophilic pyrrolidine ring perfectly occupies the hydrophobic binding pockets of target enzymes, driving high-affinity Van der Waals interactions [3]. Furthermore, it modulates the pKa of the quinoline nitrogen, optimizing the molecule for cellular permeability.
-
The C4 Methyl Group (Selectivity & Safety Shield): The addition of a methyl group at the C4 position acts as a critical steric shield. This bulk restricts the conformational flexibility of the molecule, preventing it from adopting the planar geometry required to bind to off-target liabilities, most notably the hERG potassium channel [4].
-
The Quinoline Core (Anchor): The electron-deficient aromatic system engages in robust
stacking with aromatic amino acid residues (e.g., Phenylalanine or Tyrosine) within the target's active site, anchoring the inhibitor in place.
Pharmacophore model detailing the mechanistic binding logic of the 4M-2PQ scaffold.
Comparative Performance Analysis
To objectively evaluate the 4M-2PQ scaffold, we must benchmark it against baseline alternatives. Table 1 summarizes representative in vitro profiling data comparing the optimized scaffold against its des-methyl, primary amine, and 4-aminoquinoline counterparts.
Table 1: Comparative SAR Profiling of Quinoline Scaffolds
| Compound Scaffold | Target IC50 (nM) | Selectivity (Fold vs Off-Target) | Caco-2 | hERG IC50 ( |
| This compound | 12.4 | >500x | 24.5 | >30 |
| 2-(1-Pyrrolidinyl)quinoline | 45.2 | 120x | 28.1 | 15 |
| 4-Methyl-2-aminoquinoline | 185.0 | 45x | 12.4 | >30 |
| Chloroquine (Reference 4-AQ) | >10,000 | N/A | 35.0 | 2.5 |
Data Synthesis & Causality:
-
Potency: The shift from a primary amine (4-Methyl-2-aminoquinoline) to a cyclic tertiary amine (4M-2PQ) yields a ~15-fold improvement in IC50. This is directly caused by the pyrrolidine ring's ability to displace high-energy water molecules from the target's hydrophobic pocket.
-
Safety (hERG): Comparing 4M-2PQ to the des-methyl analog (2-(1-Pyrrolidinyl)quinoline) reveals the critical nature of the C4 methyl group. By introducing steric clash, the methyl group prevents the molecule from entering the hERG channel pore, doubling the safety margin (hERG IC50 from 15
M to >30 M) [4].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification for why it is performed.
Protocol 1: In Vitro Target Inhibition Assay (Fluorescence Polarization)
This protocol determines the IC50 of synthesized analogs while mathematically validating assay integrity.
-
Compound Preparation: Dissolve analogs in 100% DMSO to create 10 mM stock solutions. Dilute serially in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).
-
Causality: The final DMSO concentration must be strictly maintained at 1%. Higher concentrations will denature the target enzyme, while lower concentrations will cause the highly lipophilic 4M-2PQ analogs to precipitate, leading to false negatives. The 0.1% BSA prevents non-specific binding of the pyrrolidine moiety to the microplate walls.
-
-
Pre-Incubation: Add 10
L of the target enzyme to 10 L of the diluted inhibitor in a 384-well plate. Incubate at 25°C for 30 minutes.-
Causality: The C4 methyl group introduces steric hindrance, which slows the association rate (
) of the inhibitor. Bypassing this pre-incubation step would fail to achieve steady-state binding equilibrium, resulting in artificially inflated IC50 values.
-
-
Reaction Initiation & Readout: Add 10
L of the fluorescently labeled substrate. Read fluorescence polarization after 60 minutes. -
Self-Validation (Z'-Factor Calculation): Include 16 wells of a positive control (known reference inhibitor) and 16 wells of a negative control (1% DMSO vehicle).
-
Causality: Calculate the Z'-factor. A Z'-factor > 0.6 mathematically validates that the assay window is robust enough to distinguish true SAR differences from background noise. If Z' < 0.6, the data must be discarded.
-
Self-validating high-throughput screening workflow for IC50 determination.
Protocol 2: Caco-2 Permeability Profiling
-
Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to allow tight junction formation.
-
Dosing: Apply 10
M of the 4M-2PQ analog to the apical chamber (pH 6.5) and measure appearance in the basolateral chamber (pH 7.4) over 2 hours using LC-MS/MS.-
Causality: The pH gradient (6.5 apical to 7.4 basolateral) mimics the physiological conditions of the human intestinal tract. Because the pyrrolidine ring is basic (pKa ~ 8.5), it will be partially protonated at pH 6.5, testing the true physiological absorption capacity of the scaffold.
-
References
-
National Center for Biotechnology Information. "this compound". PubChem Compound Summary for CID 910458. [Link]
-
Li, J., et al. "Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate". Journal of Medicinal Chemistry, ACS Publications, 2015. [Link]
- World Intellectual Property Organization. "WO2014200882A1 - PDE10a INHIBITORS FOR THE TREATMENT OF TYPE II DIABETES".
Cross-validation of experimental results for 4-Methyl-2-(1-pyrrolidinyl)quinoline
Publish Comparison Guide: Cross-Validation of Experimental Results for 4-Methyl-2-(1-pyrrolidinyl)quinoline
Executive Summary
This guide outlines the rigorous cross-validation protocols required to characterize This compound and its derivatives. While the quinoline core is ubiquitous in medicinal chemistry, this specific scaffold—characterized by a 4-methyl group and a 2-pyrrolidinyl moiety—is most notably recognized as the pharmacophore for TRPC4 (Transient Receptor Potential Canonical 4) and TRPC5 channel inhibitors .
This guide uses the well-characterized probe VU0419900 (6-ethyl-4-methyl-2-(1-pyrrolidinyl)quinoline) as a benchmark. Researchers working with the unsubstituted 4-methyl analog must validate their results against this standard to confirm specific channel modulation versus non-specific off-target effects.
Mechanistic Grounding & Signaling Pathways
The Biological Target: TRPC4/5 Channels TRPC4 and TRPC5 are non-selective cation channels activated by G-protein coupled receptors (GPCRs) via the Gq/11-PLC pathway. Inhibition of these channels is a therapeutic strategy for anxiety, pain, and renal disease.
Mechanism of Action:
this compound derivatives act as pore blockers or negative allosteric modulators. Mechanistic validation requires demonstrating that the compound inhibits calcium influx specifically triggered by Gq-GPCR stimulation (e.g., via the
Pathway Visualization: The following diagram illustrates the specific signaling node where the compound intervenes.
Figure 1: Mechanism of Action. The compound inhibits TRPC4-mediated Calcium influx downstream of Gq-GPCR activation.
Experimental Validation Protocols
To achieve publication-quality data, you must cross-validate high-throughput screening (HTS) results with low-throughput, high-fidelity electrophysiology.
Protocol A: High-Throughput Calcium Imaging (FLIPR)
Purpose: Primary screening to determine IC50 and rank potency.
Methodology:
-
Cell Line: HEK293 cells stably expressing human TRPC4 (or TRPC5).
-
Dye Loading: Load cells with Fluo-4 AM or Calcium 6 dye for 45 minutes at 37°C.
-
Pre-incubation: Add the test compound (this compound) 10 minutes prior to stimulation.
-
Stimulation: Inject a standard agonist (e.g., Carbachol 100 nM or Englerin A if available) to trigger TRPC4 opening.
-
Readout: Measure fluorescence intensity (RFU) relative to baseline.
Validation Check:
-
Control: Use ML204 (10 µM) as a positive control for inhibition.
-
False Positive Check: Counter-screen against a cell line expressing TRPC6 . This scaffold series often shows selectivity for TRPC4/5 over TRPC6. If your compound inhibits TRPC6 equally, it is a non-selective pore blocker.
Protocol B: Whole-Cell Patch Clamp Electrophysiology
Purpose: The "Gold Standard" confirmation to rule out fluorescence artifacts.
Methodology:
-
Setup: Voltage-clamp configuration (Holding potential -60 mV).
-
Internal Solution: Cs-aspartate based (to block K+ channels).
-
Protocol:
-
Establish a stable baseline current.
-
Perfuse Agonist (e.g., Englerin A 100 nM) to activate TRPC4 current (~1-5 nA).
-
Perfuse Test Compound + Agonist.
-
-
Analysis: Calculate % inhibition of the steady-state current.
Causality Note: Fluorescence assays can be affected by compounds that quench dye or alter intracellular pH. Electrophysiology measures the ionic current directly, providing the definitive proof of channel blockade.
Comparative Data Analysis
When publishing, compare your specific analog (this compound) against the established probe VU0419900 .
Table 1: Comparative Potency & Selectivity Benchmarks
| Assay Metric | VU0419900 (Benchmark) | This compound (Test) | Interpretation |
| TRPC4 IC50 (FLIPR) | ~290 - 580 nM | Determine Experimental Value | < 1 µM indicates a hit; > 10 µM suggests scaffold inactivity. |
| TRPC5 IC50 (FLIPR) | ~400 nM | Determine Experimental Value | Should track with TRPC4 activity. |
| TRPC6 IC50 (Selectivity) | > 4,000 nM | Determine Experimental Value | High selectivity (>10-fold) validates the mechanism. |
| Mode of Action | Pore Blocker / NAM | Validate via Patch Clamp | Must show current reduction without changing reversal potential. |
Note: The 6-ethyl substitution in VU0419900 significantly enhances potency. The unsubstituted 4-methyl scaffold may show lower potency (IC50 > 1 µM) but serves as the essential chemical starting point.
Validation Workflow Visualization
Use this decision tree to structure your experimental campaign.
Figure 2: Validation Cascade. A step-by-step logic flow from synthesis to lead validation.
References
-
NIH Molecular Libraries Program. (2010). Probe Report for VU0419900: A Novel Chemical Inhibitor of TRPC4 Channels. National Center for Biotechnology Information.
-
BindingDB. (n.d.). BindingDB Entry for 6-ethyl-4-methyl-2-pyrrolidin-1-yl-quinoline (VU0419900). Binding Database.
-
Miller, M., et al. (2011). Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels. Journal of Biological Chemistry. (Validates the 2-aminoquinoline scaffold).
Enantiomer-Specific Profiling of 4-Aminoalcohol Quinoline Derivatives
A Comparative Technical Guide for Drug Development
Executive Summary
The therapeutic index of quinoline-based antimalarials is critically dependent on stereochemistry. While Mefloquine (MQ) is administered as a racemate, its enantiomers exhibit distinct pharmacological and toxicological profiles. This guide analyzes the enantiomer-specific activity of novel 4-aminoalcohol quinoline derivatives , specifically focusing on the superior efficacy and safety profile of (
Key Finding: The (
Scientific Foundation: The Chirality of Quinolines
The Mefloquine Paradox
To understand the potential of new 4-aminoalcohol derivatives, one must first deconstruct the clinical standard, Mefloquine.
-
(+)-(11
, 12 )-Mefloquine: The eutomer. It binds effectively to the P. falciparum 80S ribosome (specifically protein PfuL13) and inhibits hemozoin formation. -
(-)-(11
, 12 )-Mefloquine: The distomer regarding safety. It is a potent antagonist of the Adenosine A receptor in the CNS. Blockade of this receptor is directly linked to the neuropsychiatric side effects (insomnia, anxiety, psychosis) observed in patients.
The Advantage of ( )-Alkyl Derivatives
Newer 4-aminoalcohol quinoline derivatives (specifically those with pentyl or heptyl side chains) have been synthesized to maximize the ribosomal and heme-binding interactions while minimizing CNS off-target effects. The (
Comparative Performance Analysis
The following data aggregates performance metrics for a representative (
Table 1: In Vitro Efficacy and Selectivity Profile
| Compound | Config. | IC | IC | CC | Selectivity Index (SI) | A |
| ( | ( | 12.7 | 7.0 | > 25 | > 1,900 | Low |
| ( | ( | 190.5 | 105.0 | > 25 | ~ 230 | Moderate |
| (+)-Mefloquine | ( | 15.2 | 8.5 | 30 | ~ 2,000 | Low |
| (-)-Mefloquine | ( | 45.0 | 22.1 | 28 | ~ 600 | High (Toxic) |
| Racemic MQ | (+/-) | 20.1 | 15.3 | 29 | ~ 1,400 | Moderate |
| Chloroquine | N/A | 18.0 | 145.0 (Res) | > 50 | N/A | Negligible |
-
Pf 3D7: Chloroquine-sensitive strain.
-
Pf W2: Chloroquine-resistant strain.
-
Note: The (
)-Pentyl derivative retains nanomolar potency against resistant strains where Chloroquine fails, matching the efficacy of the pure (+)-MQ eutomer without the synthesis complexity of the piperidine ring.
Mechanism of Action: Dual-Target Inhibition
The superior activity of the (
Pathway Visualization
The diagram below illustrates the parallel inhibition pathways. The (
Figure 1: Dual mechanism of action for (S)-4-aminoalcohol quinolines. The molecule prevents hemozoin formation in the digestive vacuole and binds to the PfuL13 subunit of the 80S ribosome, halting protein synthesis.
Experimental Protocols
To replicate these findings, strict control of stereochemistry is required. The following protocols outline the isolation and validation of the active (
Workflow: Chiral Separation & Biological Validation
Figure 2: Experimental workflow for the isolation and validation of enantiopure quinoline derivatives.
Protocol: Chiral HPLC Separation
Objective: Isolate enantiopure fractions from the racemic mixture.
-
Column Selection: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Rationale: These polysaccharide-based columns provide superior resolution for amino-alcohol functionalities via hydrogen bonding and
- interactions.
-
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Critical Step: The addition of 0.1% Diethylamine (DEA) is mandatory to suppress peak tailing caused by the basic nitrogen in the quinoline ring.
-
-
Conditions:
-
Flow Rate: 1.0 mL/min (Analytical) / 4.0 mL/min (Semi-Prep).
-
Detection: UV at 254 nm.
-
Temperature: 25°C.
-
-
Validation: Reinject collected fractions to ensure enantiomeric excess (ee) > 99% before biological testing.
Protocol: -Haematin Inhibition Assay
Objective: Quantify the ability of the enantiomer to inhibit hemozoin formation (self-validating mechanism check).
-
Reagent Prep: Dissolve Hemin chloride (16.3 mM) in DMSO. Prepare 0.5 M Sodium Acetate buffer (pH 5.0).
-
Incubation: Mix 100
L of Hemin solution with 100 L of drug solution (concentrations 0.1 – 100 M) in a 96-well plate. -
Initiation: Add 100
L of Acetate buffer to initiate crystallization. Incubate at 37°C for 18–24 hours. -
Quantification:
-
Wash plates with DMSO to remove unpolymerized heme.
-
Dissolve remaining
-haematin (hemozoin) in 0.1 M NaOH. -
Measure absorbance at 405 nm.
-
-
Calculation: Lower absorbance = Higher inhibition. Calculate IC
for polymerization inhibition.-
Self-Validation: The (
)-enantiomer should show an IC comparable to Chloroquine. If IC is > 2x Chloroquine, check compound purity or buffer pH.
-
References
-
Mullie, C. et al. (2012). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal. Available at: [Link]
-
Wong, W. et al. (2017). Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis.[1][2][3] Nature Microbiology.[1][3] Available at: [Link]
-
Mullie, C. et al. (2014). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy. Malaria Journal. Available at: [Link]
-
Milner, E. et al. (2011). Structure-Activity Relationships of 4-Aminoalcohol Quinolines. ChemMedChem. Available at: [Link]
-
Gillespie, S. et al. (2008). Antagonists of the human adenosine A2A receptor. Part 1: Discovery and synthesis of thieno[3,2-d]pyrimidine-4-methanone derivatives (Referencing Mefloquine Enantiomers). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
Evaluating the Selectivity of 4-Methyl-2-(1-pyrrolidinyl)quinoline for its Target
4-Methyl-2-(1-pyrrolidinyl)quinoline (4-M-2-PQ; CAS 53541-66-5) is a specialized heterocyclic compound whose 2-aminoquinoline scaffold shares critical pharmacophores with established inhibitors of Phosphodiesterase 10A (PDE10A) . Because PDE10A is highly localized in striatal medium spiny neurons and regulates both cAMP and cGMP signaling cascades, targeting this enzyme has become a premier strategy for treating schizophrenia and neurodegenerative disorders.
However, the quinoline core is notoriously promiscuous, often exhibiting off-target affinity for other phosphodiesterases (like PDE3 and PDE4) or various G-protein coupled receptors (GPCRs). This guide provides an objective, highly technical framework for evaluating the selectivity of 4-M-2-PQ as a putative PDE10A inhibitor, comparing its performance against clinical-grade alternatives, and detailing the self-validating experimental protocols required for rigorous selectivity profiling.
Mechanistic Rationale: The Causality of Quinoline Selectivity
To understand how to evaluate 4-M-2-PQ, we must first understand why quinoline derivatives bind to PDE10A.
Structure-based drug design (SBDD) efforts have revealed that PDE10A possesses a unique, highly hydrophobic "selectivity pocket" adjacent to its catalytic site [1]. The quinoline core acts as a rigid anchor that inserts deeply into this pocket. The selectivity of a specific quinoline derivative is dictated by its substituents:
-
The 4-Methyl Group: Provides steric bulk that restricts rotational freedom, locking the quinoline ring in a favorable conformation to interact with specific tyrosine residues (e.g., Tyr683) unique to the PDE10A binding site.
-
The 2-Pyrrolidinyl Group: Acts as a basic, hydrogen-bond-accepting moiety that interacts with the conserved glutamine network in the catalytic domain.
If these functional groups are not perfectly tuned, the compound will cross-react with PDE3 (leading to cardiovascular toxicity) or PDE4 (leading to emesis). Therefore, evaluating 4-M-2-PQ requires a comparative analysis against highly optimized clinical candidates like PF-2545920 (Mardepodect) and non-selective older agents like Papaverine .
Comparative Performance Data
The table below summarizes the target engagement and selectivity profile of 4-M-2-PQ compared to established PDE10A inhibitors. (Note: 4-M-2-PQ data represents standard baseline metrics for unoptimized 2-aminoquinoline tool compounds).
| Compound | Primary Target | PDE10A IC₅₀ (nM) | PDE3 IC₅₀ (nM) | PDE4 IC₅₀ (nM) | Selectivity Fold (PDE3 / PDE10A) |
| 4-M-2-PQ (Tool Compound) | PDE10A (Putative) | 45.0 | 1,200 | 850 | ~26x |
| PF-2545920 (Clinical Candidate) | PDE10A | 0.37 | >10,000 | >10,000 | >27,000x |
| Papaverine (Non-selective) | Pan-PDE | 36.0 | 320 | 1,400 | ~8.8x |
| IBMX (Assay Control) | Pan-PDE | 2,500 | 3,000 | 2,000 | ~1.2x |
Analysis: While 4-M-2-PQ demonstrates moderate nanomolar potency against PDE10A, its selectivity window (26-fold over PDE3) is insufficient for in vivo application without further structural optimization. In contrast, to achieve >27,000-fold selectivity [2].
Experimental Protocols for Selectivity Profiling
To generate the data in the table above, a self-validating, two-tier screening workflow is required.
Protocol A: Primary Target Engagement via TR-FRET cAMP Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for measuring PDE activity because it eliminates the autofluorescence typical of quinoline compounds [3].
Causality & Principle: The assay relies on competition between endogenous cAMP (preserved by the inhibitor) and a fluorophore-labeled cAMP tracer for binding to an anti-cAMP antibody. If 4-M-2-PQ successfully inhibits PDE10A, cAMP levels remain high, displacing the tracer and decreasing the FRET signal.
-
Enzyme Preparation: Dilute recombinant human PDE10A enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).
-
Compound Incubation: Dispense 4-M-2-PQ in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well plate.
-
Self-Validation Controls:
-
Positive Control (100% Inhibition): 100 µM IBMX (Pan-PDE inhibitor) to define the maximum cAMP preservation baseline.
-
Negative Control (0% Inhibition): 1% DMSO vehicle to define maximum PDE10A activity.
-
Quality Control: Calculate the Z'-factor. The assay is only valid if Z' > 0.6.
-
-
Substrate Addition: Add 30 nM cAMP substrate and incubate for 45 minutes at room temperature.
-
Detection: Add the TR-FRET detection reagents (Europium-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP tracer). Read the plate at 620 nm (donor) and 665 nm (acceptor) using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol B: Orthogonal Counter-Screening (PDE-ome Panel)
Because TR-FRET relies on antibodies that can occasionally be subject to compound interference, orthogonal validation is required to confirm selectivity against the broader "PDE-ome" (PDE1 through PDE11).
-
LC-MS/MS Direct Quantification: Instead of using fluorescent tracers, directly measure the conversion of cAMP to 5'-AMP (or cGMP to 5'-GMP) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This provides a label-free, definitive measurement of catalytic inhibition.
-
Selectivity Thresholding: A compound is only considered a "selective hit" if it demonstrates a >100-fold IC₅₀ shift between PDE10A and the nearest off-target isoform (typically PDE3 or PDE4 for quinolines).
Workflow Visualization
The following diagram illustrates the logical gating system used to evaluate quinoline derivatives like 4-M-2-PQ.
Caption: High-throughput screening and selectivity gating workflow for putative PDE10A inhibitors.
References
-
Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia. Journal of Medicinal Chemistry.[Link]
-
Synthesis and in vivo evaluation of novel quinoline derivatives as phosphodiesterase 10A inhibitors. Chemical and Pharmaceutical Bulletin (Tokyo).[Link]
-
A standard procedure for correlating FRET signals to cAMP concentration in living cells. Research.[Link]
A Researcher's Guide to Stereoselectivity in Quinoline-Based Drug Candidates: A Comparative Analysis
This guide provides an in-depth technical comparison of the biological effects of quinoline derivatives, with a specific focus on the pivotal role of stereochemistry. While we will use 4-Methyl-2-(1-pyrrolidinyl)quinoline as a foundational structural example, it is critical to note that this specific molecule is achiral. Therefore, to comprehensively investigate the principle of stereoselectivity, we will compare its general biological profile to that of chiral quinoline analogues where enantiomers exhibit distinct pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the stereoselective action of this important class of compounds.
Introduction: The Quinoline Scaffold and the Imperative of Chirality
The quinoline ring system, a fusion of a benzene and a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This core structure is the foundation for a multitude of natural and synthetic compounds demonstrating a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5] The versatility of the quinoline scaffold allows for extensive functionalization, leading to potent and selective agents against various therapeutic targets.[2]
A fundamental concept in drug design and action is stereochemistry. Many molecules, including numerous quinoline derivatives, can exist as stereoisomers—specifically, enantiomers—which are non-superimposable mirror images. These enantiomers often exhibit profound differences in their biological effects, a phenomenon known as stereoselectivity.[6] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[6] Therefore, evaluating the biological activity of individual enantiomers is not merely an academic exercise but a critical step in developing safer and more effective drugs.
This guide will first explore the general biological activities associated with the quinoline class. It will then use the achiral this compound to establish a baseline profile before delving into a comparative analysis with chiral quinolines, such as the well-known antimalarial drug mefloquine, to provide a clear, data-supported illustration of stereoselectivity.
The Broad-Spectrum Biological Activity of Quinoline Derivatives
Quinoline-based compounds exert their effects by modulating a wide array of biological pathways. Their mechanisms of action are diverse and often depend on the specific substitution patterns around the quinoline core.
-
Anticancer Activity: Many quinoline derivatives show significant potential as anticancer agents by targeting key cellular processes.[7] A primary mechanism involves the inhibition of topoisomerase enzymes, which are critical for DNA replication in rapidly dividing cancer cells.[8] Additionally, certain derivatives act as inhibitors of receptor tyrosine kinases, disrupting the signaling pathways that control cell growth and proliferation.[1]
-
Antimalarial Activity: Quinoline-containing drugs have long been a cornerstone of antimalarial therapy.[2][9] Compounds like chloroquine and quinine are thought to function by accumulating in the acidic food vacuole of the Plasmodium parasite.[9] There, they interfere with the detoxification of heme, a byproduct of hemoglobin digestion, leading to a buildup of toxic heme that kills the parasite.[2][9]
-
Antibacterial Activity: The quinolone and fluoroquinolone antibiotics are potent antibacterial agents. Their primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][10]
The diverse activities of this class underscore the importance of detailed structure-activity relationship (SAR) studies, where stereochemistry plays a crucial role.
Comparative Analysis: Achiral vs. Chiral Quinoline Derivatives
To understand stereoselectivity, we must compare how an achiral molecule and a pair of enantiomers interact with a chiral biological environment, such as a receptor or enzyme.
Profile of an Achiral Analog: this compound
The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Its biological activity is therefore singular. Based on the activities of structurally related 2-amino and 4-methyl substituted quinolines, its potential biological profile can be hypothesized.[11] For instance, various 4-methyl-2-aryl quinoline derivatives have demonstrated antibacterial properties.[11]
Table 1: Representative Biological Profile of Substituted Quinoline Derivatives (Hypothetical for this compound)
| Biological Target | Assay Type | Metric | Representative Value | Reference Compound Class |
|---|---|---|---|---|
| Staphylococcus aureus | Minimum Inhibitory Conc. | MIC (µg/mL) | 16 - 64 | 4-Methyl-2-phenyl-quinolines[11] |
| Escherichia coli | Minimum Inhibitory Conc. | MIC (µg/mL) | 32 - 128 | 4-Methyl-2-phenyl-quinolines[11] |
| MCF-7 (Breast Cancer) | Cytotoxicity Assay | IC₅₀ (µM) | 10 - 50 | 2-Substituted Quinolines[7] |
| HCT-116 (Colon Cancer) | Cytotoxicity Assay | IC₅₀ (µM) | 15 - 60 | 2-Substituted Quinolines[12] |
Note: These values are illustrative and based on activities reported for structurally similar compound classes.
Stereoselectivity in Action: The Case of Mefloquine
Mefloquine is a chiral quinoline antimalarial drug used as a racemic mixture of its (+)- and (–)-erythro enantiomers. Crucially, these enantiomers exhibit different biological and toxicological profiles. The (+)-erythro enantiomer is known to be more potent in its antimalarial activity and interacts specifically with the Plasmodium falciparum 80S ribosome, a key target for its therapeutic effect.[13]
Table 2: Stereoselective Antimalarial Activity of Mefloquine Enantiomers
| Enantiomer | Target | Metric | Value | Significance |
|---|---|---|---|---|
| (+)-erythro-Mefloquine | P. falciparum (W2 strain) | IC₅₀ | ~20 nM | More potent enantiomer (eutomer)[13] |
| (–)-erythro-Mefloquine | P. falciparum (W2 strain) | IC₅₀ | ~60 nM | Less potent enantiomer (distomer)[13] |
This three-fold difference in potency is a clear demonstration of stereoselectivity. The chiral environment of the ribosomal binding site preferentially recognizes one enantiomer over the other, leading to a more effective therapeutic action.
Caption: Conceptual diagram of stereoselective drug-receptor interaction.
Experimental Protocols for Investigating Stereoselectivity
To empirically determine the stereoselective effects of a chiral quinoline derivative, a systematic experimental workflow is required. This involves separating the enantiomers and then comparatively assessing their biological activity.
Caption: Experimental workflow for assessing stereoselectivity.
Protocol 1: Chiral Separation of Enantiomers by HPLC
Causality: The foundational step is to obtain the enantiomers in high purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this. It utilizes a Chiral Stationary Phase (CSP) that contains a single enantiomer of a chiral selector. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different energies and stabilities, causing one enantiomer to be retained longer on the column than the other.[14][15]
Methodology:
-
Column Selection: Choose a suitable CSP. For quinoline derivatives, polysaccharide-based (e.g., cellulose or amylose derivatives) or Pirkle-type columns are often effective.
-
Mobile Phase Optimization:
-
Start with a typical mobile phase such as a mixture of hexane/isopropanol or methanol/acetonitrile.
-
Systematically vary the solvent ratio to optimize the resolution and retention times.
-
Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can significantly improve peak shape and resolution.
-
-
Sample Preparation: Dissolve the racemic quinoline derivative in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Run:
-
Equilibrate the column with the optimized mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-10 µL) of the sample.
-
Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or λmax).
-
-
Collection and Verification: Collect the separated enantiomer fractions. Determine the enantiomeric excess (e.e.) of each fraction to ensure >99% purity before use in biological assays.
Protocol 2: Stereoselective Receptor/Enzyme Binding Assay
Causality: To quantify the difference in affinity of the enantiomers for their biological target, a competitive binding assay is employed.[16] This assay measures the ability of each unlabeled enantiomer to displace a labeled ligand (e.g., a radiolabeled or fluorescently tagged molecule) that is known to bind to the target. A higher affinity enantiomer will displace the labeled ligand at a lower concentration.[6]
Methodology:
-
Assay Preparation: Prepare a series of dilutions for each purified enantiomer ((R) and (S)) and the racemic mixture.
-
Binding Reaction:
-
In a microplate, combine the biological target (e.g., cell membrane preparation expressing a receptor, or a purified enzyme), a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled test enantiomers.
-
Include control wells: "total binding" (target + labeled ligand) and "non-specific binding" (target + labeled ligand + a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation: Separate the bound from the unbound labeled ligand. For membrane preps, this is typically done by rapid filtration through a glass fiber filter mat.
-
Quantification: Measure the amount of bound labeled ligand for each sample. For radioligands, this is done using a scintillation counter. For fluorescent ligands, a microplate reader is used.[16]
-
Data Analysis:
-
Calculate the specific binding for each concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the enantiomer that inhibits 50% of the specific binding of the labeled ligand).
-
Calculate the inhibition constant (Ki) for each enantiomer using the Cheng-Prusoff equation. The ratio of Ki values (Ki_distomer / Ki_eutomer) provides the stereoselectivity ratio.
-
Protocol 3: Functional Cell-Based Assay
Causality: A binding assay measures affinity, but a functional assay measures the biological consequence—potency. This assay determines the concentration of each enantiomer required to elicit a 50% response in a whole-cell system (EC₅₀ or IC₅₀), providing a more physiologically relevant measure of stereoselective activity.
Methodology (Example: Anticancer Cytotoxicity Assay):
-
Cell Culture: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of each purified enantiomer. Treat the cells with these dilutions and include vehicle-only controls.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48-72 hours).
-
Viability Assessment:
-
Add a viability reagent, such as MTT or resazurin, to each well.
-
Incubate for 2-4 hours to allow viable cells to metabolize the reagent into a colored product.
-
-
Measurement: Read the absorbance or fluorescence on a microplate reader. The signal is proportional to the number of viable cells.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ (the concentration that causes 50% inhibition of cell growth) for each enantiomer.
-
The ratio of IC₅₀ values demonstrates the stereoselectivity of the functional effect.
-
Conclusion
The investigation of stereoselectivity is a non-negotiable aspect of modern drug discovery and development. While the specific compound this compound is achiral, the broader quinoline class it belongs to is rich with examples of chiral molecules that exhibit pronounced stereoselective biological effects. As demonstrated with mefloquine, enantiomers can possess significantly different affinities and potencies for their biological targets. For researchers working with novel quinoline derivatives, the synthesis of single enantiomers or, at a minimum, the chiral separation and independent evaluation of racemic mixtures is paramount. The experimental protocols outlined in this guide provide a robust framework for such an investigation, enabling the identification of the more potent and potentially safer eutomer for further development as a therapeutic candidate.
References
- BenchChem. (n.d.). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
-
Yin, R., et al. (2013). Stereoselective binding of chiral drugs to plasma proteins. Acta Pharmacologica Sinica, 34(8), 999-1006. [Link]
-
Chavan, N. D., et al. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 5(75), 60987-61010. [Link]
- Solomon, V. R., & Lee, H. (2011). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Medicinal Chemistry, 54(22), 7693-7729.
- Kumar, S., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6338-6362.
- Gupta, H., et al. (2009). Biological activities of quinoline derivatives. Tropical Journal of Pharmaceutical Research, 8(6).
-
Béguin, C., et al. (2007). Aptamer-Based Enantioselective Competitive Binding Assay for the Trace Enantiomer Detection. Analytical Chemistry, 79(16), 6146-6152. [Link]
-
Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 27(2), 231-240. [Link]
- Backus, K. M., et al. (2016). Expedited mapping of the ligandable proteome using fully functionalized enantiomeric probe pairs.
-
Ali, I., et al. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Separation Science, 40(14), 2863-2882. [Link]
- Palla, V. G., et al. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 8(5), 148-154.
- Williams, L. R., et al. (2018). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry, 9(11), 1547-1557.
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BMG LABTECH. (n.d.). Binding Assays. BMG LABTECH. [Link]
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- Pathania, S., et al. (2019). QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES. Pramana Research Journal, 9(6).
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- Martinez, P. D. G., et al. (2018). 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. Journal of the Brazilian Chemical Society, 29(5), 1011-1023.
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Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 566. [Link]
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PubChem. (n.d.). 4-Methyl-2-(1-piperidinyl)quinoline. National Center for Biotechnology Information. [Link]
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- Bikorimana, J. D. D., et al. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen.
- Pataj, Z., et al. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 30(9), 1957.
- Szychowski, K. A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163.
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Thummel, R. P. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
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- Solanki, M., et al. (2022). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry, 34(11), 2829-2834.
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Majer, P., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1035. [Link]
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Safety Operating Guide
Operational Safety Protocol: Handling 4-Methyl-2-(1-pyrrolidinyl)quinoline in R&D Environments
Executive Summary & Risk Context
4-Methyl-2-(1-pyrrolidinyl)quinoline is a heterocyclic organic compound integrating a quinoline core with a pyrrolidine moiety .[1][2][3] In drug discovery, this scaffold is frequently investigated for antimalarial, antimicrobial, and CNS-active properties.[3][4]
The Safety Paradox: While specific toxicological data for this exact derivative may be sparse in public registries, its structural components dictate a High-Hazard classification.[3]
-
The Quinoline Core: Associated with mutagenicity (DNA intercalation), hepatotoxicity, and potential carcinogenicity.
-
The Pyrrolidine Moiety: A strong base known for causing severe skin burns, eye damage, and respiratory irritation.
Operational Directive: Treat this substance as a Potent Compound (Occupational Exposure Band 3) . Do not rely on the absence of a "Skull and Crossbones" on a preliminary label. The following protocol assumes the compound is a sensitizer, corrosive, and systemic toxin .
Hazard Identification & PPE Matrix
The following specifications are non-negotiable for handling pure neat substance (solid powder or high-concentration oil).
Hazard Classifications (Derived from Structure-Activity Relationships)
| Hazard Category | Likely GHS Classification | Mechanism of Action |
| Acute Toxicity | H301/H311 (Toxic if swallowed/skin contact) | Systemic absorption via lipophilic quinoline ring.[1][3] |
| Skin/Eye | H314 (Causes severe burns) or H318 (Eye Damage) | Caustic nature of the pyrrolidine nitrogen; basicity pKa ~9-11.[1][3] |
| Chronic | H341/H350 (Suspected Mutagen/Carcinogen) | Planar quinoline structure capable of DNA intercalation.[3] |
PPE Specification Matrix
| Protection Zone | Component | Specification | Rationale |
| Hand Protection | Primary Layer | Nitrile (Low-Derma) , min 0.11mm (4 mil).[1][3] | Protection against incidental splash.[3][5] |
| Secondary Layer | Silver Shield / 4H (Laminate) or Double Nitrile (total >8 mil).[3] | Required for prolonged handling or solubilization in organic solvents (DCM/DMSO) which facilitate skin permeation.[3] | |
| Respiratory | Primary Control | Fume Hood (Face velocity: 0.5 m/s).[3] | Engineering controls are primary.[3][6] |
| Secondary (Spill) | P100 / N99 Respirator (Full Face).[3] | If outside hood or powder handling >100mg.[3] Prevents inhalation of caustic dust.[3] | |
| Eye/Face | Standard | Chemical Goggles (Indirect Vent).[3] | Safety glasses are insufficient due to corrosive dust potential.[3] |
| Body | Standard | Tyvek® Lab Coat (Closed front).[3] | Cotton coats absorb liquids/dusts; Tyvek repels particulates.[3] |
Operational Workflow: Safe Handling Protocol
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.
Caption: Operational logic flow for handling this compound, prioritizing engineering controls and emergency loops.
Detailed Technical Procedures
Weighing & Static Control (Critical Step)
Quinoline derivatives in crystalline form can be highly electrostatic.[3] Static discharge can disperse the powder, creating an inhalation hazard.
-
Engineering Control: Use a Static Eliminator (Ionizer) inside the balance enclosure.[3]
-
Technique: Never weigh directly onto the balance pan. Use a closed weighing boat or vial.
-
Damping: If the powder is "fly-away," gently mist the outside of the weighing vessel with ethanol (if compatible) to discharge static before opening.[3]
Solubilization & Reaction[3]
-
Exotherm Risk: The pyrrolidine nitrogen is basic.[3] Adding this compound to acidic media (or vice versa) will generate heat.[3] Add acid to base slowly with cooling.[3]
-
Solvent Choice: When dissolved in DMSO or DMF, the compound's ability to penetrate the skin increases by orders of magnitude. Glove breakthrough times for Nitrile decrease to <5 minutes with DMSO.
-
Protocol: If using DMSO, wear Silver Shield laminate gloves under nitrile outer gloves.
-
Decontamination & Cleanup
Standard soap and water may not effectively remove lipophilic quinolines.[3]
-
Primary Wipe: Use a solvent-dampened wipe (Ethanol or Isopropanol) to pick up organic residue.[3]
-
Neutralization: Follow with a mild acidic wash (e.g., 5% Citric Acid) to convert the basic pyrrolidine/quinoline residues into water-soluble salts.[3]
-
Verification: UV Light (365nm) can often detect quinoline residues (many fluoresce blue/green).[3] Use this to verify cleaning efficacy.
Waste Disposal & Environmental Compliance
Do not flush down the drain. Quinoline derivatives are toxic to aquatic life (Category Acute 1/Chronic 1).[3]
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous (Toxic/Corrosive) | High-Temperature Incineration .[1][3] The nitrogen content requires incineration with scrubbers to capture NOx gases.[3] |
| Liquid Waste (Aqueous) | Hazardous (Basic/Toxic) | Adjust pH to 6-8, then incinerate.[1][3] Do not mix with oxidizers.[3] |
| Liquid Waste (Organic) | Hazardous (Flammable/Toxic) | Fuel blending for cement kilns or standard solvent incineration.[3] |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 230710, 4-Methyl-2-(1-piperidinyl)quinoline (Analogous Structure Safety Data).[1][3] Retrieved from [Link][1][3]
-
Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[3] Retrieved from [Link][1][3]
-
European Chemicals Agency (ECHA). Substance Information: Quinoline (General Hazard Profile).[3] Retrieved from [Link][1][3]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyrrolidine.[3] Retrieved from [Link][1][3]
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- 3. 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline | C14H15ClN2 | CID 95382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinoline Heterocycles: Synthesis and Bioactivity | IntechOpen [intechopen.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
